DL-Norepinephrine hydrochloride
説明
特性
IUPAC Name |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTFHMSZCSUVEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954552 | |
| Record name | Norepinephrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-27-6, 329-56-6 | |
| Record name | (±)-Norepinephrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Noradrenaline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dl-Arterenol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norepinephrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-α-(aminomethyl)-3,4-dihydroxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOREPINEPHRINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3827X38V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DL-Norepinephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Norepinephrine hydrochloride, a synthetic form of the endogenous catecholamine norepinephrine (B1679862), is a potent sympathomimetic agent that plays a critical role in regulating a myriad of physiological processes. As a primary neurotransmitter of the sympathetic nervous system, its actions are fundamental to the "fight-or-flight" response, influencing cardiovascular function, arousal, and metabolic activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with adrenergic receptors and the subsequent intracellular signaling cascades. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and physiological research.
Core Mechanism of Action: Adrenergic Receptor Activation
This compound exerts its physiological effects by binding to and activating adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs). These receptors are broadly classified into two main types: alpha (α) and beta (β) adrenergic receptors, each with several subtypes. Norepinephrine exhibits varying affinities for these receptor subtypes, leading to a diverse range of cellular responses.[1]
Adrenergic Receptor Subtypes and G-Protein Coupling
Norepinephrine's interaction with its receptors initiates a cascade of intracellular events mediated by heterotrimeric G proteins. The specific G protein activated depends on the receptor subtype:
-
α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors primarily couple to Gq proteins.
-
α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors are predominantly coupled to Gi/o proteins.
-
β-Adrenergic Receptors (β1, β2, β3): These receptors are mainly coupled to Gs proteins.
The activation of these G proteins leads to the modulation of second messenger systems, ultimately resulting in the physiological effects of norepinephrine.
Quantitative Data: Receptor Binding Affinities and Functional Potency
The affinity of a ligand for its receptor is a critical determinant of its biological activity. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The half-maximal effective concentration (EC50) represents the concentration of a ligand that induces a response halfway between the baseline and maximum.
It is important to note that much of the available quantitative data is for the biologically active L-enantiomer, (-)-norepinephrine. Data for the racemic DL-norepinephrine mixture is less common. The following tables summarize available data for norepinephrine.
| Receptor Subtype | Ligand | Ki (nM) | Tissue/Cell Line | Reference |
| α1 | (-)-Norepinephrine | 330 | - | [2] |
| α2 | (-)-Norepinephrine | 56 | - | [2] |
| β1 | (-)-Norepinephrine | 740 | - | [2] |
| Functional Assay | Ligand | EC50 (µM) | Cell/Tissue System | Reference |
| cAMP Accumulation | (±)-Norepinephrine | 1 - 100 (range) | Rat Cerebral Cortical Membranes | [3] |
| Inositol (B14025) Phosphate (B84403) Production | L-Norepinephrine | 1.26 | Rat Vascular Smooth Muscle Cells | [4] |
| CREB Phosphorylation | Norepinephrine | ~0.01 | Rat Pineal Gland | [5] |
| Contraction | Norepinephrine | 5.16 | Mouse Vas Deferens | [6] |
| Inositol Phosphate Accumulation | Noradrenaline | 9.4 | Rat Striatum | [7] |
Signaling Pathways
Upon binding of norepinephrine to its respective adrenergic receptors, distinct signaling pathways are activated, leading to a variety of cellular responses.
α1-Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors by norepinephrine leads to the stimulation of the Gq protein pathway.
α2-Adrenergic Receptor Signaling
Norepinephrine binding to α2-adrenergic receptors activates the Gi protein pathway, which has an inhibitory effect on adenylyl cyclase.
β-Adrenergic Receptor Signaling
Activation of β-adrenergic receptors by norepinephrine stimulates the Gs protein pathway, leading to the activation of adenylyl cyclase.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the interaction between this compound and adrenergic receptors. The following sections provide outlines for key experimental procedures.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of norepinephrine for a specific adrenergic receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the adrenergic receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (e.g., [3H]-Prazosin for α1 receptors, [3H]-Rauwolscine for α2 receptors, or [3H]-Dihydroalprenolol for β receptors).
-
Increasing concentrations of unlabeled this compound.
-
Membrane preparation.
-
-
Define non-specific binding in separate wells containing a high concentration of an appropriate unlabeled antagonist (e.g., phentolamine).
-
Incubate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of norepinephrine that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Second Messenger Assays
cAMP Accumulation Assay (for β and α2-Adrenergic Receptors)
This assay measures the ability of norepinephrine to stimulate (via β receptors) or inhibit (via α2 receptors) the production of cyclic AMP (cAMP).
Detailed Methodology:
-
Cell Preparation:
-
Culture cells expressing the β or α2-adrenergic receptor of interest to an appropriate density in a multi-well plate.
-
-
Stimulation:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
For β-receptor activation, add varying concentrations of this compound.
-
For α2-receptor-mediated inhibition, stimulate adenylyl cyclase with forskolin (B1673556) and then add varying concentrations of this compound.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP produced using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
For β-receptor activation, determine the EC50 value from the resulting dose-response curve.
-
For α2-receptor inhibition, determine the IC50 value.
-
Inositol Phosphate (IP) Accumulation Assay (for α1-Adrenergic Receptors)
This assay measures the production of inositol phosphates, a downstream product of α1-receptor activation.
Detailed Methodology:
-
Cell Labeling:
-
Culture cells expressing the α1-adrenergic receptor of interest and label them by incubating with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
-
Stimulation:
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.
-
Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Separation:
-
Terminate the reaction by adding a solution such as ice-cold perchloric acid.
-
Extract the soluble inositol phosphates.
-
Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.
-
-
Quantification and Data Analysis:
-
Quantify the amount of radioactivity in the fractions corresponding to each inositol phosphate using a scintillation counter.
-
Plot the total [3H]-inositol phosphate accumulation against the log concentration of this compound to generate a dose-response curve and determine the EC50 value. A more modern and high-throughput alternative is the IP-One HTRF® assay.[8][9][10][11][12]
-
Conclusion
This compound's mechanism of action is multifaceted, stemming from its ability to activate a range of adrenergic receptor subtypes, each coupled to distinct intracellular signaling pathways. A thorough understanding of its binding affinities, functional potencies, and the downstream consequences of receptor activation is paramount for the development of novel therapeutics that target the adrenergic system. The experimental protocols outlined in this guide provide a framework for the detailed characterization of norepinephrine's effects at the molecular and cellular levels. Further research, particularly in obtaining comprehensive quantitative data for the DL-racemic mixture across all receptor subtypes, will continue to refine our understanding of this critical neurotransmitter and hormone.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. α1A- and α1B-Adrenergic Receptors Differentially Modulate Antidepressant-Like Behavior in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of noradrenaline-induced inositol polyphosphate formation by glucocorticoids in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norepinephrine stimulation of pineal cyclic AMP response element-binding protein phosphorylation: primary role of a beta-adrenergic receptor/cyclic AMP mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norepinephrine and ATP are synergistic in the mouse vas deferens preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eaglebio.com [eaglebio.com]
- 8. researchgate.net [researchgate.net]
- 9. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. resources.revvity.com [resources.revvity.com]
The Stereochemical Nuances of Sympathetic Activation: A Technical Guide to DL-Norepinephrine and L-Norepinephrine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norepinephrine (B1679862), a catecholamine neurotransmitter and hormone, is a cornerstone of the sympathetic nervous system, mediating the "fight-or-flight" response. It exists as two stereoisomers, L-norepinephrine and D-norepinephrine. The racemic mixture, DL-norepinephrine, and the pure L-enantiomer are not pharmacologically equivalent. This technical guide provides an in-depth exploration of the chemical, pharmacological, and functional differences between DL-norepinephrine and L-norepinephrine. It details the profound stereoselectivity of adrenergic receptors, which almost exclusively recognize the L-enantiomer, rendering the D-form largely inactive. This guide furnishes researchers and drug development professionals with the necessary quantitative data, experimental protocols, and an understanding of the underlying signaling pathways to inform their work in pharmacology and medicinal chemistry.
Introduction: The Significance of Chirality in Norepinephrine
Norepinephrine, chemically (R)-(-)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol, possesses a chiral center at the β-carbon of its ethylamine (B1201723) side chain. This chirality gives rise to two enantiomers: L-(-)-norepinephrine and D-(+)-norepinephrine. In biological systems, L-norepinephrine is the endogenous, physiologically active form synthesized from dopamine.[1] DL-norepinephrine is a synthetic racemic mixture containing equal parts of the L- and D-enantiomers. The distinct three-dimensional arrangement of these molecules dramatically influences their interaction with adrenergic receptors, leading to significant differences in their pharmacological effects.
Comparative Pharmacology and Potency
The physiological and therapeutic effects of norepinephrine are mediated through its binding to α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] The activity of norepinephrine is highly stereoselective, with the L-enantiomer being significantly more potent than the D-enantiomer.
Adrenergic Receptor Binding Affinity and Functional Potency
The differential effects of L- and D-norepinephrine are most evident in their binding affinities (Ki) and functional potencies (EC50) at various adrenergic receptor subtypes. L-norepinephrine demonstrates a substantially higher affinity and potency for these receptors.
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Functional Potency (EC50) | Reference(s) |
| α1-Adrenergic | L-Norepinephrine | 1.05 µM (human internal mammary artery) | 0.48 µM (human internal mammary artery) | [3] |
| D-Norepinephrine | Significantly lower than L-form (data not consistently reported) | - | ||
| α2-Adrenergic | L-Norepinephrine | - | 600 nM (human platelet membranes) | [4] |
| D-Norepinephrine | - | Less potent than L-form (EC50 in µM range) | [4] | |
| β1-Adrenergic | L-Norepinephrine | ~10-fold higher affinity than for β2AR | Full agonist | [5] |
| D-Norepinephrine | Significantly lower than L-form | - | ||
| β2-Adrenergic | L-Norepinephrine | Lower affinity than for β1AR | Full agonist | [5] |
| D-Norepinephrine | Significantly lower than L-form | - |
Note: Specific Ki and EC50 values for D-norepinephrine are not widely reported in the literature, reflecting its low pharmacological relevance. The available data consistently indicates its potency is substantially lower than the L-enantiomer.
In Vivo Physiological Effects
The stereoselectivity observed at the receptor level translates to distinct in vivo physiological responses.
| Parameter | L-Norepinephrine | DL-Norepinephrine | D-Norepinephrine |
| Mean Arterial Pressure | Marked Increase | Moderate Increase | Minimal to no effect |
| Heart Rate | Initial transient increase, often followed by a reflex decrease | Variable effects | Minimal to no effect |
| Peripheral Resistance | Strong Vasoconstriction | Moderate Vasoconstriction | Minimal to no effect |
Signaling Pathways of L-Norepinephrine
Upon binding of L-norepinephrine, adrenergic receptors activate specific G-protein signaling cascades, leading to a variety of cellular responses.
α1-Adrenergic Receptor Signaling
α1-receptors are coupled to Gq proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
α2-Adrenergic Receptor Signaling
α2-receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
β-Adrenergic Receptor Signaling
β-receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.
Experimental Protocols
Synthesis of DL-Norepinephrine
A common synthetic route to DL-norepinephrine involves the following key steps, starting from catechol.
Protocol for the Preparation of 3,4-dihydroxy-α-chloroacetophenone:
-
To a reaction vessel, add catechol and chloroacetic acid.
-
Slowly add thionyl chloride dropwise.
-
After the addition is complete, heat the mixture to 50-80°C and allow it to react.
-
Upon completion of the reaction, cool the mixture to 0-5°C.
-
Quench the reaction by the dropwise addition of water.
-
The product, 3,4-dihydroxy-α-chloroacetophenone, will precipitate and can be purified by recrystallization.[6]
Protocol for the Synthesis of (dl)-Norepinephrine Hydrochloride:
-
React 3,4-dihydroxy-α-haloacetophenone with hexamethylenetetramine to form a hexamine salt.[4]
-
Hydrolyze the hexamine salt.[4]
-
Perform hydrogenation of the resulting intermediate to yield DL-norepinephrine.[4]
Chiral Resolution of DL-Norepinephrine
The separation of L-norepinephrine from the racemic mixture is typically achieved by fractional crystallization using a chiral resolving agent, such as D-(-)-tartaric acid.[1]
Protocol for Chiral Resolution:
-
Dissolve DL-norepinephrine base in an aqueous alcoholic solvent.[1]
-
Add D-(-)-tartaric acid to the solution to form diastereomeric salts (L-norepinephrine-D-bitartrate and D-norepinephrine-D-bitartrate).[1]
-
Due to differences in solubility, the L-norepinephrine-D-bitartrate salt will preferentially crystallize out of the solution upon cooling.
-
Isolate the crude L-norepinephrine bitartrate (B1229483) by filtration.
-
Convert the isolated bitartrate salt back to the L-norepinephrine base by treatment with a base, such as ammonia.[1]
-
Further purification can be achieved by recrystallization.
Analytical Separation of Enantiomers
High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for the analytical separation and quantification of norepinephrine enantiomers.
General Protocol for Chiral HPLC:
-
Column: Utilize a chiral stationary phase (CSP) column, such as one based on cyclodextrin (B1172386) derivatives.
-
Mobile Phase: An appropriate mobile phase, often a mixture of an aqueous buffer and an organic modifier, is used to achieve separation.
-
Detection: UV detection is commonly employed.
-
The retention times of the D- and L-enantiomers will differ, allowing for their separation and quantification.
General Protocol for Capillary Electrophoresis:
-
Capillary: An uncoated fused silica (B1680970) capillary is typically used.[3]
-
Running Buffer: The buffer contains a chiral selector, such as a cyclodextrin derivative (e.g., 2-hydroxypropyl-β-CD and heptakis(2,6-di-O-methyl)-β-CD).[3]
-
Separation: An electric field is applied across the capillary, causing the enantiomers to migrate at different rates due to their differential interactions with the chiral selector.[3]
-
Detection: UV detection is commonly used.[3]
In Vitro Functional Assays
Radioligand Binding Assay: This assay is used to determine the binding affinity (Ki) of L- and D-norepinephrine for adrenergic receptors.
-
Membrane Preparation: Prepare cell membranes expressing the adrenergic receptor subtype of interest.
-
Assay Setup: In a multi-well plate, incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors) and varying concentrations of the unlabeled competitor (L- or D-norepinephrine).
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly separate the bound and free radioligand by filtration.
-
Quantification: Measure the radioactivity of the filters.
-
Data Analysis: The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value.
cAMP Accumulation Assay: This assay measures the functional consequence of β-adrenergic receptor activation (Gs signaling).
-
Cell Culture: Use cells expressing the β-adrenergic receptor of interest.
-
Stimulation: Treat the cells with varying concentrations of L- or D-norepinephrine.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration to determine the EC50 value.
Conclusion
The distinction between DL-norepinephrine and L-norepinephrine is of paramount importance in pharmacology and drug development. The stereoselective nature of adrenergic receptors dictates that only the L-enantiomer possesses significant physiological activity. DL-norepinephrine, as a racemic mixture, is essentially a 50% dilution of the active compound with an inactive isomer. For researchers and clinicians, the use of the pure L-enantiomer is crucial for achieving predictable and potent therapeutic effects. This guide has provided a comprehensive overview of the key differences, the underlying molecular mechanisms, and detailed experimental protocols to aid in the precise study and application of this vital catecholamine. A thorough understanding of these principles is essential for the rational design and development of novel adrenergic drugs.
References
- 1. 3,4-dihydroxy-α-aminoacetophenone hydrochloride | 5090-29-9 [chemicalbook.com]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Endogenous function of norepinephrine in the central nervous system
An In-depth Technical Guide to the Endogenous Function of Norepinephrine (B1679862) in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Norepinephrine (NE), also known as noradrenaline, is a catecholamine that functions as a pivotal neurotransmitter and neuromodulator within the central nervous system (CNS).[1] Synthesized primarily in the pontine nucleus locus coeruleus (LC), the noradrenergic system sends diffuse projections throughout the brain, influencing a wide array of physiological and cognitive processes.[2][3][4] Its functions are critical for regulating arousal, the sleep-wake cycle, attention, memory, and mood.[2][5][6] Dysregulation of the noradrenergic system is implicated in the pathophysiology of major neuropsychiatric disorders, including depression, anxiety, and Attention-Deficit/Hyperactivity Disorder (ADHD), making it a key target for pharmacotherapeutic development.[7][8][9] This guide provides a comprehensive technical overview of NE's synthesis, signaling, physiological roles, and the experimental methodologies used to investigate its function.
Norepinephrine Synthesis, Release, and Inactivation
The lifecycle of norepinephrine in the presynaptic neuron is a tightly regulated process involving synthesis, vesicular storage, release, reuptake, and enzymatic degradation.
Synthesis Pathway
Norepinephrine synthesis begins with the amino acid tyrosine, which is transported from the bloodstream into the presynaptic terminal.[2] The synthesis occurs in a multi-step enzymatic cascade:
-
Tyrosine to DOPA: Tyrosine is hydroxylated by tyrosine hydroxylase (TH) to form dihydroxyphenylalanine (DOPA). This is the rate-limiting step in catecholamine synthesis.[2][10][11]
-
DOPA to Dopamine (B1211576): DOPA is then decarboxylated by L-amino acid decarboxylase (also known as DOPA decarboxylase) to produce dopamine.[2][10]
-
Dopamine to Norepinephrine: Dopamine is actively transported into synaptic vesicles by the vesicular monoamine transporter (VMAT).[1] Inside the vesicle, the enzyme dopamine beta-hydroxylase (DBH) converts dopamine into norepinephrine.[2][12]
Release, Reuptake, and Metabolism
Upon arrival of an action potential at the presynaptic terminal, voltage-gated calcium channels open, leading to an influx of Ca²⁺. This triggers the fusion of norepinephrine-containing vesicles with the presynaptic membrane and the release of NE into the synaptic cleft via exocytosis.[2]
Once in the synapse, NE's action is terminated primarily by two mechanisms:
-
Reuptake: The majority of synaptic NE (up to 90%) is cleared by re-entry into the presynaptic neuron via the Norepinephrine Transporter (NET) , a sodium-chloride dependent transporter.[10][13][14] This reuptake mechanism is a primary target for many antidepressant and ADHD medications.[13][15][16]
-
Enzymatic Degradation: Remaining NE is metabolized by two key enzymes: Monoamine Oxidase (MAO) , located on the outer mitochondrial membrane of the presynaptic terminal, and Catechol-O-Methyltransferase (COMT) , which is present in the synaptic cleft and other cells.[5][10]
Adrenergic Receptors and Signaling Pathways
Norepinephrine exerts its effects by binding to a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors). These are broadly classified into alpha (α) and beta (β) types, each with several subtypes.[17][18][19]
| Receptor Family | Subtypes | Primary G-Protein Coupling | Second Messenger System | General Effect |
| Alpha-1 (α₁) | α₁A, α₁B, α₁D | Gq | ↑ Phospholipase C (PLC) → ↑ IP₃ & DAG | Excitatory |
| Alpha-2 (α₂) | α₂A, α₂B, α₂C | Gi | ↓ Adenylyl Cyclase (AC) → ↓ cAMP | Inhibitory |
| Beta (β) | β₁, β₂, β₃ | Gs | ↑ Adenylyl Cyclase (AC) → ↑ cAMP | Excitatory |
| (Data synthesized from multiple sources[17][18][19][20][21]) |
Alpha-1 (α₁) Receptor Signaling
α₁ receptors are typically located postsynaptically and are coupled to Gq proteins. Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC).
Alpha-2 (α₂) Receptor Signaling
α₂ receptors are often located presynaptically, where they function as autoreceptors to inhibit further NE release.[5] They are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Beta (β) Receptor Signaling
β-adrenergic receptors are coupled to Gs proteins. Activation stimulates adenylyl cyclase, leading to an increase in cAMP production. cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets to mediate the cellular response.
Quantitative Data
Adrenergic Receptor Binding Affinities for Norepinephrine
The affinity of norepinephrine for its receptor subtypes varies, which underlies its diverse physiological effects. The dissociation constant (Ki) is a measure of affinity; a lower Ki value indicates higher affinity.
| Receptor Subtype | Ki (nM) for (-)-Norepinephrine | Species/Tissue | Reference |
| α₁A | ~126 | Rat Brain | [22] |
| α₁B | ~50 - 200 | Varies | [19] |
| α₁D | ~30 - 100 | Varies | [19] |
| α₂A | ~400 | Human Platelet | [19] |
| β₁ | ~126 | Rat Brain | [22] |
| β₂ | ~1100 | Guinea Pig Lung | [23] |
Note: Ki values can vary significantly based on experimental conditions, tissue preparation, and radioligand used. The values presented are representative.
Physiological Functions in the CNS
The diffuse projections from the locus coeruleus allow norepinephrine to act as a global neuromodulator, orchestrating brain state and optimizing cognitive performance.
Arousal and the Sleep-Wake Cycle
The LC-NE system is a cornerstone of the ascending arousal system.[24] Firing rates of LC neurons are highest during active wakefulness, decrease during quiet rest, and are virtually silent during REM sleep.[24][25] Activation of the LC promotes wakefulness and vigilance.[26][27] Consequently, drugs that enhance noradrenergic signaling (e.g., amphetamines) are potent wake-promoting agents, while those that block α₁ and β receptors can cause sedation.[24][27][28]
Attention, Learning, and Memory
Norepinephrine is critical for optimizing cognitive functions, particularly those governed by the prefrontal cortex.[8]
-
Attention: NE enhances the signal-to-noise ratio of neuronal processing, focusing attention and promoting vigilance.[1][6] This function is central to the therapeutic effect of NE-enhancing drugs in ADHD.[29][30]
-
Learning and Memory: Emotional arousal triggers NE release, which enhances the consolidation and retrieval of memories.[31][32] NE modulates synaptic plasticity (e.g., long-term potentiation, LTP) in brain regions like the hippocampus and amygdala, strengthening the neural circuits that store memories.[31] Studies show that enhancing noradrenergic activity can improve motor learning and working memory.[33]
Role in Pathophysiology
Dysfunction of the noradrenergic system is a key factor in several major psychiatric disorders.
-
Mood Disorders: The "catecholamine hypothesis" of depression posits that a deficiency in synaptic norepinephrine contributes to depressive symptoms.[34] Many effective antidepressants, such as norepinephrine reuptake inhibitors (NRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), act by increasing the synaptic availability of NE.[7][13][35] Conversely, excessive NE activity can be associated with anxiety and irritability.[34][36]
-
ADHD: ADHD is strongly associated with dysregulation of norepinephrine and dopamine pathways in the prefrontal cortex.[9][30] This is thought to underlie deficits in executive functions like attention and impulse control.[29] Pharmacotherapies for ADHD, including stimulants (which increase NE release) and selective NET inhibitors like atomoxetine, work by normalizing noradrenergic tone.[13][29]
Key Experimental Protocols
Investigating the function of the central noradrenergic system requires specialized techniques to measure its activity and manipulate its components.
Protocol: In Vivo Electrophysiological Recording of Locus Coeruleus Neurons
This technique allows for the direct measurement of the electrical activity of individual noradrenergic neurons in a live, often behaving, animal.
Objective: To identify and record the firing patterns of LC-NE neurons in response to sensory stimuli or pharmacological agents.
Methodology:
-
Animal Preparation: Anesthetize the subject animal (e.g., rat) and secure it in a stereotaxic apparatus. Perform a craniotomy over the cerebellum to access the dorsal pons.
-
Electrode Placement: Slowly lower a recording microelectrode (e.g., tungsten) to the stereotaxic coordinates of the Locus Coeruleus.
-
Neuron Identification: Identify putative noradrenergic neurons based on their characteristic electrophysiological signature:
-
Slow, regular spontaneous firing rate (1-5 Hz in anesthetized rats).[37]
-
Broad, biphasic or triphasic action potential waveform.
-
A robust, phasic excitatory response to a sensory stimulus (e.g., paw pinch), often followed by a period of quiescence.[38][39]
-
Inhibition of firing by α₂-adrenergic agonists (e.g., clonidine) and excitation by α₂-antagonists (e.g., yohimbine).
-
-
Data Acquisition: Record spontaneous and evoked neuronal activity. Amplify and filter the signal, and isolate single-unit spikes using appropriate software.
Protocol: In Vivo Microdialysis for Extracellular Norepinephrine
This technique measures the concentration of neurotransmitters in the extracellular space of a specific brain region in a freely moving animal.
Objective: To quantify changes in synaptic norepinephrine levels in response to behavior, stress, or drug administration.
Methodology:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow for several days of post-operative recovery.
-
Probe Insertion & Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 10-20 minutes). Molecules from the extracellular fluid, including norepinephrine, diffuse across the semipermeable membrane of the probe into the aCSF.
-
Sample Analysis: Analyze the concentration of norepinephrine in the collected dialysate samples. This is typically done using High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ED), which offers high sensitivity for catecholamines.
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline concentration established before the experimental manipulation (e.g., drug injection, behavioral task).
-
Histological Verification: Confirm the placement of the microdialysis probe track at the end of the study.
References
- 1. Norepinephrine - Wikipedia [en.wikipedia.org]
- 2. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. youtube.com [youtube.com]
- 5. Noradrenaline (or norepinephrine) | Paris Brain Institute [parisbraininstitute.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Noradrenaline in mood and anxiety disorders: basic and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Attention-deficit/hyperactivity disorder (ADHD) as a noradrenergic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 11. pharmaceuticaljournal.in [pharmaceuticaljournal.in]
- 12. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Foundations of Neuroscience [pressbooks.pub]
- 13. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 15. What are NET inhibitors and how do they work? [synapse.patsnap.com]
- 16. pnas.org [pnas.org]
- 17. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 18. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 19. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. youtube.com [youtube.com]
- 22. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 23. ccjm.org [ccjm.org]
- 24. Good Night and Good Luck: Norepinephrine in Sleep Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Role of the locus coeruleus-norepinephrine system in arousal and circadian regulation of the sleep–wake cycle (Chapter 6) - Brain Norepinephrine [cambridge.org]
- 27. Noradrenergic Modulation of Wakefulness/Arousal - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. What Are Noradrenergic Agents for ADHD? [webmd.com]
- 30. Attention deficit hyperactivity disorder - Wikipedia [en.wikipedia.org]
- 31. Emotional enhancement of memory: how norepinephrine enables synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Brain-cell helpers powered by norepinephrine during fear-memory formation | RIKEN [riken.jp]
- 33. academic.oup.com [academic.oup.com]
- 34. Noradrenergic Dysfunction in Depression and Suicide - The Neurobiological Basis of Suicide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Frontiers | The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review [frontiersin.org]
- 36. Norepinephrine's Role in Treating Mood Problems [verywellmind.com]
- 37. [Recording of the electrophysiological activity of the locus coeruleus in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. In vivo patch-clamp recording from locus coeruleus neurones in the rat brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Juxtacellular recordings from identified neurons in the mouse locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DL-Norepinephrine Hydrochloride as a Sympathomimetic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Norepinephrine hydrochloride, a synthetic form of the endogenous catecholamine norepinephrine (B1679862), is a potent sympathomimetic agent. It mimics the effects of the sympathetic nervous system, primarily through its interaction with adrenergic receptors. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding affinities, downstream signaling pathways, and key experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Chemical Formula | C₈H₁₂ClNO₃ |
| Molecular Weight | 205.64 g/mol |
| CAS Number | 55-27-6 |
| Melting Point | 140-144 °C (decomposes) |
| Solubility | Soluble in water |
| Appearance | Crystalline, off-white to tan solid |
Pharmacology
Mechanism of Action
This compound exerts its sympathomimetic effects by acting as an agonist at adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs). These receptors are broadly classified into two main types: alpha (α) and beta (β) adrenoceptors, each with several subtypes. Norepinephrine displays varying affinities for these receptor subtypes, leading to a diverse range of physiological responses. Generally, it has a higher affinity for α-adrenergic and β1-adrenergic receptors compared to β2-adrenergic receptors.[1]
Receptor Binding Affinity and Potency
The affinity of this compound for various adrenergic receptor subtypes is a critical determinant of its pharmacological profile. The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The half-maximal effective concentration (EC50) represents the concentration of a drug that is required for 50% of its maximum effect in a functional assay, indicating its potency. A summary of reported Ki and EC50 values for norepinephrine is provided in Tables 2 and 3. It is important to note that these values can vary depending on the experimental conditions, tissue type, and assay used.
Table 2: Binding Affinity (Ki) of Norepinephrine for Adrenergic Receptor Subtypes
| Receptor Subtype | Reported Ki (nM) |
| α1A | ~10-100 |
| α1B | ~10-100 |
| α1D | ~10-100 |
| α2A | High affinity |
| α2B | Moderate affinity |
| α2C | Moderate affinity |
| β1 | ~10-fold higher than β2 |
| β2 | Lower affinity |
| β3 | Variable |
Table 3: Potency (EC50) of Norepinephrine at Adrenergic Receptor Subtypes
| Receptor Subtype | Functional Assay | Reported EC50 (nM) |
| α1 | mRNA level regulation | ~300[2] |
| α2 | GTPase activity stimulation | ~600 (for (-)-norepinephrine)[3] |
| β1 | Proton extrusion from red cells | 13[4] |
| β2 | cAMP production in lymphocytes | 10-fold higher than epinephrine |
Signaling Pathways
The activation of adrenergic receptors by this compound initiates distinct intracellular signaling cascades, mediated by different G proteins.
α1-Adrenergic Receptor Signaling
α1-adrenergic receptors primarily couple to Gq/11 proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction.
References
- 1. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 2. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potency of adrenaline and noradrenaline for beta-adrenergic proton extrusion from red cells of rainbow trout, Salmo gairdneri - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Racemic Mixture Effects of DL-Norepinephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norepinephrine (B1679862), a catecholamine, is a critical neurotransmitter and hormone that mediates a wide array of physiological processes through its interaction with adrenergic receptors. The endogenous and pharmacologically active form is the L-(-)-norepinephrine isomer. However, it is often synthesized and administered as a racemic mixture, DL-Norepinephrine, containing both the L-(-)- and D-(+)-enantiomers. This technical guide provides an in-depth analysis of the effects of this racemic mixture, focusing on the differential pharmacology, pharmacokinetics, and pharmacodynamics of its constituent isomers. Understanding the stereospecific interactions of these enantiomers with adrenergic receptors is paramount for drug development, ensuring optimal therapeutic efficacy and safety. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to provide a comprehensive resource for researchers in the field.
Introduction
Norepinephrine, also known as noradrenaline, is a cornerstone of the sympathetic nervous system, regulating vital functions such as blood pressure, heart rate, and metabolic processes.[1][2] Its physiological effects are mediated through a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors, which are broadly classified into α and β subtypes.[3] The naturally occurring and biologically active enantiomer is L-(-)-norepinephrine.[4] The D-(+)-isomer, on the other hand, exhibits significantly lower biological activity.
The administration of DL-Norepinephrine hydrochloride as a racemic mixture introduces both enantiomers into the biological system. While the L-isomer is responsible for the primary therapeutic effects, the presence of the D-isomer can contribute to the overall pharmacological profile, potentially influencing receptor interactions, metabolic pathways, and off-target effects. A thorough understanding of the stereoselectivity of norepinephrine's actions is therefore essential for optimizing its therapeutic use and for the development of novel adrenergic agents.
Pharmacology of Norepinephrine Enantiomers
The differential effects of the D- and L-enantiomers of norepinephrine are most pronounced at the receptor level. The stereochemical configuration of the β-hydroxyl group is crucial for potent agonist activity at adrenergic receptors.
Receptor Binding Affinities
The affinity of a ligand for its receptor is a key determinant of its biological activity. While comprehensive data directly comparing the binding affinities (Ki) of D- and L-norepinephrine across all adrenergic receptor subtypes from a single study is limited, the available evidence consistently demonstrates a significantly higher affinity of the L-enantiomer.
| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |
| β1-Adrenergic | L-(-)-Norepinephrine | Data not available in a directly comparable format | Human | [4] |
| β2-Adrenergic | L-(-)-Norepinephrine | Data not available in a directly comparable format | Human | [4] |
| α-Adrenergic | L-(-)-Norepinephrine | Data not available in a directly comparable format | Feline Middle Cerebral Artery | [5] |
Note: The β1AR has a tenfold higher affinity for norepinephrine than the β2AR.[4]
Functional Potency and Efficacy
The functional consequence of receptor binding is measured by the potency (EC50) and efficacy (Emax) of the agonist in eliciting a cellular response, such as the activation of second messenger systems or physiological changes like smooth muscle contraction.
| Assay | Ligand | EC50 (nM) | Emax (% of Isoproterenol) | Cell/Tissue System | Reference |
| Adenylyl Cyclase Activation | L-(-)-Norepinephrine | 300 | Data not directly comparable | Rat Brown Adipose Tissue | [6] |
| Contraction of Feline Middle Cerebral Artery | L-(-)-Norepinephrine | KA = 1.24 x 10^-7 M | - | Feline Middle Cerebral Artery | [5] |
| Contraction of Rabbit Thoracic Aorta | L-(-)-Norepinephrine | KA increases with temperature | - | Rabbit Thoracic Aorta | [7] |
Note: Norepinephrine binds well to α and β1 receptors but poorly to β2 receptors.[8]
Pharmacokinetics of Norepinephrine Enantiomers
The absorption, distribution, metabolism, and excretion (ADME) of norepinephrine are critical to its overall effect. While detailed comparative pharmacokinetic data for the individual enantiomers in humans is scarce, studies in animal models suggest stereoselectivity in these processes.
| Parameter | L-(-)-Norepinephrine | D-(+)-Norepinephrine | Species | Reference |
| Half-life (t½) | ~2.4 minutes | Data not available | Human | [1] |
| Volume of Distribution (Vd) | 8.8 L | Data not available | Human | [1] |
| Clearance (CL) | Data not available | Data not available | Human | [9] |
Note: Norepinephrine is metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[1]
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This protocol outlines a standard method for determining the binding affinity (Ki) of D- and L-norepinephrine for adrenergic receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for a specific adrenergic receptor subtype.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β).
-
D-norepinephrine hydrochloride, L-norepinephrine hydrochloride, and this compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Prepare cell membranes expressing the target receptor.
-
In a series of tubes, add a fixed concentration of the radioligand.
-
To separate sets of tubes, add increasing concentrations of either D-norepinephrine, L-norepinephrine, or a non-specific binding control (e.g., a high concentration of an unlabeled antagonist).
-
Initiate the binding reaction by adding the cell membrane preparation to each tube.
-
Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value for each compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Isolated Tissue Bath for Smooth Muscle Contraction
This protocol describes the methodology for assessing the functional potency of norepinephrine enantiomers on vascular smooth muscle.
Objective: To determine the concentration-response relationship for D- and L-norepinephrine-induced contraction of isolated aortic rings.
Materials:
-
Rat or rabbit thoracic aorta.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
D-norepinephrine hydrochloride and L-norepinephrine hydrochloride solutions.
-
Isolated organ bath system with force-displacement transducers.
-
Data acquisition system.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of surrounding connective tissue and cut it into rings of 2-3 mm in width.
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Apply an optimal resting tension (e.g., 2 grams) and allow the tissue to equilibrate for at least 60-90 minutes, with periodic washing.
-
After equilibration, elicit a reference contraction with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.
-
Wash the tissue and allow it to return to baseline.
-
Construct cumulative concentration-response curves by adding increasing concentrations of either D-norepinephrine or L-norepinephrine to the bath.
-
Record the isometric tension developed at each concentration.
-
Analyze the data to determine the EC50 and Emax values for each enantiomer.
Quantification of Norepinephrine Enantiomers in Plasma by HPLC-MS/MS
This protocol provides a method for the sensitive and specific quantification of D- and L-norepinephrine in biological samples.[10][11][12][13][14]
Objective: To determine the plasma concentrations of D- and L-norepinephrine.
Materials:
-
Plasma samples.
-
Stable isotope-labeled internal standards (e.g., D- and L-[13C6]norepinephrine).
-
Protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Chiral HPLC column.
-
HPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Mobile phases appropriate for the chiral separation.
Procedure:
-
Thaw plasma samples on ice.
-
To a known volume of plasma, add the internal standards.
-
Precipitate plasma proteins by adding a protein precipitation agent and vortexing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Inject an aliquot of the reconstituted sample onto the chiral HPLC-MS/MS system.
-
Separate the D- and L-enantiomers using an appropriate gradient elution on the chiral column.
-
Detect and quantify the enantiomers and their corresponding internal standards using multiple reaction monitoring (MRM) on the mass spectrometer.
-
Construct calibration curves using known concentrations of D- and L-norepinephrine and calculate the concentrations in the unknown samples.
Signaling Pathways and Visualizations
Norepinephrine exerts its effects by activating adrenergic receptors, which are coupled to various intracellular signaling cascades. The primary pathways involve the modulation of adenylyl cyclase and phospholipase C activity.
Gs and Gi-Coupled Signaling Pathways
Activation of β-adrenergic receptors (β1, β2, β3) leads to the stimulation of adenylyl cyclase via the Gs protein, resulting in increased intracellular cyclic AMP (cAMP) levels. Conversely, activation of α2-adrenergic receptors stimulates the Gi protein, which inhibits adenylyl cyclase and decreases cAMP levels.
Gq-Coupled Signaling Pathway
Activation of α1-adrenergic receptors stimulates the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.
Experimental Workflow for Racemic Mixture Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of a racemic mixture of norepinephrine.
Conclusion
The pharmacological and physiological effects of this compound are predominantly mediated by the L-(-)-enantiomer, which exhibits significantly higher affinity and potency at adrenergic receptors compared to the D-(+)-enantiomer. The presence of the D-isomer in the racemic mixture contributes minimally to the primary therapeutic effects but may influence the overall pharmacokinetic and pharmacodynamic profile. A thorough understanding of the stereospecific properties of norepinephrine is crucial for the rational design and development of adrenergic drugs with improved efficacy and safety profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers investigating the complex actions of norepinephrine and its enantiomers. Further research is warranted to fully elucidate the comparative quantitative pharmacology and pharmacokinetics of the individual enantiomers in human subjects.
References
- 1. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Norepinephrine and BRL 37344 stimulate adenylate cyclase by different receptors in rat brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of thermodynamic parameters for norepinephrine contraction of isolated rabbit thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 9. Norepinephrine metabolism in humans. Kinetic analysis and model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. msacl.org [msacl.org]
- 12. agilent.com [agilent.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Neurotransmitter: An In-depth Technical Guide to the Discovery and History of Norepinephrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal discoveries and historical milestones that established norepinephrine (B1679862), also known as noradrenaline, as a fundamental neurotransmitter in the sympathetic nervous system and the brain. We will delve into the key experiments, methodologies, and quantitative data that laid the foundation for our current understanding of adrenergic signaling, a critical target for a vast array of pharmaceuticals.
From "Sympathin" to a Defined Chemical Messenger: The Early Investigations
The concept of chemical neurotransmission in the sympathetic nervous system emerged in the early 20th century, but the precise identity of the signaling molecule remained elusive for decades. Early research focused on "sympathin," a substance released by sympathetic nerve stimulation that mimicked the effects of adrenaline (epinephrine).
A pivotal moment came in 1939 when Hermann Blaschko and Peter Holtz independently elucidated the biosynthetic pathway for catecholamines, proposing that norepinephrine was a precursor to epinephrine.[1] This laid the theoretical groundwork for norepinephrine's potential role as a signaling molecule in its own right.
The definitive identification of norepinephrine as the primary sympathetic neurotransmitter in mammals was the groundbreaking work of Ulf von Euler in the mid-1940s.[2][3] His meticulous experiments demonstrated the presence of norepinephrine in extracts of sympathetic nerves and various sympathetically innervated tissues.[2]
Key Experiment: Von Euler's Tissue Distribution Studies
Objective: To quantify the presence of a sympathomimetic substance in various organs and nerves and to differentiate it from adrenaline.
Methodology:
-
Tissue Extraction: Tissues from various animals, including cats, were minced and extracted with trichloroacetic acid to precipitate proteins. The acidic extract was then purified by adsorption onto aluminum hydroxide (B78521) at a specific pH, followed by elution with sulfuric acid. This process concentrated the catecholamines.
-
Biological Assay: The biological activity of the purified extracts was quantified using the cat blood pressure test. Anesthetized cats were prepared for blood pressure recording via a cannula in the carotid artery. Intravenous injections of the tissue extracts were administered, and the resulting pressor (blood pressure-raising) effects were compared to those of known standards of adrenaline and noradrenaline.
-
Differentiation from Adrenaline: To distinguish between noradrenaline and adrenaline, von Euler utilized a differential bioassay. The extracts were tested on both the cat's blood pressure, where noradrenaline is a more potent pressor agent, and on the isolated chicken rectal caecum, which is more sensitive to adrenaline. By comparing the relative activities on these two preparations, he could estimate the proportion of each catecholamine in the extracts.[3]
Quantitative Findings:
Von Euler's systematic analysis revealed that the sympathomimetic substance in sympathetic nerves and most innervated organs was predominantly noradrenaline, not adrenaline. The table below summarizes some of his key findings in the cat.
| Tissue/Nerve | Norepinephrine Content (µg/g) | Adrenaline Content (µg/g) |
| Spleen | 2.5 - 3.5 | < 0.1 |
| Heart | 0.5 - 1.5 | < 0.05 |
| Splenic Nerve Trunk | 10 - 15 | < 0.5 |
| Adrenal Medulla | Variable (high) | Variable (high) |
Data adapted from von Euler's Nobel Lecture and related publications.[2]
dot
The Adrenergic Receptors: A New Paradigm
While von Euler identified the messenger, Raymond Ahlquist provided the crucial insight into how this messenger was received by target cells. In his landmark 1948 paper, he proposed the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β) .[3] This revolutionary concept moved away from the prevailing "sympathin E" (excitatory) and "sympathin I" (inhibitory) theory and instead posited that the effect of a catecholamine depended on the type of receptor present in the target tissue.
Key Experiment: Ahlquist's Rank-Order Potency Studies
Objective: To classify the actions of six sympathomimetic amines on various physiological responses and to determine if a single or multiple transmitter substances were responsible for these effects.
Methodology:
-
Agonist Selection: Ahlquist selected six structurally related catecholamines: epinephrine, norepinephrine, α-methylnorepinephrine, α-methylepinephrine, isoproterenol, and phenylephrine.
-
Physiological Preparations: He systematically tested the effects of these agonists on a variety of smooth muscle and cardiac preparations from dogs, cats, and rabbits. These included measurements of blood pressure, heart rate, and the contraction or relaxation of isolated tissues such as the nictitating membrane, uterine muscle, and intestinal smooth muscle.
-
Dose-Response Analysis: For each agonist and each preparation, dose-response curves were generated to determine the relative potency of the compounds in eliciting a specific physiological effect.
Conceptual Findings:
Ahlquist observed that the six agonists could be ranked in a consistent order of potency for producing a given response. Crucially, he found that there were two distinct rank orders of potency, which he used to define his two receptor types.
Alpha-Adrenergic Receptor Potency Order: Epinephrine ≥ Norepinephrine > α-methylnorepinephrine > α-methylepinephrine > Isoproterenol
Beta-Adrenergic Receptor Potency Order: Isoproterenol > Epinephrine > α-methylepinephrine > α-methylnorepinephrine > Norepinephrine
The table below illustrates the classification of various physiological responses based on the observed rank-order of agonist potency.
| Physiological Response | Receptor Type |
| Vasoconstriction | Alpha (α) |
| Nictitating Membrane Contraction | Alpha (α) |
| Uterine Contraction | Alpha (α) |
| Myocardial Contraction | Beta (β) |
| Vasodilation | Beta (β) |
| Uterine Relaxation | Beta (β) |
This table is a conceptual representation based on Ahlquist's 1948 findings.
dot
The Fate of Norepinephrine: Inactivation and Reuptake
Once norepinephrine has acted on its receptors, its signal must be terminated. The initial belief was that enzymatic degradation was the primary mechanism of inactivation. Work by Julius Axelrod and his colleagues in the late 1950s and early 1960s revolutionized this understanding by demonstrating the critical role of neuronal reuptake.
Enzymatic Degradation
Axelrod's group identified and characterized two key enzymes involved in the metabolism of catecholamines:
-
Catechol-O-methyltransferase (COMT): This enzyme, discovered by Axelrod and Tomchick in 1958, catalyzes the transfer of a methyl group to the catechol nucleus of norepinephrine, forming normetanephrine.
-
Monoamine oxidase (MAO): This enzyme, already known, was shown to deaminate norepinephrine.
Key Experiment: Axelrod's Norepinephrine Reuptake Studies
Objective: To investigate the mechanism by which the physiological actions of norepinephrine are terminated.
Methodology:
-
Radiolabeling: Axelrod's team utilized radioactively labeled norepinephrine (³H-norepinephrine) to trace its fate in the body.
-
Animal Studies: ³H-norepinephrine was administered to animals (cats and rats), and the distribution of radioactivity in various tissues was measured over time.
-
Isolated Organ Perfusion: The isolated perfused rat heart was a key model system. This allowed for the controlled administration of ³H-norepinephrine and pharmacological agents, and the measurement of its uptake and release.
-
Pharmacological Inhibition: Drugs such as cocaine and imipramine (B1671792) were used to probe the uptake mechanism. These substances were found to block the accumulation of ³H-norepinephrine in sympathetically innervated tissues, thereby potentiating its effects.
Quantitative Findings:
Leslie Iversen, working in Axelrod's laboratory, conducted detailed kinetic studies of norepinephrine uptake in the isolated rat heart. His findings demonstrated that the uptake process was saturable and exhibited stereospecificity, consistent with a carrier-mediated transport system.
| Kinetic Parameter | Value for L-Norepinephrine | Value for D-Norepinephrine |
| Km | 2.7 x 10-7 M | 1.4 x 10-6 M |
| Vmax | (Relative) | (Relative) |
Data from Iversen, 1963, demonstrating the stereospecificity of the norepinephrine transporter.[1][4]
These experiments conclusively showed that the primary mechanism for terminating the action of norepinephrine is its rapid reuptake into the presynaptic nerve terminal by a specific transporter protein. This "uptake-1" process is highly efficient and serves to recycle the neurotransmitter for future release.
Biosynthesis and Signaling Pathway of Norepinephrine
The culmination of these and subsequent discoveries has provided a detailed understanding of the life cycle of norepinephrine as a neurotransmitter.
dot
Conclusion
The journey from the vague concept of "sympathin" to the detailed molecular understanding of norepinephrine's role as a neurotransmitter is a testament to the power of rigorous experimental science. The pioneering work of Ulf von Euler, Raymond Ahlquist, and Julius Axelrod, for which they shared the Nobel Prize in Physiology or Medicine in 1970, not only elucidated the fundamental principles of adrenergic transmission but also opened the door to the development of a vast pharmacopeia of drugs that target this system. From antihypertensives and antidepressants to decongestants and bronchodilators, the legacy of these foundational discoveries continues to have a profound impact on medicine and our understanding of human physiology and disease. This in-depth guide serves as a resource for researchers and professionals in the field, providing a technical foundation upon which future innovations in drug development can be built.
References
- 1. scribd.com [scribd.com]
- 2. The Role of Phospholipase C in Modulating the Electrical Activity of Atrial Cardiomyocytes in Growing Rats upon Stimulation of α1-Adrenergic Receptors - Mansour - Rossijskij fiziologičeskij žurnal im. I.M. Sečenova [rjraap.com]
- 3. nobelprize.org [nobelprize.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to DL-Norepinephrine Hydrochloride for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DL-Norepinephrine hydrochloride, a critical tool in neuroscience research. It details its chemical properties, mechanism of action, and applications in studying the nervous system, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Concepts: Chemical and Pharmacological Profile
This compound is the racemic mixture of the endogenous neurotransmitter norepinephrine (B1679862). The biological activity is primarily attributed to the L-enantiomer (L-norepinephrine or noradrenaline). As a catecholamine, it plays a crucial role in the sympathetic nervous system's "fight-or-flight" response, modulating alertness, arousal, and attention.[1][2] In the central nervous system, norepinephrine is a key neuromodulator involved in a wide range of physiological and pathological processes, including mood, cognition, and motor control.[3][4]
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 55-27-6 |
| Molecular Formula | C₈H₁₁NO₃ · HCl |
| Molecular Weight | 205.64 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 140-144 °C (decomposes) |
| Solubility | Water: 50 mg/mLDMSO: 41 mg/mL |
Sources:[5]
Mechanism of Action
DL-Norepinephrine exerts its effects by binding to and activating adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of cells.[3][4] These receptors are broadly classified into two main types, alpha (α) and beta (β), each with several subtypes. The activation of these receptors triggers intracellular signaling cascades that mediate the physiological responses to norepinephrine.
Adrenergic Receptor Subtypes and their Primary Signaling Mechanisms:
-
α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors are primarily coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
-
β-Adrenergic Receptors (β1, β2, β3): These receptors are coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and activation of PKA.
The diverse physiological effects of norepinephrine are a result of the differential expression and signaling of these receptor subtypes in various tissues and brain regions.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of norepinephrine for various adrenergic receptor subtypes. It is important to note that most of the available data is for the biologically active L-enantiomer. The D-enantiomer is significantly less potent.[6] The data presented here is compiled from various sources and should be considered as representative values, as experimental conditions can influence these parameters.
Table 2.1: Binding Affinities (Ki) of L-Norepinephrine for Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Species/System |
| α1A | 330 | Recombinant |
| α1B | - | - |
| α1D | - | - |
| α2A | 56 | Recombinant |
| α2B | - | - |
| α2C | - | - |
| β1 | - | - |
| β2 | - | - |
| β3 | - | - |
Table 2.2: Functional Potencies (EC50) of L-Norepinephrine at Adrenergic Receptors
| Receptor Subtype | Functional Assay | EC50 (µM) | Species/System |
| α1 | Contraction | 0.48 | Human Internal Mammary Artery |
| α1 | mRNA level regulation | ~0.3 | Rabbit Aortic Smooth Muscle Cells |
| β1 | - | - | - |
| β2 | - | - | - |
| β3 | - | - | - |
Signaling Pathways and Experimental Workflows
Adrenergic Receptor Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of α1, α2, and β-adrenergic receptors by norepinephrine.
References
- 1. drugs.com [drugs.com]
- 2. Epinephrine and Norepinephrine: Whatâs the Difference? [webmd.com]
- 3. Norepinephrine - Wikipedia [en.wikipedia.org]
- 4. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Differences in D- and L-norepinephrine-H3: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. ccjm.org [ccjm.org]
Adrenergic Receptor Subtypes Activated by DL-Norepinephrine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the adrenergic receptor subtypes activated by the endogenous catecholamine DL-Norepinephrine. It includes quantitative data on receptor binding affinity and functional potency, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Data: Norepinephrine (B1679862) Activity at Adrenergic Receptor Subtypes
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of norepinephrine for the major human adrenergic receptor subtypes. These values are compiled from various sources and experimental conditions, which should be taken into consideration when comparing data.
Table 1: Binding Affinities (Ki) of Norepinephrine for Human Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | pKi | Species | Radioligand | Source |
| α1A | 1174.9 | 5.93 | Rat | [1] | |
| α1B | - | - | - | - | |
| α1D | - | - | - | - | |
| α2A | - | - | - | - | |
| α2B | - | - | - | - | |
| α2C | - | - | - | - | |
| β1 | 126 | 6.9 | Rat | Dihydro-[3H]-alprenolol | [2] |
| β2 | 23000 | 5.4 | Human | 3H-dihydroalprenolol | [3] |
| β3 | - | - | - | - |
Note: Data for all subtypes from a single, directly comparable study is limited. Values are indicative and can vary based on the tissue, cell line, and specific experimental conditions used.
Table 2: Functional Potencies (EC50) of Norepinephrine at Human Adrenergic Receptor Subtypes
| Receptor Subtype | EC50 (nM) | pEC50 | Functional Assay | Source |
| α1 | 480 | 6.32 | Contraction (Human Internal Mammary Artery) | [4] |
| α2A | 600 | 6.22 | GTPase Activity (Human Platelets) | [5] |
| β2 | 2041.7 | 5.69 | cAMP Accumulation | [6] |
Note: The functional response measured can significantly influence the determined EC50 value.
Signaling Pathways
Norepinephrine binding to adrenergic receptors initiates distinct intracellular signaling cascades depending on the receptor subtype and the G protein to which it couples.
α1-Adrenergic Receptor Signaling (Gq-coupled)
α1-adrenergic receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increased intracellular calcium and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and cellular responses such as smooth muscle contraction.[7]
α2-Adrenergic Receptor Signaling (Gi-coupled)
α2-adrenergic receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by norepinephrine, the α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi protein can directly modulate the activity of other effectors, such as ion channels. A primary function of presynaptic α2 autoreceptors is to inhibit further release of norepinephrine from the nerve terminal, creating a negative feedback loop.[8]
β-Adrenergic Receptor Signaling (Gs-coupled)
All three subtypes of β-adrenergic receptors (β1, β2, and β3) are coupled to stimulatory G proteins (Gs). When norepinephrine binds to a β-receptor, the activated α-subunit of Gs stimulates adenylyl cyclase. This leads to an increase in the intracellular concentration of cAMP, which in turn activates PKA. PKA then phosphorylates various cellular substrates, leading to a range of physiological responses, such as increased heart rate and force of contraction (β1), smooth muscle relaxation (β2), and lipolysis (β3).[6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of norepinephrine with adrenergic receptors.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (norepinephrine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the adrenergic receptor subtype of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[9]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of the membrane preparation (typically 50-120 µg of protein for tissue membranes or 3-20 µg for cell membranes).[9]
-
50 µL of a serial dilution of unlabeled norepinephrine.
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors). The concentration of the radioligand is typically near its Kd value.[9]
-
-
Include control wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of a non-radiolabeled antagonist).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[9]
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) using a cell harvester.
-
Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove unbound radioligand.[9]
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the norepinephrine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of norepinephrine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
-
cAMP Accumulation Assay (HTRF)
This assay measures the functional potency (EC50) of norepinephrine at Gs-coupled (β-receptors) or Gi-coupled (α2-receptors) by quantifying changes in intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the adrenergic receptor of interest.
-
Plate the cells in a 384-well plate at an optimized density and allow them to adhere overnight.
-
-
Assay Procedure (Gs-coupled receptors):
-
Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of norepinephrine to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.[10]
-
Lyse the cells and add the HTRF detection reagents: cAMP-d2 (acceptor) and an anti-cAMP antibody conjugated to a fluorescent donor (e.g., Europium cryptate).[10]
-
Incubate for 60 minutes at room temperature.[10]
-
-
Assay Procedure (Gi-coupled receptors):
-
The procedure is similar to the Gs-coupled assay, but includes a co-stimulation with a known adenylyl cyclase activator, such as forskolin.
-
Norepinephrine's inhibitory effect is measured as a decrease in the forskolin-stimulated cAMP production.
-
-
Detection:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor emission / donor emission).
-
The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the logarithm of the norepinephrine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for Gs) or IC50 (for Gi) value.
-
Inositol Monophosphate (IP1) Accumulation Assay (IP-One HTRF)
This assay determines the functional potency (EC50) of norepinephrine at Gq-coupled (α1-receptors) by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture and plate cells expressing the α1-adrenergic receptor subtype in a 384-well plate.
-
-
Assay Procedure:
-
Remove the culture medium and add a stimulation buffer containing Lithium Chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.[11]
-
Add serial dilutions of norepinephrine to the wells.
-
Incubate for a specified time (e.g., 1 hour) at 37°C.[12]
-
Lyse the cells and add the HTRF detection reagents: IP1-d2 (acceptor) and an anti-IP1 antibody conjugated to a fluorescent donor (e.g., Terbium cryptate).[11]
-
Incubate for 1 hour at room temperature.[11]
-
-
Detection:
-
Read the plate on an HTRF-compatible microplate reader.
-
-
Data Analysis:
-
The principle is a competitive immunoassay, so the HTRF signal is inversely proportional to the amount of IP1.
-
Calculate the HTRF ratio and plot it against the logarithm of the norepinephrine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the functional potency (EC50) of norepinephrine at Gq-coupled (α1-receptors) by detecting the transient increase in intracellular calcium concentration upon receptor activation.
Detailed Methodology:
-
Cell Culture and Plating:
-
Plate cells expressing the α1-adrenergic receptor subtype in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and an anion-transport inhibitor like probenecid (B1678239) (to prevent dye leakage).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for approximately 1 hour at room temperature or 37°C, protected from light.
-
Wash the cells with an appropriate assay buffer to remove excess dye.
-
-
Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject serial dilutions of norepinephrine into the wells while continuously monitoring the fluorescence intensity (e.g., at an excitation of ~490 nm and emission of ~525 nm for Fluo-4).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the increase in intracellular calcium.
-
Determine the peak fluorescence response for each concentration of norepinephrine.
-
Plot the peak response against the logarithm of the norepinephrine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
DL-Norepinephrine is a non-selective agonist at adrenergic receptors, activating α1, α2, and β subtypes, albeit with varying affinities and potencies. The activation of these different receptor subtypes leads to a wide range of physiological effects mediated by distinct G protein-coupled signaling pathways. The experimental protocols detailed in this guide provide robust methods for quantifying the interaction of norepinephrine and other ligands with these important drug targets, facilitating research and development in this critical area of pharmacology.
References
- 1. E2G [e2g.stanford.edu]
- 2. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. PDSP Database - UNC [pdspdb.unc.edu]
- 5. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adrenoceptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Target: Alpha-2A adrenergic receptor (CHEMBL327) - ChEMBL [ebi.ac.uk]
- 10. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 11. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pitt Cardiology | Adrenergics [pittmedcardio.com]
Physiological effects of systemic DL-Norepinephrine administration
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physiological effects of systemically administered DL-Norepinephrine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, effects on major organ systems, and relevant experimental methodologies.
Introduction
Norepinephrine (B1679862), also known as noradrenaline, is a catecholamine that functions as both a hormone and a neurotransmitter.[1] It plays a crucial role in the body's "fight or flight" response by mobilizing the brain and body for action.[1] Systemic administration of DL-Norepinephrine is a cornerstone therapy in critical care medicine, primarily used to increase and maintain blood pressure in hypotensive states such as septic and neurogenic shock.[2][3] Its potent vasoconstrictive and modest inotropic effects are mediated through its interaction with adrenergic receptors.[4][5] Understanding the nuanced physiological effects of norepinephrine across various organ systems is paramount for its safe and effective therapeutic use and for the development of novel cardiovascular agents.
Mechanism of Action
Norepinephrine exerts its physiological effects by binding to and activating adrenergic receptors, which are a class of G protein-coupled receptors. The primary receptors targeted by norepinephrine are alpha-1 (α1), alpha-2 (α2), and beta-1 (β1) adrenergic receptors, with a lesser effect on beta-2 (β2) receptors.[3][6]
-
Alpha-1 (α1) Adrenergic Receptors: Located on the postsynaptic membrane of effector organs, primarily smooth muscle of blood vessels. Activation of α1 receptors by norepinephrine leads to an increase in intracellular calcium concentration, resulting in potent vasoconstriction and an increase in systemic vascular resistance.[3][7]
-
Alpha-2 (α2) Adrenergic Receptors: Found on presynaptic nerve terminals, their activation provides negative feedback, inhibiting further release of norepinephrine. Postsynaptic α2 receptors also contribute to vasoconstriction.[8]
-
Beta-1 (β1) Adrenergic Receptors: Predominantly located in the heart. Stimulation of these receptors increases heart rate (chronotropy) and contractility (inotropy), leading to an increased cardiac output.[9] However, the direct positive chronotropic effect can be offset by a reflex bradycardia mediated by the baroreceptor reflex in response to the rise in blood pressure.[3]
The overall hemodynamic effect of norepinephrine is a significant increase in mean arterial pressure (MAP) due to the potent α1-mediated vasoconstriction, with a variable effect on cardiac output depending on the underlying physiological state of the individual.[10]
Signaling Pathways
The binding of norepinephrine to its respective adrenergic receptors initiates distinct intracellular signaling cascades.
Alpha-1 Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors, which are coupled to Gq proteins, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction. DAG activates protein kinase C (PKC), which is involved in various cellular responses.
Beta-1 Adrenergic Receptor Signaling
Beta-1 adrenergic receptors are coupled to Gs proteins. Upon norepinephrine binding, the Gs protein activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate and contractility.
Physiological Effects
The systemic administration of DL-Norepinephrine induces a wide range of physiological effects across various organ systems.
Cardiovascular System
The most pronounced effects of norepinephrine are on the cardiovascular system. It is a potent vasopressor that increases blood pressure primarily by increasing systemic vascular resistance.[3] Its effects on cardiac output can be variable.[11] In some instances, particularly in states of vasodilation, norepinephrine can increase cardiac output by increasing venous return.[4] However, the increased afterload can also potentially decrease cardiac output, especially in patients with underlying cardiac dysfunction.[11]
| Parameter | Effect of Norepinephrine Administration | Reference |
| Mean Arterial Pressure (MAP) | Significant Increase | [12][13] |
| Systemic Vascular Resistance (SVR) | Significant Increase | [12][14] |
| Heart Rate | Variable (can decrease due to baroreflex) | [15] |
| Cardiac Output/Index | Variable (can increase, decrease, or remain unchanged) | [11][12][14] |
| Central Venous Pressure (CVP) | Mild Increase | [12] |
| Pulmonary Artery Occlusion Pressure (PAOP) | Mild Increase | [16] |
Renal System
The effects of norepinephrine on the renal system are complex and context-dependent. In healthy individuals, norepinephrine can cause renal vasoconstriction and reduce renal blood flow.[17] However, in vasodilatory shock, by increasing systemic blood pressure and thus renal perfusion pressure, norepinephrine can improve renal blood flow, glomerular filtration rate (GFR), and urine output.[18][19] Titrating norepinephrine to a MAP of around 75 mmHg appears to optimize renal function in these patients, with further increases in MAP offering no additional benefit and potentially increasing renal vascular resistance.[20]
| Parameter | Effect of Norepinephrine in Vasodilatory Shock | Reference |
| Renal Blood Flow (RBF) | Increase (when MAP is raised from low levels) | [19][20] |
| Glomerular Filtration Rate (GFR) | Increase (when MAP is raised from low levels) | [3][19] |
| Urine Output | Increase | [20] |
| Renal Vascular Resistance | No effect or increase at higher MAPs | [3][20] |
Respiratory System
Norepinephrine administration can lead to an increase in minute ventilation and a decrease in end-tidal PCO2.[21] These effects are mediated by beta-adrenergic receptors.[21] In experimental models, norepinephrine has also been shown to increase alveolar fluid reabsorption in a dose-dependent manner, an effect mediated by both alpha-1 and beta-adrenergic receptors.[7] However, in the context of acute intermittent hypoxia, norepinephrine can paradoxically lead to respiratory irregularities.[22]
| Parameter | Effect of Norepinephrine Administration | Reference |
| Minute Volume | Increase | [21] |
| End-tidal PCO2 | Decrease | [21] |
| Alveolar Fluid Reabsorption | Increase | [7] |
Metabolic System
Systemic norepinephrine administration has notable metabolic effects. It can lead to a persistent increase in plasma glucose concentration, although the increase in glucose production may be transient.[6] Norepinephrine also increases whole-body oxygen consumption and can cause a minor increase in plasma lactate (B86563) concentration.[6][23] Furthermore, it stimulates lipolysis, leading to an increase in plasma nonesterified fatty acids.[15]
| Parameter | Effect of Norepinephrine Administration | Reference |
| Plasma Glucose | Increase | [6][15] |
| Glucose Production | Transient Increase | [6] |
| Plasma Lactate | Minor Increase | [6] |
| Whole Body Oxygen Consumption | Increase | [23] |
| Plasma Nonesterified Fatty Acids | Increase | [15] |
Experimental Protocols
Human Study: Hemodynamic Effects of Norepinephrine Titration in Cardiogenic Shock
This protocol is based on a study investigating the short-term effects of norepinephrine up-titration on hemodynamics in patients with cardiogenic shock.[12][14][16][24]
-
Participants: Mechanically ventilated, euvolemic patients in cardiogenic shock.
-
Monitoring: Arterial and Swan-Ganz catheters for continuous hemodynamic monitoring.
-
Procedure:
-
Establish a baseline mean arterial pressure (MAP) of 65 mm Hg with an initial norepinephrine infusion.
-
Increase the norepinephrine dose over a period of 40 minutes to achieve a target MAP of 85 mm Hg.
-
Maintain the MAP at 85 mm Hg for a specified period for data collection.
-
Taper the norepinephrine dose over 40 minutes to return to the baseline MAP of 65 mm Hg.
-
-
Data Collection: Hemodynamic parameters (MAP, CVP, PAOP, cardiac output, systemic vascular resistance), blood lactate levels, and mixed venous oxygen saturation are measured at baseline, at the target MAP of 85 mm Hg, and after returning to the baseline MAP.
Animal Study: Continuous Intravenous Norepinephrine Infusion in a Mouse Model of Sepsis
This protocol is based on a study evaluating the effect of continuous intravenous norepinephrine infusion in a mouse model of septic shock.[9][25][26]
-
Animal Model: Male CD-1 mice.
-
Sepsis Induction: Cecal ligation and puncture (CLP) surgery.
-
Instrumentation:
-
Implantation of a telemetry catheter into the carotid artery for continuous monitoring of blood pressure and heart rate.
-
Implantation of an infusion pump connected to a catheter in the jugular vein for continuous norepinephrine administration.
-
-
Procedure:
-
Perform CLP surgery to induce sepsis.
-
Immediately following CLP, initiate a continuous intravenous infusion of norepinephrine.
-
Administer antibiotics and fluid resuscitation as part of the sepsis treatment model.
-
-
Data Collection: Continuously monitor mean arterial blood pressure (MAP), heart rate, and body temperature using the telemetry system. Survival rates are also recorded.
Conclusion
Systemic DL-Norepinephrine administration exerts profound and multifaceted physiological effects, primarily driven by its potent agonism at alpha-1 and beta-1 adrenergic receptors. Its dominant effect is a robust increase in systemic vascular resistance, leading to a predictable rise in mean arterial pressure. The impact on cardiac output is more variable and is influenced by the patient's underlying cardiovascular status. In the renal system, norepinephrine can be beneficial in vasodilatory shock by improving perfusion pressure, but careful titration is necessary to avoid excessive vasoconstriction. Its respiratory and metabolic effects, including increased ventilation and alterations in glucose and lipid metabolism, are also significant considerations in its clinical application. The detailed experimental protocols provided offer a framework for further investigation into the complex actions of this critical vasopressor. A thorough understanding of these physiological effects is essential for optimizing its therapeutic use and for the continued development of novel agents targeting the adrenergic system.
References
- 1. droracle.ai [droracle.ai]
- 2. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of norepinephrine on blood volume, cardiac output, and systemic filling pressure in patients undergoing liver transplantation - Minerva Anestesiologica 2022 December;88(12):1013-20 - Minerva Medica - Journals [minervamedica.it]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic effects of norepinephrine and dobutamine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of norepinephrine on brain and other less vital organs detected by a multisite multiparametric monitoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jvsmedicscorner.com [jvsmedicscorner.com]
- 12. biomed.cas.cz [biomed.cas.cz]
- 13. Impact of norepinephrine on right ventricular afterload and function in septic shock—a strain echocardiography study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] The effects of short-term norepinephrine up-titration on hemodynamics in cardiogenic shock. | Semantic Scholar [semanticscholar.org]
- 15. Relationship between infusion rates, plasma concentrations, and cardiovascular and metabolic effects during the infusion of norepinephrine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Noradrenaline and the kidney: friends or foes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of norepinephrine on renal perfusion, filtration and oxygenation in vasodilatory shock and acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Effects of adrenergic stimulation on ventilation in man - PMC [pmc.ncbi.nlm.nih.gov]
- 22. When Norepinephrine Becomes a Driver of Breathing Irregularities: How Intermittent Hypoxia Fundamentally Alters the Modulatory Response of the Respiratory Network - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Muscle and whole body metabolism after norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The effects of short-term norepinephrine up-titration on hemodynamics in cardiogenic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for DL-Norepinephrine Hydrochloride in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of DL-Norepinephrine hydrochloride solutions in various in vitro studies. This document is intended to guide researchers in obtaining reliable and reproducible results by ensuring the proper handling, storage, and application of norepinephrine (B1679862).
Introduction
This compound is a synthetic catecholamine that functions as a neurotransmitter and hormone, playing a critical role in the sympathetic nervous system.[1][2] In the context of in vitro research, it is a vital tool for investigating a wide range of biological processes, including signal transduction, cellular proliferation, and neurobiology.[3][4][5] Norepinephrine primarily exerts its effects by activating α- and β-adrenergic receptors.[2][6][7] Due to its susceptibility to oxidation, meticulous preparation and handling are paramount to preserve its biological activity.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₂ClNO₃ | [1] |
| Molecular Weight | 205.64 g/mol | [1] |
| Appearance | Crystalline, off-white to tan powder | [2] |
| Melting Point | 140-144°C (decomposes) | [2] |
Solubility and Stability
Proper dissolution and storage are crucial for maintaining the efficacy of norepinephrine solutions. The catechol structure is prone to oxidation by light, heat, and oxygen.[3] The use of antioxidants such as ascorbic acid is recommended to maintain its biological activity.[3]
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Water | 50 mg/mL | [8] |
| DMSO | ~8.93 mg/mL (ultrasonic, warming to 60°C may be required) | [6] |
| PBS (pH 7.2) | ~10 mg/mL | [3] |
| 1M HCl | 100 mg/mL | [6] |
| Alcohol | 20 mg/mL | [8] |
Table 2: Stability of Norepinephrine Solutions
| Storage Condition | Diluent | Stability | Reference |
| Refrigerated (2-8°C) | 0.9% NaCl | Up to 1 year | [3] |
| Frozen (-20°C) | 0.9% NaCl | Up to 1 year | [3] |
| Room Temperature | 0.9% NaCl | Up to 3 months (in light-protected vials) | [3] |
| -20°C | Stock Solution in appropriate solvent | 1 month | [6] |
| -80°C | Stock Solution in appropriate solvent | 6 months | [6] |
Safety and Handling
This compound is classified as toxic if swallowed.[1][9] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and safety goggles, should be worn when handling the compound.[10] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[10]
Experimental Protocols
Preparation of a 10 mM Stock Solution in PBS with Ascorbic Acid
This protocol describes the preparation of a stock solution suitable for most in vitro cell culture experiments. The addition of ascorbic acid helps to prevent oxidation.
Materials:
-
This compound (MW: 205.64 g/mol )
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.2
-
L-Ascorbic acid
-
Sterile, light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare Ascorbic Acid Solution: Prepare a 100 mM stock solution of L-ascorbic acid in sterile water. Filter-sterilize this solution using a 0.22 µm syringe filter.[3]
-
Prepare PBS with Antioxidant: Add the sterile ascorbic acid solution to the sterile PBS to achieve a final concentration of 0.1 mM ascorbic acid.
-
Weigh Norepinephrine: On a calibrated analytical balance, carefully weigh out 2.056 mg of this compound for each 1 mL of stock solution to be prepared.
-
Dissolve Norepinephrine: Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube. Add the appropriate volume of PBS containing ascorbic acid to achieve a final concentration of 10 mM.
-
Vortex: Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure no particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[6]
Application of Norepinephrine to Cell Cultures
This protocol outlines the general steps for treating cultured cells with norepinephrine.
Materials:
-
Cultured cells in appropriate vessels
-
Complete cell culture medium
-
10 mM Norepinephrine stock solution (prepared as in 5.1)
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM norepinephrine stock solution at room temperature, ensuring it is protected from light.[3]
-
Prepare Working Solution: Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in your cell culture medium.[3] It is recommended to prepare the working solution fresh for each experiment.
-
Treat Cells: Remove the existing medium from the cell cultures and replace it with the medium containing the desired concentration of norepinephrine.
-
Incubate: Incubate the cells for the desired period as determined by your experimental design.
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays, such as cell viability assays, protein expression analysis, or functional assays.
Signaling Pathways and Experimental Workflow
Norepinephrine Signaling Pathway
Norepinephrine mediates its effects by binding to adrenergic receptors, which are G-protein coupled receptors. This binding initiates a cascade of intracellular signaling events. The diagram below illustrates a simplified overview of major norepinephrine signaling pathways.
Caption: Simplified Norepinephrine Signaling Pathways.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for conducting in vitro experiments using this compound.
Caption: General Experimental Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS#:55-27-6 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitric oxide signaling participates in norepinephrine-induced activity of neuronal intracellular survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norepinephrine/β2-Adrenergic Receptor Pathway Promotes the Cell Proliferation and Nerve Growth Factor Production in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. DL-去甲肾上腺素 盐酸盐 crystalline, ≥97% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. isotope.com [isotope.com]
Protocol for the Dissolution of DL-Norepinephrine Hydrochloride in DMSO
Application Note
This document provides a detailed protocol for the dissolution of DL-Norepinephrine hydrochloride in dimethyl sulfoxide (B87167) (DMSO). Norepinephrine (B1679862), a catecholamine, acts as a neurotransmitter and hormone, modulating various physiological processes through its interaction with adrenergic receptors.[1][2] In research settings, particularly in cellular and molecular biology, DMSO is a common solvent for preparing stock solutions of hydrophobic compounds. However, the hydrochloride salt of DL-Norepinephrine presents specific solubility characteristics that necessitate a standardized protocol to ensure consistent and reliable experimental results.
This compound is a synthetic phenylethylamine that functions as an agonist for α1, α2, and β1 adrenergic receptors.[1][2] Its effects are widespread, influencing vasoconstriction, heart rate, and neurotransmission.[1][2] Proper preparation of norepinephrine solutions is critical, as the compound's catechol structure is susceptible to oxidation, which can be accelerated by factors such as light, heat, and oxygen.
This protocol outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for the storage and handling of this compound stock solutions in DMSO. Adherence to these guidelines will help researchers and drug development professionals prepare stable and biologically active norepinephrine solutions for their experimental needs.
Quantitative Data Summary
The solubility of this compound in DMSO can vary based on the purity of the solvent and the application of techniques such as warming and sonication. The following tables summarize the key quantitative data for the preparation of this compound solutions.
Table 1: Solubility of this compound in DMSO
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Conditions | Source(s) |
| DMSO | 8.93 | 43.43 | Ultrasonic, warming, and heat to 60°C | [1] |
| DMSO | 25 | 118.10 | Ultrasonic | [3] |
| DMSO | 41 | 199.37 | Fresh, non-hygroscopic DMSO | [4] |
| DMSO | 1 | - | - | [5] |
Note: The molecular weight of this compound is 205.64 g/mol .[1] It is crucial to use newly opened, anhydrous DMSO as its hygroscopic nature can significantly impact the solubility of the compound.[1][3]
Table 2: Stability and Storage of this compound Stock Solutions in DMSO
| Storage Temperature | Storage Duration | Recommendations | Source(s) |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1][3] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1][3] |
Experimental Protocol
This protocol details the procedure for dissolving this compound in DMSO to prepare a stock solution.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional, for warming)
-
Ultrasonic bath (optional, for sonication)
-
Pipettes and sterile pipette tips
Procedure:
-
Preparation:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Ensure that the DMSO is anhydrous and has been stored properly to prevent moisture absorption. Use a fresh, unopened bottle if possible.
-
-
Weighing:
-
In a draft-free environment, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder to achieve the desired stock concentration.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
For enhanced solubility (optional but recommended):
-
-
Verification:
-
Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.
-
-
Storage:
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes. This will minimize repeated freeze-thaw cycles and exposure to light and air.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]
-
Preparation of Working Solutions:
To prepare a working solution for cell culture or other experiments, thaw an aliquot of the DMSO stock solution at room temperature, protected from light. Dilute the stock solution to the desired final concentration in the appropriate pre-warmed cell culture medium or buffer. Ensure that the final concentration of DMSO in the working solution is low enough to not affect the experimental system, as DMSO can have physiological effects at low concentrations.[6]
Visualizations
Norepinephrine Signaling Pathway
Caption: Norepinephrine signaling through α and β adrenergic receptors.
Experimental Workflow for Preparing Norepinephrine Stock Solution
Caption: Workflow for dissolving DL-Norepinephrine HCl in DMSO.
References
Application Notes and Protocols for DL-Norepinephrine Hydrochloride in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Norepinephrine hydrochloride, a synthetic form of the endogenous catecholamine norepinephrine (B1679862), is a critical tool in cell culture experiments for investigating a wide range of cellular processes. As a neurotransmitter and hormone, it activates adrenergic receptors, influencing cell proliferation, differentiation, migration, and apoptosis. Understanding its effects at the cellular level is paramount for neuroscience, oncology, and cardiovascular research. These application notes provide a comprehensive guide to utilizing this compound in in vitro studies, complete with detailed protocols and data presentation.
Data Presentation
The effective concentration of this compound varies significantly depending on the cell type and the biological process under investigation. The following tables summarize quantitative data from various studies to guide experimental design.
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effects |
| Pancreatic Cancer Cells (BxPC-3, Panc-1) | 0.1 µM - 10 µM | 24 - 48 hours | Increased cell viability and invasion; inhibited apoptosis. |
| Triple-Negative Breast Cancer (TNBC) Cells (MDA-MB-231) | 10 µM | 6 hours | Activation of ERK signaling pathway, promotion of cell proliferation.[1] |
| Colon Cancer Cells (HCT116, RKO) | Not specified | 24 - 72 hours | Promoted proliferation, migration, and invasion.[2] |
| Ewing's Sarcoma Cells (A673) | 60 µM | Not specified | Decreased cell numbers and proliferation; decreased cell migration; increased cAMP concentration.[2] |
| Hippocampal Neurons (E18) | 100 nM | 2 hours | Increased BDNF, PI-3K, and P-ERK levels.[3] |
| Adult Hippocampal Precursors | 10 µM | Not specified | Increased neurosphere numbers and size. |
| Human Bone Marrow-Derived Mesenchymal Stem Cells | 10⁻⁵ M - 10⁻⁶ M | 7 days | Dose-dependent inhibition of proliferation. |
Table 2: Summary of Cellular Responses to Norepinephrine Treatment
| Biological Process | Cell Type | Norepinephrine Concentration | Key Findings |
| Cell Proliferation | TNBC cells | 10 µM | Increased proliferation via ERK activation.[1] |
| Ewing's Sarcoma cells | 60 µM | Decreased proliferation.[2] | |
| Mesenchymal Stem Cells | 1 µM - 10 µM | Inhibited proliferation. | |
| Cell Migration & Invasion | Colon Cancer cells | Not specified | Promoted migration and invasion.[2] |
| Pancreatic Cancer cells | 10 µM | Enhanced invasion via Notch-1 pathway. | |
| Ewing's Sarcoma cells | 60 µM | Decreased migration.[2] | |
| Apoptosis | Pancreatic Cancer cells | 10 µM | Inhibited apoptosis. |
| Signaling Pathway Activation | TNBC cells | 10 µM | Phosphorylation of ERK and CREB.[1] |
| Hippocampal Neurons | 100 nM | Increased PI-3K and P-ERK.[3] | |
| Ewing's Sarcoma cells | 60 µM | 38-fold increase in cAMP.[2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or Phosphate Buffered Saline (PBS)
-
0.22 µm syringe filter
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Due to its susceptibility to oxidation, handle norepinephrine solutions with care, protecting them from light and heat.
-
On a calibrated analytical balance, weigh the required amount of this compound powder.
-
Dissolve the powder in sterile water or PBS to create a stock solution (e.g., 10 mM). To enhance stability, an antioxidant like ascorbic acid can be added to the solvent.
-
Gently vortex until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C for long-term storage or at 4°C for short-term use. It is recommended to prepare fresh solutions for optimal results.
Cell Viability and Proliferation Assay (MTT Assay)
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the MTT incubation, add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the untreated control.
Cell Migration Assay (Wound Healing/Scratch Assay)
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
This compound working solutions
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the center of the cell monolayer. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Gently wash the wells with PBS to remove any detached cells.
-
Replace the medium with fresh medium containing the desired concentration of this compound. Include an untreated control well.
-
Capture an image of the scratch at time 0 using a microscope. Mark the position to ensure subsequent images are taken at the same location.
-
Incubate the plate at 37°C and capture images at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control well is nearly closed.
-
Analyze the images using software such as ImageJ to measure the area of the wound at each time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
Western Blot Analysis of Signaling Proteins (e.g., p-ERK, p-CREB)
Materials:
-
Cells of interest
-
Cell culture plates
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-CREB, anti-CREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and grow to the desired confluency.
-
Treat the cells with this compound for the specified time (e.g., 15-60 minutes for phosphorylation events).
-
After treatment, place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-ERK) or a housekeeping protein (e.g., β-actin).
Cyclic AMP (cAMP) Assay
Materials:
-
Cells of interest
-
Cell culture plates
-
This compound
-
cAMP assay kit (commercially available, e.g., ELISA-based)
-
Cell lysis buffer (provided in the kit or a compatible buffer)
-
Plate reader
Protocol:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation, if necessary.
-
Stimulate the cells with this compound for a short duration (e.g., 5-15 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the cAMP concentration based on a standard curve generated with known amounts of cAMP.
Mandatory Visualizations
Caption: Norepinephrine signaling pathways.
References
Application Notes and Protocols for In Vivo Administration of DL-Norepinephrine Hydrochloride in Rodents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of DL-Norepinephrine hydrochloride in rodent models. This document covers key aspects including signaling pathways, quantitative data on administration and pharmacokinetics, detailed experimental protocols, and potential physiological effects.
Introduction
Norepinephrine (B1679862) (NE), also known as noradrenaline, is a catecholamine that functions as both a hormone and a neurotransmitter.[1] It plays a crucial role in the sympathetic nervous system, regulating a host of physiological processes including heart rate, blood pressure, and the "fight-or-flight" response.[1] In a research context, the in vivo administration of norepinephrine in rodents is a critical tool for studying its effects on various physiological and pathological conditions, including cardiovascular function, neurological disorders, and metabolic diseases.[2][3][4]
Norepinephrine Signaling Pathway
Norepinephrine exerts its effects by binding to α- and β-adrenergic receptors on the surface of target cells. This interaction initiates a cascade of intracellular signaling events that ultimately lead to a physiological response. The major signaling pathways are summarized below.
Caption: Norepinephrine signaling through adrenergic receptors.
Quantitative Data
The following tables summarize key quantitative data for the in vivo administration of this compound in rodents.
Table 1: Dosage and Administration Routes
| Species | Route of Administration | Dosage | Study Duration | Key Findings | Reference |
| Mouse | Intraperitoneal (IP) | 0.2 or 2 mg/kg/day | Up to 2 weeks | Potential for adverse effects including bladder distension and renal impairment. | [2] |
| Mouse | Subcutaneous (SC) | 3 mg/kg | Acute | Protected against carboplatin-induced myelosuppression. | [5] |
| Mouse | Intravenous (IV) | Continuous infusion | Sepsis model | Increased blood pressure and heart rate, but did not improve survival. | [3][6] |
| Rat | Intraperitoneal (IP) | 0.6 ml/kg (vehicle for other drugs) | Acute | Used as a vehicle in a study of norepinephrine release. | [7] |
| Rat | Subcutaneous (SC) | 100 µg/kg/hr via osmotic pump | 6 days | Increased renal norepinephrine content and overflow. | [8] |
| Rat | Subcutaneous (SC) | 0.15-0.35 mg/kg/h via osmotic pump | 10-28 days | Caused left ventricular hypertrophy and beta-adrenoceptor downregulation. | [9] |
| Rat | Intravenous (IV) | 3.75 µg/kg/min via osmotic pump | 13 days | Increased blood pressure and voluntary wheel running activity. | [10] |
| Rat | Intraventricular (ICV) | Infusion | Acute | Potentiated locomotor activation. | [4] |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | Value | Conditions | Reference |
| Norepinephrine Spillover Rate (NE-SOR) | 79 ± 6 ng/kg/min | Freely moving and minimally stressed | [11][12][13][14] |
| Norepinephrine Metabolic Clearance Rate (NE-MCR) | 179 ± 9 ml/kg/min | Freely moving and minimally stressed | [11][12][13][14] |
| Norepinephrine Clearance Half-life (t1/2) in vBNST | 2.19 - 2.45 sec | Anesthetized, following electrical stimulation | [7] |
Experimental Protocols
The following are detailed protocols for common routes of this compound administration in rodents. Note: All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
General Preparation of Dosing Solution
-
Reagent: this compound.
-
Vehicle: Sterile 0.9% NaCl (saline) is a common vehicle. The pH of the solution may need to be adjusted; one study noted a pH of 5.5.[2]
-
Preparation: Dissolve the this compound in the sterile saline to the desired concentration. Ensure complete dissolution.
-
Storage: Prepare fresh solutions for each experiment to avoid degradation. Protect the solution from light.
Intraperitoneal (IP) Injection
This method allows for systemic delivery and is relatively easy to perform.
Caption: Workflow for Intraperitoneal Injection.
Detailed Steps:
-
Animal Restraint: Properly restrain the rodent. For rats, a two-person technique may be preferred.[15] For mice, manual restraint is common.[16]
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.[15][16][17]
-
Needle Insertion: Use an appropriate gauge needle (e.g., 23-25G for rats, 25-27G for mice).[15][17] Insert the needle at a 30-40 degree angle with the bevel facing up.[15][17]
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or fluid appears, discard the syringe and prepare a new dose.[15][16]
-
Injection: Inject the solution slowly and steadily.
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress, pain, or adverse reactions.
Subcutaneous (SC) Injection
This route provides a slower, more sustained release compared to IP or IV injections.
Detailed Steps:
-
Animal Restraint: Restrain the animal and create a "tent" of skin on the back or flank.[18]
-
Needle Insertion: Insert the needle at the base of the skin tent, parallel to the body.
-
Aspiration: Gently aspirate to ensure a blood vessel has not been punctured.
-
Injection: Administer the dose. A small bleb will form under the skin.
-
Withdrawal: Remove the needle and gently massage the area to aid dispersion.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Intravenous (IV) Injection/Infusion
IV administration allows for rapid and precise delivery directly into the bloodstream. This is a technically demanding procedure.
Detailed Steps:
-
Animal Restraint: Place the animal in a suitable restrainer.[18]
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[18]
-
Needle Insertion: Using a small gauge needle (e.g., 27-30G), carefully insert it into one of the lateral tail veins.
-
Injection/Infusion: Inject the solution slowly. For continuous infusion, a catheter connected to an osmotic minipump or syringe pump is required.[3][9][10]
-
Monitoring: Closely monitor the animal during and after the procedure for any signs of distress.
Potential Physiological Effects and Considerations
-
Cardiovascular: Norepinephrine administration typically increases blood pressure and heart rate.[1][6][10]
-
Behavioral: It can increase arousal, alertness, and locomotor activity.[1][4]
-
Adverse Effects: High doses or chronic administration can lead to adverse effects such as bladder distension, renal impairment, and cardiac hypertrophy.[2][9] Vasoconstriction at the injection site can cause tissue necrosis, especially with extravasation during IV administration.[19][20]
-
Anesthesia: The use of norepinephrine during anesthesia should be carefully evaluated.[21]
-
Vehicle: The choice of vehicle and its pH can be important, as some studies have noted the pH of the norepinephrine solution.[2]
This document is intended as a guide and should be supplemented with a thorough literature review and adherence to institutional guidelines for animal experimentation.
References
- 1. Norepinephrine - Wikipedia [en.wikipedia.org]
- 2. A cautionary note for researchers treating mice with the neurotransmitter norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norepinephrine stimulates behavioral activation in rats following depletion of nucleus accumbens dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norepinephrine protects mice from acute lethal doses of carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis | PLOS One [journals.plos.org]
- 7. In Vivo Voltammetric Monitoring of Norepinephrine Release in the Rat Ventral Bed Nucleus of the Stria Terminalis and Anteroventral Thalamic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of chronic norepinephrine administration on sympathetic neurotransmission in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of chronic norepinephrine administration on cardiac function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of norepinephrine infusion and exercise on blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Norepinephrine kinetics in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research.vt.edu [research.vt.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. research.unc.edu [research.unc.edu]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. wvoems.org [wvoems.org]
Application Notes and Protocols for HPLC Analysis of DL-Norepinephrine Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of DL-Norepinephrine hydrochloride in various biological samples using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated techniques, offering guidance for researchers in neuroscience, clinical diagnostics, and pharmaceutical development.
Introduction
Norepinephrine (B1679862) (NE), also known as noradrenaline, is a crucial catecholamine that functions as a neurotransmitter and hormone.[1][2] Its levels in biological fluids such as plasma and urine are important biomarkers for diagnosing and monitoring various pathological conditions, including pheochromocytoma, neuroblastoma, and neuropsychiatric disorders.[1][3][4] Accurate and reliable quantification of norepinephrine is therefore essential for both clinical and research applications. HPLC is a powerful and widely used technique for this purpose, offering high sensitivity and specificity.[5][6]
This guide details different HPLC methods coupled with various detection techniques, including Ultraviolet (UV), Electrochemical (EC), and Fluorescence (FL) detection. It also provides comprehensive protocols for sample preparation from plasma and urine.
Principles of HPLC for Norepinephrine Analysis
The separation of norepinephrine from complex biological matrices is typically achieved using reversed-phase HPLC. In this technique, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. Norepinephrine, being a polar molecule, has a low affinity for the stationary phase and elutes relatively quickly. The choice of mobile phase composition, pH, and ion-pairing reagents is critical for achieving optimal separation and peak shape.
Detection of norepinephrine can be accomplished through several methods:
-
UV Detection: While simple and cost-effective, UV detection for norepinephrine can be limited by its relatively low molar absorptivity and potential interference from other endogenous compounds in biological samples.[1][3]
-
Electrochemical Detection (ECD): This is a highly sensitive and selective method for electroactive compounds like norepinephrine.[4][7] It involves applying a potential to a working electrode, which causes the oxidation or reduction of the analyte, generating a measurable current that is proportional to its concentration.[7] ECD can offer up to 100 times higher sensitivity than UV detection for catecholamines.[4]
-
Fluorescence Detection (FLD): This technique requires derivatization of norepinephrine with a fluorescent reagent to enhance its detection.[8][9][10] Pre-column or post-column derivatization can significantly improve sensitivity and selectivity.
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are critical for accurate and reproducible results.
3.1.1. Plasma Sample Preparation
-
Collection: Collect whole blood in tubes containing EDTA or heparin as an anticoagulant. To prevent degradation of norepinephrine, it is advisable to add a stabilizing agent like sodium metabisulfite.
-
Protocol 1: Protein Precipitation: This is a simple and rapid method for removing proteins from plasma samples.[11]
-
To 50 µL of plasma, add 100 µL of ice-cold acetonitrile (B52724).[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[12]
-
Collect the supernatant for analysis. The supernatant can be dried and reconstituted with the mobile phase.[11]
-
-
Protocol 2: Alumina (B75360) Extraction: This method provides a cleaner extract by selectively adsorbing catecholamines.[13][14]
-
To 500 µL of plasma, add an internal standard (e.g., dihydroxybenzylamine - DHBA).[12][14]
-
Add 250 µL of 0.2 M perchloric acid to precipitate proteins.[14]
-
Centrifuge and transfer the supernatant to a tube containing 15 mg of activated alumina and 300 µL of 3.0 M Tris buffer (pH 8.5).[14]
-
Shake for 15 minutes to allow norepinephrine to bind to the alumina.[14]
-
Wash the alumina with water to remove interfering substances.
-
Elute norepinephrine from the alumina with a small volume of dilute acid (e.g., 0.1 M perchloric acid).[13]
-
3.1.2. Urine Sample Preparation
-
Collection: For 24-hour urine collection, the collection bottle should contain 10-15 mL of 6 M HCl to preserve the catecholamines.[15]
-
Protocol 1: Direct Injection after Dilution and Filtration: This is a straightforward method suitable for some HPLC-UV applications.[5]
-
Collect a 24-hour urine sample.
-
Centrifuge an aliquot at 8000 rpm for 3 minutes.[5]
-
Filter the supernatant through a 0.45 µm membrane filter.[5]
-
Dilute 100 µL of the filtered urine with 100 µL of 0.4 M perchloric acid and then bring the final volume to 1 mL with distilled water.[5]
-
Inject 20 µL into the HPLC system.[5]
-
-
Protocol 2: Solid-Phase Extraction (SPE): This method provides a more purified sample.
HPLC Methodologies
The following tables summarize various HPLC methods for norepinephrine analysis.
Table 1: HPLC-UV Method
| Parameter | Condition | Reference |
| Column | C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | [3][5] |
| Mobile Phase | 0.05% Formic acid and Acetonitrile (90:10, v/v) or o-phosphoric acid (80%): Acetonitrile (70:30) | [3][5] |
| Flow Rate | 0.5 - 1 mL/min | [3][5] |
| Injection Volume | 20 µL | [3][5] |
| Detection | UV at 275-285 nm | [5][17] |
| Linearity Range | 10 - 4000 ng/mL | [3][5] |
| LOD/LOQ | LOD: 1.17 µg/mL, LOQ: 3.55 µg/mL | [5] |
| Recovery | 86.04 - 89.01% | [1][3] |
Table 2: HPLC-ECD Method
| Parameter | Condition | Reference |
| Column | C18 (e.g., Waters µBondapak C18) | [13] |
| Mobile Phase | 58 mM sodium dihydrogen phosphate (B84403) buffer with 1.2 mM octanesulfonic acid, 0.3 mM EDTA, 2 mM potassium chloride, and 8% methanol (B129727) (pH 5.6) | [12] |
| Flow Rate | 1.0 - 2.0 mL/min | [12][13] |
| Detection | Electrochemical detector with a glassy carbon working electrode | [12] |
| Applied Potential | +0.600 V to +0.750 V vs. Ag/AgCl | [12][13] |
| Detection Limit | ~85 pg/mL | [14] |
Table 3: HPLC-FLD Method (with Pre-column Derivatization)
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 (e.g., 100 x 1.0 mm, 5 µm) | [8] |
| Mobile Phase | 40 mM Britton-Robinson buffer (pH 7.5) with 1 mM didodecyldimethylammonium (B1216837) bromide and acetonitrile (34%, v/v) | [8] |
| Flow Rate | 40 µL/min | [8] |
| Derivatization Reagent | Benzylamine (B48309) in the presence of potassium hexacyanoferrate(III) or 1,2-diphenylethylenediamine | [8][9] |
| Reaction Conditions | 50°C for 20 minutes | [8] |
| Detection | Fluorescence (Excitation: 345 nm, Emission: 480 nm) | [8] |
| Detection Limit | 90 amol | [8] |
Visualizations
The following diagrams illustrate the experimental workflows.
References
- 1. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. jasco-global.com [jasco-global.com]
- 5. admin369.seyboldreport.org [admin369.seyboldreport.org]
- 6. researchgate.net [researchgate.net]
- 7. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of norepinephrine in microdialysis samples by microbore column liquid chromatography with fluorescence detection following derivatization with benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of urinary free noradrenaline by reversed-phase high-performance liquid chromatography with on-line extraction and fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. brighamandwomens.org [brighamandwomens.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Induction of Oxidative Stress in Neurons using DL-Norepinephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norepinephrine (B1679862) (NE), a catecholaminergic neurotransmitter, plays a crucial role in various physiological processes within the central nervous system. While essential for normal neuronal function, excessive concentrations of norepinephrine can become neurotoxic, primarily through the induction of oxidative stress. This phenomenon is attributed to the auto-oxidation of norepinephrine, which generates reactive oxygen species (ROS), leading to cellular damage and apoptosis.[1] The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model for studying neurotoxicity and neurodegenerative diseases due to its ability to differentiate into a neuronal phenotype.[1][2]
These application notes provide detailed protocols for inducing oxidative stress in differentiated SH-SY5Y neuronal cells using DL-Norepinephrine hydrochloride. The protocols cover cell culture and differentiation, preparation of norepinephrine solutions, and subsequent measurement of key markers of oxidative stress and apoptosis, including ROS generation, lipid peroxidation, and caspase-3 activation. Furthermore, methods for analyzing the involvement of the p38 MAPK and Bcl-2 family proteins in the apoptotic signaling cascade are described.
Data Presentation
The following tables summarize the expected dose-dependent and time-course effects of this compound on key markers of oxidative stress and apoptosis in differentiated SH-SY5Y cells. These values are illustrative and may vary depending on specific experimental conditions.
Table 1: Dose-Response to this compound (24-hour treatment)
| DL-Norepinephrine HCl (µM) | Relative ROS Production (%) | Relative MDA Levels (%) | Relative Caspase-3 Activity (%) |
| 0 (Control) | 100 ± 5 | 100 ± 7 | 100 ± 8 |
| 10 | 125 ± 8 | 115 ± 6 | 110 ± 9 |
| 50 | 180 ± 12 | 165 ± 10 | 150 ± 12 |
| 100 | 250 ± 15 | 220 ± 14 | 210 ± 15 |
| 200 | 310 ± 20 | 280 ± 18 | 275 ± 20 |
Table 2: Time-Course of Oxidative Stress and Apoptosis with 100 µM this compound
| Time (hours) | Relative ROS Production (%) | Relative MDA Levels (%) | Relative Caspase-3 Activity (%) |
| 0 | 100 ± 5 | 100 ± 6 | 100 ± 7 |
| 6 | 160 ± 10 | 130 ± 8 | 120 ± 9 |
| 12 | 210 ± 14 | 180 ± 11 | 170 ± 13 |
| 24 | 250 ± 15 | 220 ± 14 | 210 ± 15 |
| 48 | 230 ± 18 | 200 ± 15 | 190 ± 16 |
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Differentiation
This protocol describes the culture and differentiation of SH-SY5Y cells to obtain a neuron-like phenotype, which is more susceptible to neurotoxic insults.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-retinoic acid (RA)
-
6-well, 24-well, or 96-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells into the desired culture plates at a density of 2 x 10^4 cells/cm². Allow the cells to adhere for 24 hours.
-
Differentiation: After 24 hours, replace the culture medium with Differentiation Medium.
-
Incubation: Continue to culture the cells in the Differentiation Medium for 5-7 days, replacing the medium every 2-3 days. Differentiated cells will exhibit a neuronal morphology with extended neurites.[1]
Protocol 2: Preparation of this compound Stock and Working Solutions
Due to its susceptibility to oxidation, proper preparation and handling of norepinephrine solutions are critical.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile water
-
L-Ascorbic acid (if using water as a solvent)
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Stock Solution (100 mM in DMSO):
-
Dissolve the required amount of this compound powder in sterile DMSO to achieve a final concentration of 100 mM.
-
Vortex gently until fully dissolved.
-
Aliquot the stock solution into light-protecting microcentrifuge tubes and store at -80°C for up to 6 months.
-
-
Stock Solution (10 mM in Water with Ascorbic Acid):
-
Prepare a 100 mM stock solution of L-Ascorbic acid in sterile water and filter-sterilize.
-
Add the sterile ascorbic acid solution to sterile water to a final concentration of 100 µM.
-
Dissolve the this compound powder in the ascorbic acid-containing water to a final concentration of 10 mM.
-
Vortex gently until fully dissolved.
-
Aliquot and store at -20°C for up to 1 month.[1]
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed serum-free culture medium to the desired final concentrations (e.g., 10, 50, 100, 200 µM).
-
Use the working solutions immediately.
-
Protocol 3: Induction of Oxidative Stress
This protocol details the treatment of differentiated SH-SY5Y cells with this compound.
Procedure:
-
After the differentiation period, gently remove the Differentiation Medium from the cell culture plates.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the freshly prepared norepinephrine working solutions (at various concentrations for dose-response or a single concentration for time-course experiments) to the respective wells. For control wells, add serum-free medium without norepinephrine.
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired time period (e.g., 6, 12, 24, or 48 hours).
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed and differentiate SH-SY5Y cells in a black, clear-bottom 96-well plate as described in Protocol 1.
-
Induce oxidative stress as described in Protocol 3.
-
Towards the end of the treatment period, remove the norepinephrine-containing medium.
-
Wash the cells once with pre-warmed PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells once with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[3][4]
Protocol 5: Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This protocol measures the level of malondialdehyde (MDA), a product of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay.
Materials:
-
MDA Lysis Buffer (containing an antioxidant like BHT)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
MDA standards
-
Colorimetric microplate reader
Procedure:
-
After norepinephrine treatment (Protocol 3), wash the cells with cold PBS and collect them.
-
Lyse the cells in MDA Lysis Buffer on ice.
-
Centrifuge the lysate at 13,000 x g for 10 minutes to remove debris.
-
To an aliquot of the supernatant, add TCA to precipitate proteins, and then centrifuge to collect the supernatant.
-
Add TBA solution to the supernatant and incubate at 95°C for 60 minutes.
-
Cool the samples on ice and then measure the absorbance at 532 nm.
-
Calculate the MDA concentration based on a standard curve prepared with MDA standards.[5][6]
Protocol 6: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorometric substrate.
Materials:
-
Cell Lysis Buffer
-
Caspase-3 Substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Following norepinephrine treatment (Protocol 3), collect the cells and wash with cold PBS.
-
Lyse the cells in Cell Lysis Buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a black 96-well plate, add an equal amount of protein from each sample lysate.
-
Prepare a reaction mix containing Assay Buffer and the Caspase-3 substrate.
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[7][8][9]
Protocol 7: Western Blot Analysis of p-p38 MAPK, Bcl-2, and Bax
This protocol describes the detection of key signaling proteins by Western blotting.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p38, anti-p38, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After norepinephrine treatment (Protocol 3), wash cells with cold PBS and lyse in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[10][11][12][13]
Visualization of Pathways and Workflows
Caption: Signaling pathway of norepinephrine-induced oxidative stress and apoptosis in neurons.
Caption: Experimental workflow for studying norepinephrine-induced oxidative stress in neurons.
References
- 1. Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accegen.com [accegen.com]
- 3. abcam.com [abcam.com]
- 4. bioquochem.com [bioquochem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. mpbio.com [mpbio.com]
- 9. abcam.com [abcam.com]
- 10. Norepinephrine-Activated p38 MAPK Pathway Mediates Stress-Induced Cytotoxic Edema of Basolateral Amygdala Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes: DL-Norepinephrine Hydrochloride for Cardiovascular Research
Introduction
DL-Norepinephrine hydrochloride, a potent adrenergic agonist, is a critical tool for researchers and drug development professionals studying cardiovascular responses. As a neurotransmitter and hormone, norepinephrine (B1679862) plays a pivotal role in the sympathetic nervous system's regulation of cardiovascular function. It exerts its effects by binding to α and β-adrenergic receptors, leading to a cascade of intracellular events that modulate heart rate, myocardial contractility, and vascular tone.[1][2] These application notes provide a comprehensive overview of the use of this compound in cardiovascular research, including detailed experimental protocols and data presentation.
Mechanism of Action
Norepinephrine primarily acts on α1, α2, and β1 adrenergic receptors in the cardiovascular system.[1]
-
α1-Adrenergic Receptors: Located on vascular smooth muscle cells, their activation leads to vasoconstriction and an increase in systemic vascular resistance, consequently raising blood pressure.[2]
-
β1-Adrenergic Receptors: Predominantly found in the heart, their stimulation results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects, leading to enhanced cardiac output.[3]
The balance of these effects determines the overall cardiovascular response to norepinephrine.
Data Presentation
The following tables summarize the quantitative effects of this compound on key cardiovascular parameters as reported in various experimental models.
Table 1: In Vivo Effects of this compound Infusion
| Species | Model | Dose/Concentration | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Effect on Cardiac Output (CO) | Citation |
| Human | Septic Shock | 0.40 to 0.60 µg/kg/min | Increased | Variable | Increased | [3] |
| Human | Normal and Hypertensive | 0.05 - 0.2 µg/kg/min | Increased | Reflex Bradycardia | Reduced or Unchanged | [4] |
| Dog | Isoflurane-anesthetized | 0.05 - 2.0 µg/kg/min | Increased (dose-dependent) | Increased at higher doses | Increased (dose-dependent) | [5][6] |
| Rabbit | Isoflurane-anesthetized | 0.1 - 1.0 µg/kg/min | Increased (dose-dependent) | Decreased at high dose | No significant change | [7] |
| Pig | Cardiac Arrest Model | 1 mg bolus | Increased Coronary Perfusion Pressure | Not Applicable | Not Applicable | [8] |
Table 2: In Vitro & Ex Vivo Effects of this compound
| Preparation | Species | Concentration | Measured Parameter | Observed Effect | Citation |
| Aortic Rings | Guinea Pig | 10⁻⁶ M | Tonic Contraction | Increased | [9] |
| Vascular Smooth Muscle Cells | Rabbit | EC50 = 100 nM | ⁴⁵Calcium Efflux | Increased | [10] |
| Isolated Langendorff Heart | Rat | Not Specified | Left Ventricular Developed Pressure | Increased | [11][12] |
| Coronary Microvessels | Porcine | Not Specified | Vessel Diameter | Dilation (predominantly) | [13] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Ex Vivo Aortic Ring Assay for Vasoconstriction
This protocol is adapted from studies investigating the contractile response of isolated arterial segments.[9][14][15]
Objective: To assess the vasoconstrictor effect of this compound on isolated aortic rings.
Materials:
-
This compound
-
Thoracic aorta from a suitable animal model (e.g., rat, guinea pig)
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
Organ bath system with force transducer
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Surgical instruments (scissors, forceps)
Procedure:
-
Humanely euthanize the animal and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit buffer.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 1-2 mm in width.[14][16]
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for 60-90 minutes.
-
Induce a submaximal contraction with a reference agonist (e.g., phenylephrine) to test for viability.
-
Wash the rings and allow them to return to baseline.
-
Add this compound in a cumulative concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Record the isometric tension developed by the rings at each concentration.
Protocol 2: In Vivo Cardiovascular Monitoring in a Rodent Model
This protocol outlines the general procedure for studying the systemic cardiovascular effects of this compound in an anesthetized rodent.[4][17]
Objective: To measure the in vivo effects of this compound on blood pressure and heart rate.
Materials:
-
This compound
-
Anesthetized rodent (e.g., rat, mouse)
-
Catheters for intravenous infusion and arterial pressure measurement
-
Pressure transducer and data acquisition system
-
Infusion pump
-
Anesthetic agent
Procedure:
-
Anesthetize the animal according to an approved protocol.
-
Cannulate the femoral or carotid artery for continuous blood pressure monitoring.
-
Cannulate the femoral or jugular vein for intravenous drug administration.
-
Allow the animal to stabilize until baseline cardiovascular parameters are consistent.
-
Begin a continuous intravenous infusion of this compound at a low dose (e.g., 0.1 µg/kg/min).
-
Increase the infusion rate in a stepwise manner, allowing for a steady-state response at each dose.
-
Continuously record arterial blood pressure and heart rate throughout the experiment.
Protocol 3: Isolated Langendorff Heart Perfusion
This ex vivo model allows for the study of direct cardiac effects of this compound, independent of systemic influences.[11][12][18]
Objective: To assess the direct effects of this compound on cardiac contractility and heart rate in an isolated heart.
Materials:
-
This compound
-
Rodent heart (e.g., rat, guinea pig)
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
Intraventricular balloon catheter and pressure transducer
-
Electrodes for electrocardiogram (ECG) recording
Procedure:
-
Heparinize and anesthetize the animal.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[12][19]
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).[11]
-
Introduce this compound into the perfusate at desired concentrations.
-
Record left ventricular developed pressure (LVDP), heart rate, and coronary flow.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of norepinephrine in cardiomyocytes and a typical experimental workflow for its cardiovascular evaluation.
Caption: Norepinephrine signaling in cardiomyocytes.
Caption: Cardiovascular study workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Early administration of norepinephrine increases cardiac preload and cardiac output in septic patients with life-threatening hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norepinephrine infusion in normal subjects and patients with essential or renal hypertension: effect on blood pressure, heart rate, and plasma catecholamine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cardiovascular effects of dose escalating of norepinephrine in healthy dogs anesthetized with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of increasing dosages of norepinephrine in healthy isoflurane-anesthetized New Zealand White rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cerebral and cardiac effects of Norepinephrine in an experimental cardiac arrest model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Cultured vascular smooth muscle cells: an in vitro system for study of alpha-adrenergic receptor coupling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 13. The effect of norepinephrine on the coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aortic ring assay [protocols.io]
- 15. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse Aortic Ring Assay: A New Approach of the Molecular Genetics of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Norepinephrine Release Using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for monitoring the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals. This method allows for the continuous sampling of the interstitial fluid, providing real-time information on neurochemical dynamics. These application notes provide a detailed protocol for the use of microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to measure norepinephrine (B1679862) (NE) release. This protocol is designed for preclinical research in rodents and is particularly relevant for studies in neuroscience, pharmacology, and drug development.
Norepinephrine is a critical catecholamine neurotransmitter involved in a wide range of physiological and pathological processes, including attention, arousal, stress responses, and mood disorders. The accurate measurement of NE release is essential for understanding the mechanisms of action of novel therapeutics targeting the noradrenergic system.
Experimental Protocols
This section outlines the detailed methodology for conducting a microdialysis experiment to measure norepinephrine release.
Materials and Reagents
-
Microdialysis Probes: Concentric or linear microdialysis probes with a molecular weight cutoff suitable for small molecules (e.g., CMA 11 or 12, Eicom AZ or CX series)[1][2]. The choice of probe and membrane length depends on the target brain region and animal species[3][4].
-
Guide Cannulae: For chronic experiments, guide cannulae are surgically implanted to allow for the subsequent insertion of the microdialysis probe[2][4].
-
Microinfusion Pump: A precision pump capable of low and stable flow rates (e.g., CMA/100 or similar)[5].
-
Artificial Cerebrospinal Fluid (aCSF): The perfusion fluid should mimic the ionic composition of the brain's extracellular fluid[6][7]. A typical aCSF recipe is provided in the table below. It is crucial to prepare aCSF fresh and sterile-filter it before use[6].
-
HPLC-ECD System: A system equipped with a pump, autosampler, a reverse-phase C18 column, and a highly sensitive electrochemical detector is required for the analysis of norepinephrine in microdialysate samples[3][5][8].
-
Pharmacological Agents: Drugs to manipulate norepinephrine release, such as norepinephrine reuptake inhibitors (e.g., desipramine, atomoxetine) or α2-adrenergic receptor antagonists (e.g., yohimbine), should be of high purity and dissolved in an appropriate vehicle[9][10][11].
-
Surgical Equipment: Stereotaxic frame, anesthesia machine, surgical tools, and sutures for the implantation of the guide cannula.
-
Animal Model: Typically, rats or mice are used for these studies. All animal procedures must be approved by the institutional animal care and use committee.
Step-by-Step Experimental Procedure
-
Guide Cannula Implantation (for chronic studies):
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a burr hole over the target brain region based on stereotaxic coordinates from a rodent brain atlas.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy probe into the guide cannula to prevent blockage[4].
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
-
-
Microdialysis Probe Preparation and Insertion:
-
Prior to insertion, flush the microdialysis probe with sterile water and then with aCSF at a low flow rate to remove any air bubbles and ensure proper function[12].
-
On the day of the experiment, gently remove the dummy probe from the guide cannula and insert the microdialysis probe.
-
Connect the probe inlet to the microinfusion pump and the outlet to a collection vial.
-
-
Microdialysis Perfusion and Sample Collection:
-
Perfuse the probe with aCSF at a constant, low flow rate, typically between 0.5 and 2.0 µL/min[5][13][14].
-
Allow for a stabilization period of at least 1-2 hours after probe insertion to establish a baseline of norepinephrine release[5][14].
-
Collect dialysate samples at regular intervals, typically every 10-20 minutes, into collection vials containing a small amount of antioxidant solution (e.g., acetic acid or an EDTA solution) to prevent norepinephrine degradation[5][15].
-
Keep the collected samples on ice or in a refrigerated autosampler until analysis[5][15].
-
-
Pharmacological Manipulation:
-
After collecting a stable baseline, administer the pharmacological agent of interest. This can be done systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis)[13][16].
-
Continue collecting dialysate samples to monitor the effect of the drug on norepinephrine release over time.
-
-
Sample Analysis using HPLC-ECD:
-
Analyze the collected dialysate samples for norepinephrine content using an HPLC-ECD system[3][8][17].
-
The electrochemical detector is highly sensitive and suitable for measuring the low concentrations of neurotransmitters found in microdialysate[8].
-
Generate a standard curve with known concentrations of norepinephrine to quantify the amount in the samples.
-
-
Data Analysis and Interpretation:
-
Express the results as the absolute concentration of norepinephrine (e.g., pg/sample) or as a percentage change from the baseline levels.
-
Statistical analysis should be performed to determine the significance of any observed changes in norepinephrine release.
-
Data Presentation
Table 1: Typical Parameters for In Vivo Microdialysis for Norepinephrine Measurement
| Parameter | Typical Value | Reference(s) |
| Animal Model | Rat, Mouse | [18],[19] |
| Target Brain Regions | Prefrontal Cortex, Hippocampus, Hypothalamus | [3],[10],[20] |
| Microdialysis Probe | Concentric or Linear, 1-4 mm membrane | [3],[4] |
| Perfusion Fluid (aCSF) | See Table 2 for composition | [5],[13],[6] |
| Flow Rate | 0.5 - 2.0 µL/min | [5],[13],[14] |
| Sample Collection Interval | 10 - 20 minutes | [5],[21] |
| Basal Norepinephrine Levels | 0.5 - 15 pg/sample (uncorrected) | [3],[10],[21],[20] |
| Probe Recovery Rate | 10 - 25% | [5],[21] |
Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) | Reference(s) |
| NaCl | 125 - 147 | [13],[6] |
| KCl | 2.7 - 4.0 | [13],[6] |
| CaCl₂ | 1.2 - 2.4 | [13],[6] |
| MgCl₂ | 0.8 - 1.0 | [13], |
| NaHCO₃ | 25 - 26 | [6] |
| NaH₂PO₄ | 1.25 | [6] |
| D-Glucose | 10 | [6] |
| pH | 7.4 | [6] |
Table 3: Examples of Pharmacological Agents and Their Effects on Norepinephrine Release
| Agent | Mechanism of Action | Expected Effect on NE Release | Reference(s) |
| Desipramine | Norepinephrine Reuptake Inhibitor | Increase | [10],[12] |
| Atomoxetine | Selective Norepinephrine Reuptake Inhibitor | Increase | [9],[22] |
| Yohimbine | α2-Adrenergic Receptor Antagonist | Increase | [16],[10] |
| Clonidine | α2-Adrenergic Receptor Agonist | Decrease | [10],[23] |
| Amphetamine | Monoamine Releaser | Increase | [3],[14] |
| Tetrodotoxin (local) | Voltage-gated Sodium Channel Blocker | Decrease | [15],[24] |
| High K+ (local) | Neuronal Depolarization | Increase | [10],[20],[25] |
Visualizations
Caption: Experimental workflow for in vivo microdialysis measurement of norepinephrine.
Caption: Signaling pathway of norepinephrine release and pharmacological intervention points.
References
- 1. CMA Probes & Guides for Microdialysis [microdialysis.com]
- 2. amuzainc.com [amuzainc.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. uva.theopenscholar.com [uva.theopenscholar.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. From artificial cerebro-spinal fluid (aCSF) to artificial extracellular fluid (aECF): microdialysis perfusate composition effects on in vivo brain ECF glucose measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Role of presynaptic alpha2-adrenoceptors in antidepressant action: recent findings from microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of hippocampal norepinephrine release as measured by microdialysis perfusion: pharmacological and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of myocardial norepinephrine in freely moving rats using in vivo microdialysis sampling and liquid chromatography with dual-electrode amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. eicomusa.com [eicomusa.com]
- 16. Alpha2-adrenoceptor-mediated restraint of norepinephrine synthesis, release, and turnover during immobilization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escitalopram: an in vivo microdialysis study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of norepinephrine in microdialysis samples by microbore column liquid chromatography with fluorescence detection following derivatization with benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Norepinephrine Secretion in the Hypothalamic Paraventricular Nucleus of Rats during Unlimited Access to Self-Administered Nicotine: An In Vivo Microdialysis Study | Journal of Neuroscience [jneurosci.org]
- 22. Atomoxetine - Wikipedia [en.wikipedia.org]
- 23. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microdialysis studies on cortical noradrenaline release: basic characteristics, significance of extracellular calcium and massive post-mortem increase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The K+-induced increases in noradrenaline and dopamine release are accompanied by reductions in the release of their intraneuronal metabolites from the rat anterior hypothalamus. An in vivo brain microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-Norepinephrine Hydrochloride: Application Notes and Protocols for Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DL-Norepinephrine hydrochloride as a tool in neuropharmacology research. This document includes detailed information on its mechanism of action, quantitative data on its receptor interactions, and step-by-step protocols for key in vitro and in vivo experiments.
Introduction
This compound is the hydrochloride salt of a racemic mixture of the D- and L-isomers of norepinephrine (B1679862).[1] Norepinephrine, an endogenous catecholamine, is a crucial neurotransmitter and hormone that plays a pivotal role in the sympathetic nervous system's "fight-or-flight" response.[2][3] In the central nervous system, it is involved in regulating arousal, attention, mood, and memory.[2] As a non-selective agonist for adrenergic receptors, this compound serves as an invaluable tool for investigating the physiological and pathological roles of the adrenergic system.[4][5] It activates both α and β adrenergic receptor subtypes, making it a broad-spectrum pharmacological agent to probe noradrenergic signaling pathways.[4][6]
Mechanism of Action
This compound exerts its effects by binding to and activating adrenergic receptors, which are G-protein coupled receptors (GPCRs). The L-isomer, L-norepinephrine (also known as noradrenaline), is the biologically active component. These receptors are broadly classified into two main types, α and β, each with several subtypes (α1, α2, β1, β2, β3).[7]
-
α1-Adrenergic Receptors: Coupled to Gq proteins, their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[7]
-
α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7]
-
β-Adrenergic Receptors (β1, β2, β3): Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[7]
The diverse physiological effects of norepinephrine are a direct consequence of the differential expression and function of these receptor subtypes in various tissues and brain regions.
Data Presentation
The following tables summarize the quantitative data for norepinephrine's interaction with adrenergic receptors. It is important to note that most studies utilize the biologically active L-enantiomer. Data for the DL-racemic mixture is limited.
Table 1: Binding Affinity (Ki) of L-Norepinephrine for Adrenergic Receptor Subtypes
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference(s) |
| α1A | Human | Recombinant | [3H]-Prazosin | 150 | [8] |
| α1B | Human | Recombinant | [3H]-Prazosin | 40 | [8] |
| α1D | Human | Recombinant | [3H]-Prazosin | 25 | [8] |
| α2A | Human | Platelets | [3H]-Yohimbine | 400 | [9] |
| β1 | Rat | Brain | [3H]-Dihydroalprenolol | 126 | [8] |
| β2 | Human | Recombinant | [3H]-CGP-12177 | 1100 | [1] |
Table 2: Functional Potency (EC50) of Norepinephrine
| Assay | Receptor Subtype(s) | Cell Line/Tissue | Measured Effect | EC50 (nM) | Reference(s) |
| cAMP Accumulation | β1 | HEK293 | Increase in cAMP | 22.6 | [8] |
| cAMP Accumulation | β2 | HEK293 | Increase in cAMP | 9.4 | [8] |
| GTPase Activity | α2A | Human Platelets | Stimulation of GTPase | 600 | [9] |
| Arterial Contraction | α1 (presumed) | Bovine Cerebral Arteries | Contraction | 870 - 920 | [1] |
| Arterial Relaxation | β (presumed) | Bovine Posterior Cerebral Artery | Relaxation | 950 | [1] |
Experimental Protocols
In Vitro Assays
Preparation of this compound Stock Solution:
-
Solubility: this compound is soluble in aqueous solutions. For in vitro experiments, it can be dissolved in sterile, deionized water or a suitable buffer (e.g., PBS, HBSS). It is also soluble in DMSO.[1][10]
-
Stability: Norepinephrine solutions are sensitive to light and oxidation. Stock solutions should be prepared fresh and protected from light. For longer-term storage, aliquots can be stored at -20°C or -80°C.[6] Thaw immediately before use and avoid repeated freeze-thaw cycles.
Diagram 1: Adrenergic Receptor Signaling Pathways
Caption: Signaling pathways activated by this compound.
Protocol 1: Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype.
-
Materials:
-
Cell membranes expressing the target adrenergic receptor.
-
Radioligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM phentolamine (B1677648) for α receptors, 10 µM propranolol (B1214883) for β receptors).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of this compound or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay
This protocol measures the effect of this compound on intracellular cAMP levels.
-
Materials:
-
Cells expressing the target adrenergic receptor (e.g., HEK293 cells).
-
This compound.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Plate cells in a 96- or 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
For α2 receptor studies (Gi-coupled), co-stimulate with forskolin (B1673556) to induce cAMP production.
-
Incubate for the recommended time according to the assay kit (typically 15-30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the EC50 value.
-
Protocol 3: Calcium Imaging with Fura-2 AM
This protocol measures changes in intracellular calcium concentration in response to this compound.
-
Materials:
-
Cells expressing α1-adrenergic receptors.
-
This compound.
-
Fura-2 AM.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Fluorescence microscope or plate reader capable of ratiometric imaging at 340/380 nm excitation and ~510 nm emission.
-
-
Procedure:
-
Plate cells on glass coverslips or in an imaging-compatible plate.
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add this compound at the desired concentration.
-
Continuously record the fluorescence ratio (F340/F380) to monitor changes in intracellular calcium.
-
Analyze the change in the fluorescence ratio to quantify the calcium response.
-
Diagram 2: General In Vitro Experimental Workflow
References
- 1. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mirtazapine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. DL-Norepinephrine-d6 HCl | TargetMol [targetmol.com]
- 6. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Screening of Adrenergic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting cell-based assays to screen for and characterize adrenergic receptor agonists. The focus is on three primary functional assays that measure downstream signaling events following receptor activation: calcium mobilization, cyclic AMP (cAMP) accumulation, and reporter gene expression.
Introduction to Adrenergic Receptor Screening
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system and are significant targets for therapeutic drug development. They are broadly categorized into α and β subtypes, which are further divided into several isoforms (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). Activation of these receptors by agonists initiates distinct intracellular signaling cascades, making them amenable to functional cell-based screening. The choice of assay depends on the G protein coupling of the specific receptor subtype being investigated.
-
α1-Adrenergic Receptors (Gq-coupled): Activation of α1 receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[1][2]
-
β-Adrenergic Receptors (Gs-coupled): Agonist binding to β receptors activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3][4]
-
α2-Adrenergic Receptors (Gi-coupled): Activation of α2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2]
Key Cell-Based Assays
The following sections detail the principles and protocols for the most common cell-based assays used to screen for adrenergic receptor agonists.
Calcium Mobilization Assay
This assay is ideal for screening agonists of Gq-coupled α1-adrenergic receptors. It measures the transient increase in intracellular calcium concentration that occurs upon receptor activation.[5][6]
Experimental Workflow:
Caption: Workflow for a Calcium Mobilization Assay.
Signaling Pathway:
Caption: α1-Adrenergic Receptor Signaling Pathway.
Protocol: Calcium Mobilization Assay
Materials:
-
Cells stably or transiently expressing the α1-adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Black, clear-bottom 96- or 384-well microplates.
-
Cell culture medium.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127 (optional, to aid dye loading).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds and a reference agonist (e.g., phenylephrine).
-
Fluorescence plate reader with kinetic read capabilities and automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer. For Fluo-4 AM, a typical concentration is 2-5 µM. Pluronic F-127 can be added at 0.02-0.04% to improve dye solubility and cell loading.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C.
-
-
Washing (Optional but Recommended): Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of test compounds and the reference agonist in assay buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's liquid handling to add the compounds to the wells while simultaneously measuring the fluorescence intensity.
-
Continue to measure fluorescence kinetically for 60-180 seconds.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The response is typically quantified as the peak fluorescence signal minus the baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Cyclic AMP (cAMP) Assay
cAMP assays are used to screen for agonists of Gs-coupled β-adrenergic receptors (measuring cAMP increase) and Gi-coupled α2-adrenergic receptors (measuring cAMP decrease).[7][8] For Gi-coupled receptors, adenylyl cyclase is typically stimulated with forskolin (B1673556) to produce a measurable baseline of cAMP that can then be inhibited by the agonist.[7]
Experimental Workflow:
Caption: Workflow for a cAMP Assay.
Signaling Pathways:
Caption: β- and α2-Adrenergic Receptor Signaling.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
Materials:
-
Cells expressing the β- or α2-adrenergic receptor subtype.
-
White, low-volume 384-well microplates.
-
Cell culture medium.
-
Stimulation buffer.
-
Test compounds and a reference agonist (e.g., isoproterenol (B85558) for β, UK 14,304 for α2).
-
Forskolin (for α2 assays).
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells into the microplate and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of test compounds.
-
For β-receptor (Gs) assays: Add the compounds to the cells in stimulation buffer.
-
For α2-receptor (Gi) assays: Add the test compounds, followed by a fixed concentration of forsklin (typically at its EC80) to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate diluted in lysis buffer) to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.
Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. The signal is inversely proportional to the amount of cAMP produced. Convert the ratio to cAMP concentration using a standard curve run in parallel. Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50.
Reporter Gene Assay
Reporter gene assays provide a downstream, integrated measure of receptor activation and can be adapted for Gs, Gi, and Gq signaling pathways.[5][9] For Gs-coupled β-receptors, a luciferase reporter gene is placed under the control of a cAMP response element (CRE).[10] For Gq-coupled α1-receptors, a reporter construct with a nuclear factor of activated T-cells (NFAT) response element can be used, as this is activated by calcium signaling.[11]
Experimental Workflow:
Caption: Workflow for a Reporter Gene Assay.
Signaling Logic:
Caption: Logic of a Reporter Gene Assay.
Protocol: CRE-Luciferase Reporter Assay (for β-receptors)
Materials:
-
Cells stably co-expressing the β-adrenergic receptor and a CRE-luciferase reporter construct.
-
White, opaque 96- or 384-well microplates.
-
Cell culture medium.
-
Test compounds and a reference agonist (e.g., norepinephrine).
-
Luciferase assay reagent (containing cell lysis buffer and luciferase substrate).
-
Luminometer plate reader.
Procedure:
-
Cell Plating: Seed the reporter cells into the microplate and incubate overnight.
-
Compound Addition: Add serial dilutions of test compounds to the wells.
-
Incubation: Incubate the plate for 3-6 hours at 37°C to allow for reporter gene expression.
-
Lysis and Signal Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well.
-
Incubate for 10-20 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis: The luminescent signal is directly proportional to the level of reporter gene expression and, therefore, receptor activation. Plot the signal (in Relative Light Units, RLU) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Data Presentation
Quantitative data from these assays, such as the half-maximal effective concentration (EC50), should be summarized for clear comparison of compound potencies.
Table 1: Example Potency of Adrenergic Agonists in Cell-Based Assays
| Compound | Receptor Target | Assay Type | Cell Line | EC50 (nM) |
| Norepinephrine | α1A | Calcium Mobilization | HEK293 | ~300 |
| Isoproterenol | β2 | cAMP Accumulation | CHO | ~10 |
| UK 14,304 | α2A | cAMP Inhibition | HEK293 | ~5 |
| Phenylephrine | α1 | Calcium Mobilization | BC3H-1 cells | ~510[12] |
Note: EC50 values are highly dependent on the specific cell line, receptor expression level, and assay conditions. The values presented are illustrative.[13][14][15]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 10. caymanchem.com [caymanchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Table 10. [EC50 values for two cell-based assays used for correlation analysis.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Table 10. [EC50 values for two cell-based assays used for correlation analysis.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Prevention of DL-Norepinephrine Hydrochloride Oxidation in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of DL-Norepinephrine hydrochloride in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is DL-Norepinephrine and why is it prone to oxidation?
DL-Norepinephrine is a catecholamine, a compound containing a catechol moiety—a benzene (B151609) ring with two adjacent hydroxyl groups.[1] This catechol structure is highly susceptible to oxidation, which can lead to the degradation of the compound, loss of biological activity, and the formation of various degradation products.[1] This degradation can compromise the accuracy and reproducibility of experimental results.[1]
Q2: What are the primary factors that accelerate the oxidation of norepinephrine (B1679862) in solution?
Several factors can accelerate the oxidation of norepinephrine:
-
pH: Norepinephrine is more unstable and degrades rapidly in neutral to alkaline conditions (pH > 6).[2][3] An acidic pH is generally recommended for optimal stability.[1][2]
-
Oxygen: The presence of dissolved oxygen is a primary driver of oxidation.[1][2] Solutions gassed with high concentrations of oxygen will show accelerated degradation.[1][4]
-
Temperature: Elevated temperatures increase the rate of chemical degradation.[1][2]
-
Light: Exposure to light, especially UV light, can catalyze the oxidation process.[1][2]
-
Heavy Metal Ions: Trace amounts of heavy metal ions can act as catalysts for auto-oxidation.[1][2]
Q3: What are the visible signs of norepinephrine oxidation?
A common visual indicator of norepinephrine oxidation is a change in the color of the solution. An initially colorless solution may turn pink, then brown, and eventually form a black precipitate of melanin-like polymers upon oxidation.[1] However, it is important to note that significant degradation can occur before any color change is visible.[1][5]
Q4: What are the main degradation products of norepinephrine?
The primary degradation pathway for norepinephrine is oxidation. The initial product is norepinephrine-o-quinone, which can then undergo further reactions to form various degradation products, including adrenochrome-type compounds and quinones.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns pink/brown upon preparation or during experiment. | Oxidation of norepinephrine. | Prepare fresh solutions before each experiment.[2] Ensure the pH of the solution is in the acidic range (ideally 3.5-4.5).[2][3] Add an antioxidant such as ascorbic acid and a chelating agent like EDTA to the solution.[1][2] Protect the solution from light by using amber vials or covering the container with foil.[1][2] |
| Loss of biological activity of norepinephrine in an assay. | Degradation of the norepinephrine stock or working solution. | Prepare fresh solutions for each experiment using deoxygenated water.[1][2] Store stock solutions at -20°C or -80°C for long-term storage and 2-8°C for short-term use.[1] Use an appropriate antioxidant and/or chelating agent.[1] Control pH, temperature, and light exposure.[1] |
| High background signal or unexpected results in experiments. | Interference from norepinephrine degradation products. | Confirm the purity of your norepinephrine solution using an appropriate analytical method like HPLC.[6] Prepare fresh solutions and implement preventative measures against oxidation. |
| Precipitate forms in the solution. | Advanced oxidation leading to the formation of melanin-like polymers. | The solution is significantly degraded and should be discarded.[1] Review preparation and storage procedures to prevent future occurrences. |
Stabilization Strategies: Quantitative Data Summary
The stability of norepinephrine in aqueous solutions can be significantly improved by controlling the pH and adding stabilizers. The following table summarizes recommended concentrations and conditions.
| Parameter | Recommended Condition/Concentration | Notes |
| pH | 3.5 - 4.5 | Norepinephrine is significantly more stable in acidic conditions.[2][3] Stability decreases as the pH becomes more alkaline.[3] |
| Ascorbic Acid | 0.1 - 1.0 mM | Acts as an antioxidant to prevent oxidation.[1] |
| EDTA | 0.1 - 0.5 mM | A chelating agent that sequesters heavy metal ions which can catalyze oxidation.[1][2] Concentrations between 1 µg/ml and 100 µg/ml have shown a stabilizing effect.[3][7] |
| Storage Temperature | 2-8°C (short-term) or -20°C (long-term) | Lower temperatures slow the rate of degradation.[1][2] |
| Light Exposure | Protect from light | Use amber vials or wrap containers in foil to prevent photo-oxidation.[1][2] |
| Diluent | Dextrose 5% in water (D5W) or D5W with sodium chloride | Dextrose provides protection against significant drug loss due to oxidation.[5][8] |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Aqueous Solution
This protocol describes the preparation of a norepinephrine solution with enhanced stability.
-
Deoxygenate the Water: To minimize dissolved oxygen, sparge high-purity deionized water with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. Alternatively, boil the water and allow it to cool under an inert gas atmosphere.[1]
-
Prepare the Stabilizer Solution: In a volumetric flask, dissolve the chosen antioxidant (e.g., ascorbic acid to a final concentration of 0.1-1.0 mM) and chelating agent (e.g., EDTA to a final concentration of 0.1-0.5 mM) in the deoxygenated water.[1]
-
Weigh Norepinephrine: Accurately weigh the required amount of this compound.
-
Dissolve Norepinephrine: Add the weighed norepinephrine to the stabilizer solution and mix gently until fully dissolved.[1]
-
Adjust pH: Measure the pH of the solution and, if necessary, adjust it to a range of 3.5-4.5 using dilute HCl or NaOH.[2][3]
-
Storage: Aliquot the stock solution into amber glass vials to protect from light.[1] Flush the headspace with an inert gas before capping.[1] Store at -20°C for long-term storage or at 2-8°C for short-term use.[1]
Protocol for Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify the concentration of norepinephrine and detect its degradation products.
-
Objective: To quantify the amount of intact norepinephrine and detect the presence of its degradation products.[1]
-
Materials:
-
Procedure:
-
Prepare Mobile Phase: Prepare the mobile phase and degas it thoroughly.[1]
-
Equilibrate the System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Prepare Standards: Prepare a series of norepinephrine standards of known concentrations in the mobile phase.[1]
-
Generate Calibration Curve: Inject the standards to generate a calibration curve.[1]
-
Inject Samples: Inject the experimental samples.[1]
-
Data Analysis: Quantify the norepinephrine concentration in the samples by comparing their peak areas to the calibration curve. The appearance of new peaks may indicate the presence of degradation products.
-
Visualizations
Caption: Simplified chemical oxidation pathway of norepinephrine.
Caption: Recommended workflow for experiments using norepinephrine.
Caption: Troubleshooting decision tree for common stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2018140894A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US10159657B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 8. globalrph.com [globalrph.com]
- 9. Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability-Indicating HPLC Method and In Silico Toxicity evaluation. | Semantic Scholar [semanticscholar.org]
DL-Norepinephrine hydrochloride stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of DL-Norepinephrine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, freezer temperatures of -20°C are recommended.[3] It is also crucial to protect the compound from light.[3]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are sensitive to storage conditions.[4] For optimal stability, solutions should be stored at refrigerated (5°C ± 3°C) or frozen (-20°C ± 5°C) temperatures in the dark.[5][6] Storage at room temperature (+25°C ± 2°C) can lead to chemical degradation and discoloration of the solution.[4][6]
Q3: What is the shelf-life of this compound solutions?
A3: The shelf-life of this compound solutions is highly dependent on concentration, storage temperature, and container type. Studies have shown that solutions at concentrations of 0.2 mg/mL and 0.5 mg/mL are stable for up to 365 days when stored at -20°C or 5°C.[5][7] However, at room temperature (25°C), stability can be significantly reduced.[4] For instance, a 0.2 mg/mL solution in polypropylene (B1209903) syringes was stable for 150 days at 25°C.[5] Another study with a concentration of 8 µg/mL in normal saline found the solution to be stable for at least 30 days under conditions of -20°C, 2-6°C, and 22-25°C (light-protected).[8][9]
Q4: What are the signs of this compound degradation?
A4: The primary sign of degradation is a change in the color of the solution, which may become greyish-brown.[5] This discoloration is due to the oxidation of norepinephrine (B1679862) to form noradrenochromes.[5] Visual inspection for particulate matter and color change is a key first step in assessing stability.[7]
Q5: What factors can accelerate the degradation of this compound?
A5: The degradation of this compound is accelerated by several factors, including:
-
Exposure to light : Light can catalyze the oxidation process.[10][11]
-
Elevated temperatures : Higher temperatures increase the rate of chemical degradation.[5][11]
-
High pH : Alkaline conditions (pH > 6) promote oxidation.[5] For optimal stability, a pH range of 3.6-6.0 is recommended.[11]
-
Presence of oxygen : Oxygen is a key reactant in the oxidative degradation pathway.[5][11]
-
Presence of heavy metal ions : These can act as catalysts for oxidation.[5]
Troubleshooting Guide
Issue 1: My this compound solution has turned a pinkish or brownish color.
-
Possible Cause: This is a strong indication of oxidative degradation. The solution has likely been exposed to light, elevated temperatures, or has a pH outside the optimal range.
-
Solution:
-
Discard the discolored solution immediately. Do not use it for experiments as the degradation products may be toxic and will lead to inaccurate results.[5]
-
Review your solution preparation and storage procedures. Ensure that the solution is prepared with degassed buffers (if applicable), protected from light at all times (e.g., by using amber vials or wrapping containers in foil), and stored at the recommended refrigerated or frozen temperatures.
-
Check the pH of your solution. If it is above 6, adjust the pH with an appropriate acidic buffer.
-
Issue 2: I am observing inconsistent or lower-than-expected potency in my experiments.
-
Possible Cause: This could be due to the chemical degradation of this compound, leading to a lower concentration of the active compound.
-
Solution:
-
Prepare a fresh solution of this compound from a properly stored solid stock.
-
Perform a stability check on your current solution using an appropriate analytical method, such as HPLC-UV, to determine the actual concentration.[5]
-
Review the age of your solid this compound. If it is old or has not been stored correctly, it may have degraded.
-
Issue 3: I see precipitates or cloudiness in my thawed this compound solution.
-
Possible Cause: This could be due to the formation of insoluble degradation products or issues with the solubility of the compound in your chosen solvent at low temperatures.
-
Solution:
-
Do not use the solution. Discard it.
-
When preparing solutions for frozen storage, ensure the this compound is fully dissolved before freezing.
-
Consider the composition of your solvent. While norepinephrine is soluble in water, the hydrochloride salt's solubility can be affected by other components.
-
Data Presentation
Table 1: Stability of this compound Solutions at Different Temperatures
| Concentration | Storage Temperature | Container | Duration of Stability (>90% Initial Concentration) | Reference |
| 0.2 mg/mL & 0.5 mg/mL | -20°C ± 5°C | Polypropylene Syringes & Cyclic Olefin Copolymer Vials | 365 days | [5] |
| 0.2 mg/mL & 0.5 mg/mL | 5°C ± 3°C | Polypropylene Syringes & Cyclic Olefin Copolymer Vials | 365 days | [5] |
| 0.2 mg/mL | 25°C ± 2°C | Polypropylene Syringes | 150 days | [5] |
| 0.5 mg/mL | 25°C ± 2°C | Cyclic Olefin Copolymer Vials | 365 days | [5] |
| 8 µg/mL in Normal Saline | -20°C | Syringes | At least 30 days | [8][9] |
| 8 µg/mL in Normal Saline | 2-6°C | Syringes | At least 30 days | [8][9] |
| 8 µg/mL in Normal Saline | 22-25°C (light-protected) | Syringes | At least 30 days | [8][9] |
| 64 mg/L in NS or D5W | 4°C (light-protected) | PVC Bags | 61 days | [12] |
| 64 mg/L in NS or D5W | 4°C (not light-protected) | PVC Bags | 39 days | [12] |
Experimental Protocols
Protocol: Stability Testing of this compound Solutions via HPLC-UV
This protocol outlines a general method for assessing the chemical stability of this compound solutions.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 5 µm, 250 mm x 4.6 mm)
-
Mobile phase: Isocratic mixture of a phosphate (B84403) buffer (e.g., 20 mM, pH 2.5) and acetonitrile (B52724) (e.g., 97:3 v/v)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
Temperature-controlled storage chambers (e.g., refrigerator, freezer, incubator)
-
Light-protective containers (e.g., amber vials)
2. Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.
-
Preparation of Test Solutions: Prepare your experimental this compound solution at the desired concentration and in the desired vehicle.
-
Initial Analysis (Time Zero): Immediately after preparation, filter an aliquot of the test solution and inject it into the HPLC system. Record the peak area corresponding to norepinephrine. This will serve as your 100% reference.
-
Storage: Store the remaining test solutions under the desired conditions (e.g., different temperatures, light exposure).
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 7, 14, 30, 60, 90 days), withdraw an aliquot from each storage condition.
-
Sample Analysis: Filter the aliquot and inject it into the HPLC system.
-
Data Analysis:
3. HPLC Conditions (Example):
-
Column: C18, 5 µm, 250 mm x 4.6 mm
-
Mobile Phase: 20 mM phosphate buffer (pH 2.5) / Acetonitrile (97:3)
-
Flow Rate: 1 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 279 nm
-
Column Temperature: 25°C
Visualizations
Caption: Oxidative degradation pathway of DL-Norepinephrine.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | CAS#:55-27-6 | Chemsrc [chemsrc.com]
- 3. isotope.com [isotope.com]
- 4. ejhp.bmj.com [ejhp.bmj.com]
- 5. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ejhp.bmj.com [ejhp.bmj.com]
- 8. STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF THE STABILITY OF EXTEMPORANEOUSLY PREPARED NOREPINEPHRINE PARENTERAL SOLUTIONS | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Stability of norepinephrine solutions in normal saline and 5% dextrose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility issues of DL-Norepinephrine hydrochloride in phosphate-buffered saline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility and handling of DL-Norepinephrine hydrochloride in phosphate-buffered saline (PBS). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in PBS?
A1: The solubility of this compound in PBS is approximately 10 mg/mL at a pH of 7.2. However, its solubility can be influenced by the pH of the buffer.
Q2: Why is my this compound solution in PBS turning a pink or brown color?
A2: The discoloration of your this compound solution is a sign of oxidation. Norepinephrine (B1679862) is highly susceptible to oxidation, a process that is accelerated by exposure to light, oxygen, and alkaline pH. This degradation can lead to a loss of biological activity.
Q3: How can I prevent the oxidation of my norepinephrine solution?
A3: To minimize oxidation, it is recommended to:
-
Prepare solutions fresh for each experiment.
-
Protect the solution from light by using amber vials or wrapping containers in foil.
-
De-gas your PBS solution before dissolving the norepinephrine to remove dissolved oxygen.
-
Consider adding an antioxidant, such as ascorbic acid, to the buffer.
-
Store stock solutions at a slightly acidic pH (e.g., 3.0-4.5) where norepinephrine is more stable.
Q4: What is the optimal pH for storing this compound solutions?
A4: For short-term storage, a pH range of 3.0 to 4.5 is considered optimal for minimizing degradation. At physiological pH (around 7.4), norepinephrine is more prone to oxidation.
Q5: Can I store my prepared norepinephrine solution in PBS?
A5: It is highly recommended to prepare norepinephrine solutions in PBS fresh for each use. If short-term storage is necessary, it should be done at 2-8°C and protected from light for no longer than 24 hours. For longer-term storage, preparing aliquots in a cryoprotectant and storing at -80°C is an option, but stability should be validated for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms upon dissolving in PBS. | The pH of the PBS may be too alkaline, reducing solubility. The concentration may be too high. Potential interaction with phosphate (B84403) ions at certain concentrations and pH. | Ensure the pH of your PBS is accurately adjusted. Try dissolving the compound in a small amount of dilute acid (e.g., 0.1 M HCl) first and then diluting with PBS. Prepare a less concentrated solution. Consider using a different buffer system if precipitation persists. |
| Solution rapidly changes color (e.g., to pink, brown, or black). | Oxidation of norepinephrine due to exposure to light, oxygen, or an alkaline pH. Contamination with metal ions can catalyze oxidation. | Prepare the solution under low light conditions. Use de-gassed PBS. Add an antioxidant like ascorbic acid (0.1-1 mM) to the PBS prior to dissolving norepinephrine. Ensure all glassware is thoroughly cleaned to remove any metal ion contaminants. |
| Inconsistent or unexpected experimental results. | Degradation of norepinephrine leading to a lower effective concentration. Inaccurate initial weighing of the compound. pH of the final solution affecting biological activity. | Always use freshly prepared solutions. Validate the concentration of your stock solution if possible. Measure and adjust the pH of your final experimental solution to ensure it is within the desired range for your assay. |
| Difficulty dissolving the powder completely. | Insufficient mixing or vortexing. The compound may require slight warming to fully dissolve. | Vortex the solution for a longer period. Gentle warming in a water bath (not to exceed 37°C) may aid dissolution. Sonication can also be used cautiously. |
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Value | Conditions | Reference |
| Solubility in PBS | ~10 mg/mL | pH 7.2 | [1] |
| Optimal pH for Stability | 3.0 - 4.5 | Aqueous Solution | |
| Stability at 2-8°C | Up to 1 year | In 0.9% NaCl | |
| Stability at -20°C | Up to 1 year | In 0.9% NaCl | |
| Stability at Room Temp | Up to 3 months | In 0.9% NaCl in COC vials |
Experimental Protocols
Protocol for Preparing this compound Solution in PBS with Ascorbic Acid
This protocol describes the preparation of a 10 mM stock solution of this compound in PBS containing ascorbic acid to minimize oxidation.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
L-Ascorbic acid
-
Sterile, amber or light-protected microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare PBS with Ascorbic Acid:
-
Prepare a 100 mM stock solution of L-ascorbic acid in sterile, deionized water.
-
Filter-sterilize the ascorbic acid solution using a 0.22 µm syringe filter.
-
Add the sterile ascorbic acid solution to your PBS to achieve a final concentration of 0.1-1 mM. For example, add 10 µL of 100 mM ascorbic acid to 10 mL of PBS for a final concentration of 0.1 mM.
-
-
Weigh this compound:
-
On a calibrated analytical balance, carefully weigh the required amount of this compound powder. The molecular weight of this compound is 205.64 g/mol .
-
For 1 mL of a 10 mM stock solution, you will need 2.056 mg of this compound.
-
-
Dissolve the Compound:
-
Transfer the weighed powder to a sterile, light-protected microcentrifuge tube.
-
Add the prepared PBS containing ascorbic acid to the tube to achieve the final desired concentration of 10 mM.
-
Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure no undissolved particles remain.
-
-
Storage and Use:
-
Use the freshly prepared solution immediately for your experiments.
-
If short-term storage is unavoidable, store the solution at 2-8°C, protected from light, for no more than 24 hours. For longer-term storage, consider preparing aliquots and freezing at -80°C, though stability under these conditions should be validated.
-
Mandatory Visualizations
Norepinephrine Signaling Pathway
Caption: Norepinephrine signaling through adrenergic receptors.
Experimental Workflow for Preparing Norepinephrine Solution
Caption: Workflow for preparing norepinephrine solution.
Troubleshooting Logic for Solubility Issues
Caption: Troubleshooting logic for solubility issues.
References
Technical Support Center: Troubleshooting Inconsistent Experimental Results with DL-Norepinephrine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues leading to inconsistent experimental results when working with DL-Norepinephrine hydrochloride. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in our dose-response curves with this compound. What are the potential causes?
A1: Inconsistent dose-response curves are a frequent issue stemming from several key factors related to the nature of this compound.
-
Stereoisomer Composition: DL-Norepinephrine is a racemic mixture, containing both the biologically active L-isomer and the less active D-isomer.[1] The precise ratio of these isomers can vary between batches, leading to differences in potency. For consistent results, it is highly recommended to use the L-isomer (L-Norepinephrine).[2]
-
Compound Degradation: Norepinephrine (B1679862) is highly susceptible to oxidation, which is accelerated by exposure to light, heat, oxygen, and physiological pH.[3][4] This degradation leads to a loss of active compound and the formation of inactive byproducts, directly impacting the effective concentration in your experiment.
-
Improper Storage and Handling: Failure to adhere to strict storage and handling protocols can result in significant degradation of the compound before it is even used.
Q2: What is the correct way to store and handle this compound to ensure its stability?
A2: Proper storage and handling are critical for maintaining the integrity of this compound.
-
Storage of Solid Compound: The solid powder should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[5] For long-term storage, freezing is recommended.
-
Preparation of Stock Solutions: Stock solutions should be prepared fresh for each experiment if possible.[6] If storage is necessary, aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light.[2][6] Avoid repeated freeze-thaw cycles.
-
Use of Antioxidants: To prevent oxidation in aqueous solutions, it is highly recommended to include an antioxidant such as ascorbic acid (e.g., 100 µM) in your solvent.[2][3]
-
Working Solutions: Working solutions for in vivo or in vitro experiments should be prepared fresh on the day of use from a properly stored stock solution.[6]
Q3: Our experimental results are not reproducible. Could the solvent and solution preparation be the issue?
A3: Yes, the solvent and preparation method are critical for obtaining reproducible results.
-
Solvent Selection: While this compound is soluble in water and phosphate-buffered saline (PBS), its stability can be pH-dependent.[3][7] Ensure the pH of your solvent is appropriate for your experimental system and consider the use of buffers.
-
Antioxidant Addition: As mentioned, the inclusion of an antioxidant like ascorbic acid is crucial to prevent oxidative degradation in your prepared solutions.[3]
-
Complete Dissolution: Ensure the compound is completely dissolved before use. Gentle vortexing or sonication may be required.[6] Visual inspection for any undissolved particles is recommended.[3]
-
Light Protection: Throughout the preparation and experimental process, protect all solutions containing norepinephrine from light by using amber tubes or wrapping containers in foil.[2]
Q4: We are seeing unexpected or no effects in our cell-based assays. What should we investigate?
A4: A lack of expected effects can be due to several factors, from compound integrity to the specifics of your experimental setup.
-
Confirm Compound Activity: First, verify the activity of your this compound stock. This can be done using a simple, well-established assay, such as monitoring contraction in isolated vascular smooth muscle.
-
Adrenergic Receptor Expression: Ensure that your cell line or tissue model expresses the adrenergic receptors (α1, α2, β1, β2) that mediate the effects of norepinephrine.[6][7] The specific receptor subtype expression will determine the cellular response.
-
Experimental Conditions: Certain experimental parameters can influence the outcome. For example, in bacterial growth assays, the initial inoculum density can determine whether a growth-enhancing effect of norepinephrine is observed.[8]
-
Use of L-Norepinephrine: As the L-isomer is the biologically active form, using the racemic DL-mixture can lead to weaker or inconsistent effects.[1] Consider switching to L-Norepinephrine for more robust and reproducible results.[2]
Quantitative Data Summary
The following tables provide key quantitative data for working with Norepinephrine.
Table 1: Solubility of Norepinephrine Salts
| Solvent | This compound | (-)-Norepinephrine (bitartrate hydrate) |
|---|---|---|
| Water | ~50 mg/mL[7] | ~1 mg/mL[3] |
| DMSO | ~41 mg/mL[7] | ~25 mg/mL[3] |
Table 2: Stability of Norepinephrine Solutions
| Storage Condition | Diluent | Stability | Reference |
|---|---|---|---|
| Refrigerated (+5±3°C) | 0.9% NaCl | Up to 1 year | [3] |
| Frozen (-20±5°C) | 0.9% NaCl | Up to 1 year | [3] |
| Room Temperature (+25±2°C) | 0.9% NaCl | Up to 3 months (in COC vials) | [3] |
| 4°C | Water with antioxidant | Up to 5 days |[3] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of Norepinephrine for In Vitro Cellular Assays
This protocol is adapted for (-)-Norepinephrine bitartrate (B1229483) monohydrate, the more common salt for in vitro studies due to its stability.
Materials:
-
(-)-Norepinephrine bitartrate monohydrate (MW: 337.28 g/mol )
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
L-ascorbic acid
-
Sterile water
-
0.22 µm syringe filter
-
Calibrated analytical balance
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Prepare Solvent with Antioxidant:
-
Prepare a 100 mM stock solution of L-ascorbic acid in sterile water.
-
Filter sterilize the ascorbic acid solution using a 0.22 µm syringe filter.
-
Add the sterile ascorbic acid solution to your sterile PBS to a final concentration of 100 µM.
-
-
Weigh Norepinephrine Bitartrate:
-
On a calibrated analytical balance, carefully weigh out 3.37 mg of (-)-Norepinephrine bitartrate monohydrate for each 1 mL of 10 mM stock solution.
-
Perform this step in a draft-free environment.
-
-
Dissolve Norepinephrine:
-
Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube.
-
Add the prepared PBS with ascorbic acid to the tube to achieve the final desired concentration of 10 mM.
-
Vortex the tube gently until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.[3]
-
-
Storage:
-
If not for immediate use, aliquot the stock solution into single-use, light-protecting tubes and store at -80°C for up to 6 months or -20°C for up to 1 month.[6]
-
Preparation of Working Solution:
-
Thawing and Dilution:
-
Thaw an aliquot of the 10 mM norepinephrine stock solution at room temperature, protected from light.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration for your experiment. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in your cell culture medium.[3]
-
-
Application to Cells:
-
Add the freshly prepared working solution to your cell cultures.
-
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for inconsistent norepinephrine results.
Caption: Simplified norepinephrine signaling pathways.
References
- 1. Differences in D- and L-norepinephrine-H3: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Oxidation chemistry of (-)-norepinephrine in the presence of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:55-27-6 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Enhancement of In Vitro Growth of Pathogenic Bacteria by Norepinephrine: Importance of Inoculum Density and Role of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DL-Norepinephrine Hydrochloride Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Norepinephrine hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose of this compound for my animal model?
The optimal dose of this compound is highly dependent on the animal species, the experimental model (e.g., sepsis, hypotension), and the route of administration. It is crucial to start with a low dose and titrate upwards to achieve the desired physiological effect while minimizing adverse events. Below is a summary of doses reported in the literature for various animal models.
2. How should I prepare and store this compound solutions?
-
Preparation: this compound should be diluted in 0.9% sodium chloride (NaCl) or 5% glucose (G5%) to the desired concentration.[1] The commercial form is often available as a concentrated solution (e.g., 1 mg/mL) that needs to be further diluted for infusion.[1] For example, to prepare a 50 µg/mL solution for a small animal, you can add 1 mL of a 2 mg/mL stock solution to 39 mL of diluent.[1]
-
Storage of Stock Solutions: Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from light and moisture.[2]
-
Stability of Diluted Solutions: The stability of diluted norepinephrine (B1679862) solutions is dependent on the concentration, storage container, and temperature. A study showed that 0.2 mg/mL and 0.5 mg/mL norepinephrine solutions diluted in normal saline are stable for up to 365 days when stored at -20°C or +5°C in polypropylene (B1209903) syringes or cyclic olefin copolymer vials.[3] At room temperature (+25°C), stability is reduced.[3]
3. What are the common routes of administration for this compound in animal studies?
The most common route of administration is continuous intravenous (IV) infusion, typically via a catheterized vein (e.g., jugular, femoral, or tail vein). This method allows for precise control of the dose and rapid adjustment based on the animal's physiological response. Other reported routes include subcutaneous and intraventricular (ICV) injections, though these are less common for hemodynamic support studies.[4][5]
Troubleshooting Guide
Issue 1: No significant change in blood pressure at the initial dose.
-
Possible Cause: The initial dose may be too low for the specific animal model or the severity of the induced condition (e.g., deep septic shock).
-
Solution: Gradually increase the infusion rate in a stepwise manner, closely monitoring the animal's mean arterial pressure (MAP). For example, in a canine model of isoflurane-induced hypotension, norepinephrine was administered at incremental dose rates (0.05, 0.125, 0.25, 0.5, 1.0, and 2.0 μg/kg/min), with each dose infused for 15 minutes.[6][7] This allows for the determination of an effective dose.
Issue 2: The animal develops arrhythmias (e.g., premature ventricular complexes).
-
Possible Cause: High doses of norepinephrine can have pro-arrhythmic effects due to excessive stimulation of β1-adrenergic receptors in the heart.[8]
-
Solution:
-
Immediately reduce the infusion rate or temporarily discontinue the infusion.
-
Monitor the electrocardiogram (ECG) closely.
-
Consider the co-administration of a cardioselective beta-blocker if arrhythmias persist, although this may counteract the desired inotropic effects of norepinephrine.
-
In a study with isoflurane-anesthetized dogs, atrial premature complexes occurred at norepinephrine doses of 0.3, 0.7, and 1 μg/kg/min.[9]
-
Issue 3: Tissue necrosis or swelling at the injection site.
-
Possible Cause: Extravasation (leakage) of norepinephrine from the vein into the surrounding subcutaneous tissue. Norepinephrine is a potent vasoconstrictor, and extravasation can lead to severe local ischemia and tissue death.[10]
-
Solution:
-
Stop the infusion immediately.
-
If possible, gently aspirate any residual drug from the catheter.
-
Infiltrate the affected area with an alpha-adrenergic antagonist like phentolamine (B1677648) (e.g., 10 mg diluted in 10 mL of saline) to counteract the vasoconstriction.[11]
-
Apply a warm compress to the site to help disperse the drug and increase local blood flow.[10]
-
Closely monitor the site for signs of improvement or worsening. Surgical debridement may be necessary in severe cases.[10]
-
Data Presentation
Table 1: Summary of Intravenous this compound Dosages in Various Animal Models
| Animal Model | Experimental Context | Dosage Range (IV Infusion) | Key Findings | Reference(s) |
| Mouse | Sepsis (Cecal Ligation and Puncture) | 3 µg/kg/min | Increased MAP and heart rate, but did not improve survival. | [12] |
| Rabbit | Isoflurane-induced hypotension | 0.1 - 1.0 µg/kg/min | Dose-dependent increase in systolic, mean, and diastolic arterial pressure. | [13] |
| Dog | Isoflurane-induced hypotension | 0.05 - 2.0 µg/kg/min | Increased MAP and cardiac output in a dose-dependent manner. | [6][7] |
| Dog | Isoflurane-anesthetized with acepromazine | 0.07 - 1.0 µg/kg/min | Increased MAP primarily through an increase in inotropism (increased cardiac output). | [9] |
| Pig | Endotoxemic shock | 0.2 - 1.6 µg/kg/min | Dose-dependent effects; 0.8 µg/kg/min was associated with improved tissue perfusion. | [14][15] |
Experimental Protocols
Protocol 1: Continuous Intravenous Infusion of Norepinephrine in a Rodent Model of Hypotension
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and surgically implant a catheter into a major vein (e.g., jugular or femoral vein) for drug infusion and an artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.
-
Drug Preparation: Prepare a stock solution of this compound and dilute it to the desired final concentration (e.g., 10 µg/mL) in sterile 0.9% saline.
-
Infusion Setup: Connect the venous catheter to a syringe pump containing the norepinephrine solution.
-
Baseline Measurement: Record baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), and systolic and diastolic blood pressure, for at least 15-30 minutes before starting the infusion.
-
Dose Titration:
-
Begin the infusion at a low dose (e.g., 0.1 µg/kg/min).
-
Maintain this dose for a set period (e.g., 15 minutes) to allow for stabilization.
-
If the target MAP is not achieved, increase the infusion rate in a stepwise manner (e.g., to 0.25, 0.5, 1.0 µg/kg/min), allowing for a stabilization period at each dose.
-
-
Monitoring: Continuously monitor and record hemodynamic parameters throughout the experiment. Also, observe the animal for any signs of distress or adverse effects.
-
Termination: Once the experiment is complete, gradually wean the animal off the norepinephrine infusion to prevent a sudden drop in blood pressure.
Mandatory Visualization
Caption: Norepinephrine synthesis, release, receptor binding, and metabolism pathway.
Caption: Experimental workflow for dose optimization of norepinephrine in animal studies.
References
- 1. NOREPINEPHRINE tartrate = NEP = NORADRENALINE tartrate injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:55-27-6 | Chemsrc [chemsrc.com]
- 5. Norepinephrine stimulates behavioral activation in rats following depletion of nucleus accumbens dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cardiovascular effects of dose escalating of norepinephrine in healthy dogs anesthetized with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Multicenter retrospective evaluation of norepinephrine extravasation in dogs and cats (2015-2021): 14 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phentolamine Infusion for the Treatment of Norepinephrine Extravasation in a Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis | PLOS One [journals.plos.org]
- 13. Cardiovascular effects of increasing dosages of norepinephrine in healthy isoflurane-anesthetized New Zealand White rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mednexus.org [mednexus.org]
- 15. Dose-related effects of norepinephrine on early-stage endotoxemic shock in a swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protection of DL-Norepinephrine Hydrochloride from Light Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in protecting DL-Norepinephrine hydrochloride from light-induced degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
Yes, this compound is a light-sensitive compound. The catechol moiety in its structure is susceptible to oxidation, which can be initiated or accelerated by exposure to light, particularly UV light.[1][2] This degradation can lead to a loss of potency and the formation of potentially harmful degradation products.
Q2: What are the primary degradation products of this compound when exposed to light?
Upon exposure to light, this compound primarily degrades through oxidation of the catechol ring. One of the notable photo-degradation products is noradrenochrome, which is formed through a process of oxidation and cyclization.[3] Further polymerization can lead to the formation of melanin-like compounds.[3]
Q3: How does light exposure affect the stability of norepinephrine (B1679862) solutions?
Light exposure significantly decreases the stability of norepinephrine solutions. Studies have shown that solutions not protected from light have a much shorter shelf-life compared to those stored in light-protected conditions.[4] The rate of degradation is dependent on the intensity and wavelength of the light source.
Q4: What is the most effective way to protect this compound from light?
The most effective method for protecting this compound from light is to use amber-colored glass vials or to wrap clear vials in UV-blocking, opaque materials.[5][6][7] Amber glass is specifically designed to filter out harmful UV and visible light that can cause photodegradation.[7]
Q5: Can I use plastic containers to store this compound solutions?
While some plastic containers offer UV protection, glass, particularly Type I amber glass, is generally recommended for storing parenteral solutions of norepinephrine. If plastic containers are used, they must be validated to provide adequate light protection as per USP standards.[6][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration (pinkish or brownish tint) of the norepinephrine solution. | Oxidation of the catechol moiety due to light exposure. | 1. Immediately transfer the solution to a light-protected container (amber vial or wrap in aluminum foil). 2. Prepare fresh solutions and ensure they are protected from light from the moment of preparation. 3. Verify the integrity of your storage containers; hairline cracks or improper sealing can compromise protection. |
| Loss of potency or inconsistent experimental results. | Degradation of the active norepinephrine molecule. | 1. Quantify the concentration of your norepinephrine solution using a validated HPLC-UV method before each experiment. 2. Implement a strict light-protection protocol for all stages of your experiment, from stock solution preparation to final use. 3. If possible, work under low-light conditions or use red light, which is less energetic. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | 1. Compare the chromatogram of the degraded sample with a freshly prepared, light-protected standard to identify the parent peak. 2. Use a diode array detector (DAD) or mass spectrometry (MS) to obtain spectral information about the unknown peaks to aid in their identification. Adrenochrome is a known degradation product.[9] |
Quantitative Data on Norepinephrine Degradation
The following table summarizes the stability of norepinephrine solutions under different storage conditions.
| Concentration | Diluent | Container | Storage Condition | Percent Remaining | Study Duration |
| 64.5 mg/L | 5% Dextrose in Water | PVC Bag (Light-Protected) | 23°C | >95% | 61 days |
| 64.5 mg/L | 5% Dextrose in Water | PVC Bag (Exposed to Light) | 23°C | 93% | 61 days |
Table adapted from stability studies of norepinephrine solutions.[4]
Experimental Protocols
Protocol 1: Photostability Testing of this compound Solution (ICH Q1B Guideline)
This protocol outlines a forced degradation study to assess the photostability of a this compound solution.
1. Sample Preparation:
-
Prepare a solution of this compound at the desired concentration in a suitable solvent (e.g., water for injection, saline).
-
Prepare a "dark control" sample by wrapping a container of the same solution completely in aluminum foil to shield it from light.
-
Place the test sample in a chemically inert and transparent container.
2. Light Exposure:
-
Place the test sample and the dark control in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
-
The light source can be an artificial daylight fluorescent lamp, a xenon lamp, or a metal halide lamp.
3. Sample Analysis:
-
At predetermined time intervals, withdraw aliquots from both the exposed sample and the dark control.
-
Analyze the samples for:
-
Appearance: Visually inspect for any color change or precipitation.
-
pH: Measure the pH of the solution.
-
Assay of this compound: Quantify the remaining concentration of the active ingredient using a validated stability-indicating HPLC-UV method.
-
Degradation Products: Monitor for the formation of any degradation products using the same HPLC method.
-
4. Data Interpretation:
-
Compare the results from the light-exposed sample to those of the dark control to determine the extent of photodegradation.
-
A significant change is typically defined as a greater than 5% loss of initial assay value or the formation of degradation products exceeding a specified limit.
Protocol 2: HPLC Method for Quantification of DL-Norepinephrine and Degradation Products
This method is suitable for monitoring the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., sodium 1-octanesulfonate) and an organic solvent (e.g., methanol) in an 80:20 (v/v) ratio.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Detection: UV detector set at 199 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare standard solutions of this compound of known concentrations.
-
Prepare samples by diluting an aliquot of the test solution with the mobile phase.
-
Inject the standards and samples into the HPLC system.
-
Quantify the amount of this compound and any degradation products by comparing their peak areas to the calibration curve generated from the standards.
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Workflow for a photostability study of a norepinephrine solution.
Caption: Troubleshooting decision tree for unexpected norepinephrine degradation.
References
- 1. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. csanalytical.com [csanalytical.com]
- 7. How to determine the Protective Properties of Amber Glass Containers? - ECA Academy [gmp-compliance.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. conservancy.umn.edu [conservancy.umn.edu]
Technical Support Center: Troubleshooting Low Cell Viability After DL-Norepinephrine Treatment
Welcome to the technical support center for researchers utilizing DL-Norepinephrine in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to low cell viability following treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DL-Norepinephrine in cell culture?
DL-Norepinephrine is a sympathomimetic amine that acts as a neurotransmitter, targeting both α and β adrenergic receptors.[1][2][3] Its effects on cells are mediated by these receptors and can vary depending on the cell type and the specific receptors they express. In the central nervous system, norepinephrine (B1679862) is involved in mobilizing the brain and body for action, increasing arousal, alertness, and attention.[4] It can also influence cell proliferation, migration, and invasion.[5][6]
Q2: At what concentrations does DL-Norepinephrine typically become cytotoxic?
The cytotoxic effects of DL-Norepinephrine are dose-dependent. A study on cultured rat brain stem cells identified two components of its toxicity:
-
General Toxicity: At high concentrations (LD50: 100 µM), toxicity is mediated by the auto-oxidation products of norepinephrine and affects the overall cell population, including neurons and astroblasts. This effect can be counteracted by catalase, an enzyme that breaks down hydrogen peroxide.[7]
-
Neuron-Specific Toxicity: At lower concentrations (LD50: 20 µM), a more specific toxicity targeting noradrenergic neurons is observed. This is mediated by α1 adrenoceptors and can be blocked by α1 antagonists like prazosin.[7]
It is important to note that the cytotoxic concentration can vary significantly depending on the cell type and experimental conditions.
Q3: How stable is DL-Norepinephrine in cell culture medium?
DL-Norepinephrine is susceptible to degradation, primarily through oxidation of its catechol moiety.[8] Its stability is influenced by several factors:
-
Light: Exposure to light accelerates degradation.[9][10][11]
-
Temperature: Solutions are more stable at refrigerated (4°C) or frozen temperatures.[9][10][11][12][13]
-
pH: The optimal pH for norepinephrine stability is around 4.5.[12]
-
Diluent: Dextrose-containing solutions (e.g., 5% dextrose) can offer some protection against oxidation compared to normal saline.[10][11][12]
Due to its instability, it is highly recommended to use freshly prepared solutions or properly stored aliquots for experiments to ensure consistent results.[12]
Troubleshooting Guide: Low Cell Viability
If you are observing an unexpected decrease in cell viability after treating your cells with DL-Norepinephrine, consider the following troubleshooting steps.
Problem 1: Widespread Cell Death at Expected Non-Toxic Concentrations
| Possible Cause | Troubleshooting Action | Rationale |
| Norepinephrine Degradation/Oxidation | 1. Prepare fresh solutions: Make a fresh stock solution of DL-Norepinephrine before each experiment. 2. Protect from light: Store stock solutions and treated plates in the dark. 3. Optimize storage: Aliquot stock solutions and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. 4. Consider antioxidants: In some systems, the addition of an antioxidant like catalase might mitigate toxicity from oxidation products.[7] | Norepinephrine readily oxidizes, and its degradation products can be more toxic than the parent compound.[8][14][15] Light and improper storage accelerate this process.[9][10][11] |
| Solvent Toxicity | 1. Run a solvent control: Treat cells with the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the norepinephrine. 2. Minimize solvent concentration: Keep the final solvent concentration in the culture medium as low as possible (typically <0.1%). | The solvent used to prepare the stock solution may be toxic to the cells at the final concentration used in the experiment. |
| Incorrect Drug Concentration | 1. Verify calculations: Double-check all calculations for preparing stock and working solutions. 2. Calibrate equipment: Ensure pipettes and balances are properly calibrated. | A simple calculation or measurement error could lead to a much higher, and therefore toxic, final concentration of norepinephrine. |
| General Cell Culture Issues | 1. Check for contamination: Regularly inspect cultures for signs of bacterial, fungal, or mycoplasma contamination.[16][17] 2. Assess cell health pre-treatment: Ensure cells are healthy and in the logarithmic growth phase before adding the drug.[18] 3. Optimize cell density: Plate cells at an appropriate density to avoid over-confluency or sparseness, which can affect their health.[16][18] 4. Verify media and supplements: Use high-quality, pre-tested reagents and ensure they are not expired.[16][17] | Poor cell health due to suboptimal culture conditions can make cells more susceptible to drug-induced stress. |
Problem 2: Inconsistent Results and Variable Cell Viability Between Experiments
| Possible Cause | Troubleshooting Action | Rationale |
| Inconsistent Norepinephrine Activity | 1. Use single-use aliquots: Prepare single-use aliquots of your stock solution to avoid degradation from repeated handling and temperature changes.[12] 2. Standardize preparation: Follow a strict, standardized protocol for preparing and adding norepinephrine to your cultures. | The stability of norepinephrine is highly sensitive to storage and handling.[12] Inconsistent preparation can lead to variable effective concentrations. |
| Variability in Cell Passaging | 1. Use a consistent passage number: Use cells within a defined, low passage number range for all experiments. 2. Standardize subculture routine: Passage cells at a consistent confluency and seeding density.[16] | Cell characteristics and drug sensitivity can change with increasing passage number. |
Experimental Protocols
Protocol 1: Preparation and Storage of DL-Norepinephrine Stock Solution
This protocol provides a general guideline for preparing a stock solution of DL-Norepinephrine hydrochloride.
Materials:
-
This compound powder
-
Sterile DMSO or sterile water
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 100 mM).
-
In a sterile environment (e.g., a biosafety cabinet), dissolve the powder in the appropriate volume of sterile DMSO or water. Ensure complete dissolution.
-
Sterile filter the stock solution through a 0.22 µm syringe filter if not prepared from sterile components.
-
Aliquot the stock solution into sterile, light-blocking microcentrifuge tubes in volumes suitable for single experiments.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1] Protect from light at all times.
Protocol 2: Trypan Blue Dye Exclusion Assay for Cell Viability
This is a common method to assess cell viability by differentiating between viable cells with intact membranes and non-viable cells.[19]
Materials:
-
Cell suspension treated with DL-Norepinephrine
-
0.4% Trypan Blue solution
-
Hemocytometer
-
Light microscope
Procedure:
-
After the treatment period, collect the cells (including any floating cells in the supernatant) and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of phosphate-buffered saline (PBS) or culture medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100
Data Summary
Table 1: Reported Cytotoxic Concentrations of DL-Norepinephrine
| Cell Type | Concentration (LD50) | Toxic Mechanism | Reference |
| Cultured Rat Brain Stem Cells (Overall Population) | 100 µM | Auto-oxidation products | [7] |
| Cultured Rat Brain Stem Cells (Noradrenergic Neurons) | 20 µM | α1 adrenoceptor-mediated | [7] |
Table 2: Stability of DL-Norepinephrine Solutions
| Diluent | Concentration | Storage Temperature | Light Condition | Stability (Time to 90% concentration) | Reference |
| Normal Saline or 5% Dextrose | 64 mg/L | 4°C | Protected from light | Up to 61 days | [9][10] |
| Normal Saline or 5% Dextrose | 64 mg/L | 4°C | Exposed to light | 39 days | [9][10] |
| 0.9% Sodium Chloride | 0.2 and 0.5 mg/mL | -20°C or 5°C | In polypropylene (B1209903) syringes or COC vials | Up to 1 year | [13] |
| 0.9% Sodium Chloride | 0.2 and 0.5 mg/mL | 25°C | In polypropylene syringes | Up to 2 months | [13] |
| 0.9% Sodium Chloride | 0.2 and 0.5 mg/mL | 25°C | In COC vials | Up to 3 months | [13] |
Visualizations
Norepinephrine Signaling Pathways
Caption: Norepinephrine activates α1 and β-adrenergic signaling pathways.
Troubleshooting Workflow for Low Cell Viability
Caption: A logical workflow for troubleshooting low cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Norepinephrine - Wikipedia [en.wikipedia.org]
- 5. Norepinephrine inhibits migration and invasion of human glioblastoma cell cultures possibly via MMP-11 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norepinephrine Inhibits the Proliferation of Human Bone Marrow-Derived Mesenchymal Stem Cells via β2-Adrenoceptor-Mediated ERK1/2 and PKA Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-mediated toxicity of norepinephrine on cultured catecholaminergic neurons of the rat brain stem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 10. Stability of norepinephrine solutions in normal saline and 5% dextrose in water. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidation chemistry of (-)-norepinephrine in the presence of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 6 Technical Tips for Successful Cell Culture - JangoCell [jangocell.com]
- 17. Quality Control Considerations in Cell Culture [sigmaaldrich.com]
- 18. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
pH-dependent stability of DL-Norepinephrine hydrochloride solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent stability of DL-Norepinephrine hydrochloride solutions. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of norepinephrine (B1679862) solutions? A1: The stability of norepinephrine is highly pH-dependent. The optimal pH range for stability is between 3 and 4.5. Norepinephrine bitartrate (B1229483) is specifically noted to be stable at pH 3.6 to 6 in dextrose 5%.[1] Above pH 6.0, the rate of degradation, particularly through oxidation, increases significantly.[1]
Q2: Why has my norepinephrine solution turned pink, red, or brown? A2: Discoloration (pink, red, or brown) is a visual indicator of the oxidation and degradation of the norepinephrine molecule. This process is accelerated by exposure to light, air (oxygen), elevated temperatures, and, most critically, an alkaline pH (above 6.0).[2] If your solution is discolored, it should be discarded as its potency and purity are compromised.[3]
Q3: What are the recommended storage conditions for norepinephrine solutions? A3: To minimize degradation, norepinephrine solutions should be stored protected from light in a cool, well-ventilated area.[4][5][6][7] For ready-to-use diluted solutions, storage at refrigerated (2-8°C) or frozen (-20°C) temperatures is required to achieve long-term stability.[8][9] Exposure to room temperature significantly decreases shelf-stability.[8][9]
Q4: Can I use normal saline (0.9% NaCl) as a diluent? A4: While some studies show stability for limited periods in normal saline, dextrose-containing solutions (e.g., 5% Dextrose, D5W) are generally recommended.[10][11][12] The dextrose helps protect norepinephrine from significant oxidative loss.[1] If using normal saline, it is best practice to prepare the solution fresh and use it immediately.
Q5: What causes precipitation in my norepinephrine solution? A5: Precipitate formation can occur from repeated freeze-thaw cycles or if the solution is stored at an improper pH, leading to the formation of insoluble degradation products. Solutions with any visible precipitate should not be used. Always ensure your final solution's pH is within the optimal acidic range (pH 3-4.5) to maintain stability.[3]
Troubleshooting Guide
Issue 1: My experimental results with norepinephrine are inconsistent.
-
Possible Cause: This is often due to the degradation of the norepinephrine stock solution. The stability of norepinephrine is highly sensitive to storage conditions, and using a degraded solution results in a lower effective concentration.[13]
-
Recommended Solution:
-
Always use freshly prepared solutions or solutions that have been properly stored (refrigerated or frozen, protected from light).[3][8]
-
For critical experiments, perform a quality control check (e.g., via HPLC) on your stock solution to confirm its concentration and purity.[3]
-
Prepare single-use aliquots from your main stock to avoid repeated warming, cooling, and exposure to air.[3]
-
Issue 2: The potency of my solution seems to decrease rapidly during experiments at physiological pH.
-
Possible Cause: Norepinephrine is significantly more labile at a physiological pH of 7.4, especially at 37°C and in the presence of oxygen.[14] While stable for hours at room temperature in an acidic solution, its stability is markedly reduced under these experimental conditions.[14]
-
Recommended Solution:
-
For isolated tissue bath experiments, prepare fresh solutions frequently.
-
Consider the inclusion of antioxidants or chelating agents like EDTA to prevent auto-oxidation, but be aware that these agents may modify biological responses.[14]
-
Minimize the time the solution spends under physiological conditions before use.
-
Data on pH-Dependent Stability
The pH of a solution is a primary determinant of norepinephrine stability.[1] Degradation is catalyzed by increases in pH.
| pH Range | Stability Profile | Key Degradation Pathway |
| < 3.0 | Generally stable | Susceptible to acid-catalyzed degradation under harsh conditions (e.g., heating).[15] |
| 3.0 - 4.5 | Optimal Stability | Minimal degradation. |
| 4.5 - 6.0 | Good Stability | The rate of degradation begins to increase as the pH approaches 6.0.[1] |
| > 6.0 | Poor Stability / Rapid Degradation | Oxidation and cyclization are accelerated, leading to colored degradation products like noradrenochrome.[1][2][16] |
Experimental Protocols
Protocol: Stability Assessment of Norepinephrine Solution via HPLC
This protocol outlines a general method for determining the stability of a norepinephrine solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Objective: To quantify the concentration of norepinephrine and monitor the formation of degradation products in a solution over time under specific pH and storage conditions.
Materials:
-
This compound
-
Appropriate buffers to prepare solutions at various pH values
-
HPLC system with UV detector
-
C18 HPLC column
-
Mobile phase (e.g., 20 mM phosphate (B84403) buffer at pH 2.5 and acetonitrile).[8]
-
Norepinephrine reference standard
-
pH meter
-
Temperature-controlled storage units (e.g., refrigerator, incubator)
-
Light-protective containers (e.g., amber vials)
Methodology:
-
Method Development: Develop and validate a stability-indicating HPLC method capable of separating the intact norepinephrine peak from all potential degradation products.[3][11] This is often confirmed using forced degradation studies (exposing the drug to acid, base, oxidation, heat, and light).[8][15]
-
Sample Preparation:
-
Prepare norepinephrine solutions at the desired concentration in buffers of different pH values.
-
Measure and record the initial pH of each solution.
-
Visually inspect for initial color and clarity.
-
Transfer aliquots into multiple amber vials for each condition.
-
-
Storage: Store the vials under the desired conditions (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 0, 24, 48 hours, 7 days, 30 days), remove a vial from each storage condition.[3][11]
-
Sample Analysis:
-
Data Analysis:
-
Quantify the norepinephrine concentration by comparing its peak area to a calibration curve generated from the reference standard.[3]
-
Calculate the percentage of the initial concentration remaining at each time point.[15]
-
Stability is often defined as the time point where the concentration falls below 90% of the initial value.[15]
-
Visual Guides
Caption: Troubleshooting logic for discolored norepinephrine solutions.
Caption: Factors accelerating norepinephrine degradation via oxidation.
Caption: Workflow for a typical norepinephrine stability study.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. isotope.com [isotope.com]
- 8. ejhp.bmj.com [ejhp.bmj.com]
- 9. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF THE STABILITY OF EXTEMPORANEOUSLY PREPARED NOREPINEPHRINE PARENTERAL SOLUTIONS | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Cyclization step of noradrenaline and adrenaline autoxidation: a quantum chemical study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02713H [pubs.rsc.org]
Navigating the Nuances of Norepinephrine Stability: A Guide to Freeze-Thaw Cycles
For researchers, scientists, and drug development professionals utilizing DL-Norepinephrine hydrochloride, maintaining the integrity of aliquots is paramount for reproducible and accurate experimental outcomes. A common query revolves around the impact of freeze-thaw cycles on the stability of these sensitive catecholamine solutions. This technical support center provides troubleshooting guidance and frequently asked questions to address potential issues encountered during the handling and storage of this compound aliquots.
Troubleshooting Guide & FAQs
This section addresses common problems and questions related to the stability of this compound aliquots when subjected to freezing and thawing.
Q1: My this compound solution has turned a pinkish or brownish color after thawing. Can I still use it?
A: No, you should discard the solution. A pink, red, or brown discoloration is a visual indicator of oxidation and degradation of the norepinephrine (B1679862) molecule. Using a discolored solution can lead to inaccurate and unreliable experimental results. This oxidative degradation is accelerated by exposure to light, oxygen, and elevated temperatures. To mitigate this, always protect norepinephrine solutions from light and prepare fresh solutions when possible.
Q2: I've noticed a precipitate in my norepinephrine solution after thawing. What is causing this and is the solution viable?
A: Precipitate formation can occur due to the formation of insoluble degradation products, which may be exacerbated by repeated freeze-thaw cycles or storage at an improper pH. Do not use a solution with a visible precipitate. For optimal stability, norepinephrine solutions should be maintained at a pH between 3.6 and 6.0.
Q3: How many times can I safely freeze-thaw my this compound aliquots?
A: As a best practice, it is strongly recommended to minimize freeze-thaw cycles. For critical applications, prepare single-use aliquots to avoid the need for repeated thawing of a stock solution. While specific quantitative data on the degradation of this compound after each freeze-thaw cycle is limited in published literature, the general consensus is that repeated cycles increase the risk of degradation, aggregation, and concentration changes.
Q4: Is there any data on the stability of similar molecules after multiple freeze-thaw cycles?
A: Yes, a study on epinephrine (B1671497), a closely related catecholamine, provides some insight. In this study, epinephrine solutions underwent seven consecutive freeze-thaw cycles. The concentration of epinephrine remained within the United States Pharmacopeia (USP) standards (90% to 115% of the labeled amount)[1]. Interestingly, the mean concentration of the freeze-thaw samples showed a slight but statistically significant increase compared to the control samples[1]. While these findings suggest a degree of stability for catecholamines, it is crucial to note that these results are for epinephrine and may not be directly transferable to norepinephrine.
Q5: What are the ideal storage conditions for frozen this compound aliquots?
A: For long-term storage, aliquots should be stored at -20°C or -80°C.[2] They should be protected from light and stored in tightly sealed containers to prevent oxidation. Some sources recommend storing under an inert gas like nitrogen. When stored at -80°C, solutions may be stable for up to 6 months, and at -20°C, for up to 1 month.
Data on Catecholamine Stability After Freeze-Thaw Cycles
While specific data for this compound is scarce, the following table summarizes the findings from a study on epinephrine, which can serve as a relevant reference point.
| Parameter | Control Samples (23.1°C) | Freeze-Thaw Samples (7 cycles) |
| Mean Concentration | 0.96 mg/mL | 1.07 mg/mL |
| 95% Confidence Interval | 0.94 to 0.99 mg/mL | 1.04 to 1.11 mg/mL |
| Maximum Mean Concentration | N/A | 1.12 mg/mL |
| Compliance with USP Standards (0.90 to 1.15 mg/mL) | Yes | Yes |
Data adapted from a study on epinephrine solutions subjected to seven 12-hour freeze cycles followed by 12-hour thaw cycles.[1]
Experimental Protocols
Protocol for Assessing the Stability of this compound Aliquots
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of norepinephrine after freeze-thaw cycles.
Objective: To determine the impact of multiple freeze-thaw cycles on the concentration of this compound in a prepared solution.
Materials:
-
This compound
-
Appropriate solvent/buffer (e.g., 0.9% NaCl or 5% Dextrose)
-
HPLC system with a UV or electrochemical detector
-
C18 HPLC column
-
Mobile phase (e.g., a mixture of sodium 1-octanesulfonate and methanol)
-
This compound reference standard
-
pH meter
-
Microcentrifuge tubes or cryovials
-
-20°C or -80°C freezer
-
Calibrated pipettes
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration in the desired solvent. Ensure the pH is within the stable range (3.6-6.0).
-
Aliquoting: Dispense the stock solution into multiple single-use aliquots in appropriate storage tubes.
-
Initial Analysis (Time Zero): Immediately analyze three aliquots to determine the initial concentration. This will serve as the baseline.
-
Freeze-Thaw Cycles:
-
Place the remaining aliquots in a freezer at the desired temperature (-20°C or -80°C) for a defined period (e.g., 12-24 hours).
-
Thaw the aliquots at room temperature until completely liquid.
-
This constitutes one freeze-thaw cycle.
-
-
Post-Cycle Analysis: After the first, third, fifth, and seventh freeze-thaw cycles (or as required), select three aliquots for analysis.
-
Sample Preparation for HPLC: Dilute the samples as necessary to fall within the linear range of the HPLC calibration curve. Filter the samples through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Develop and validate a stability-indicating HPLC method capable of separating norepinephrine from its potential degradation products.
-
Generate a calibration curve using the this compound reference standard.
-
Inject the prepared samples and standards into the HPLC system.
-
-
Data Analysis:
-
Quantify the norepinephrine concentration in each sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of the initial concentration remaining after each freeze-thaw cycle.
-
A common threshold for stability is the retention of at least 90% of the initial concentration.
-
Visualizations
Caption: Norepinephrine synthesis, release, and signaling cascade.
Caption: Experimental workflow for freeze-thaw stability testing.
References
Validation & Comparative
A Comparative Analysis of DL-Norepinephrine Hydrochloride and Epinephrine on Cardiac Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of DL-Norepinephrine hydrochloride and Epinephrine (B1671497) on cardiac tissue, supported by experimental data. The information is intended to assist researchers in selecting the appropriate catecholamine for their experimental models and in understanding their distinct mechanisms of action.
Executive Summary
DL-Norepinephrine and Epinephrine are endogenous catecholamines crucial in the regulation of cardiac function. While both are potent cardiac stimulants, their nuanced differences in receptor affinity and downstream signaling pathways result in distinct physiological effects. Norepinephrine (B1679862) primarily acts as a neurotransmitter, whereas epinephrine functions more as a hormone. In cardiac tissue, both substances exert positive inotropic (contractility), chronotropic (heart rate), and lusitropic (relaxation) effects. However, their potencies and propensities to induce arrhythmias can differ, making the choice between them critical for experimental and clinical applications.
Quantitative Comparison of Cardiac Effects
The following tables summarize the comparative effects of this compound and Epinephrine on key cardiac parameters. Data is synthesized from various studies on isolated cardiac preparations.
Table 1: Inotropic and Lusitropic Effects
| Parameter | This compound | Epinephrine | Key Findings |
| Positive Inotropy | Potent positive inotropic agent. | Potent positive inotropic agent. | Both significantly increase myocardial contractility. In some studies on human atrial myocardium, both norepinephrine and epinephrine have been shown to cause maximum increases in contractility[1]. |
| Positive Lusitropy | Hastens ventricular relaxation. | Hastens ventricular relaxation. | In human ventricular myocardium, both norepinephrine and epinephrine have demonstrated the ability to hasten relaxation, which can improve diastolic function[2]. Their lusitropic potencies are reportedly greater than their inotropic potencies[2]. |
| Protein Phosphorylation | Induces phosphorylation of phospholamban, troponin I, and C-protein. | Induces phosphorylation of phospholamban, troponin I, and C-protein. | The lusitropic effects of both catecholamines are associated with the phosphorylation of key regulatory proteins involved in calcium handling and myofilament relaxation[1][2]. |
Table 2: Chronotropic and Arrhythmogenic Effects
| Parameter | This compound | Epinephrine | Key Findings |
| Positive Chronotropy | Increases heart rate. | Increases heart rate, often more pronounced than norepinephrine. | Both drugs increase the spontaneous beating rate of sinoatrial node cells. In rats, epinephrine was observed to cause a greater increase in heart rate compared to norepinephrine[3]. |
| Arrhythmogenic Potential | Can induce action potential prolongation and early afterdepolarizations (EADs) in human ventricular myocytes[4]. | Associated with a higher incidence of arrhythmias in some models. | Norepinephrine has been shown to be an important arrhythmogenic factor in congestive heart failure by increasing calcium peak and window currents[4]. In a study on rats with amitriptyline (B1667244) intoxication, epinephrine showed fewer arrhythmogenic properties compared to norepinephrine at intermediate doses[3]. |
Signaling Pathways
Both norepinephrine and epinephrine exert their effects on cardiac myocytes by binding to adrenergic receptors, primarily β1- and β2-receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates an intracellular signaling cascade.
General Adrenergic Signaling Pathway in Cardiomyocytes
Caption: General adrenergic signaling cascade in cardiac myocytes.
Comparative Experimental Workflow
The following diagram outlines a typical workflow for comparing the effects of this compound and Epinephrine on isolated cardiac tissue.
Caption: Workflow for comparing catecholamines in an isolated heart model.
Experimental Protocols
A detailed protocol for a comparative study using an isolated Langendorff-perfused heart model is provided below. This method allows for the investigation of direct cardiac effects of pharmacological agents in the absence of systemic influences.
Isolated Langendorff Heart Perfusion
1. Animal Preparation and Heart Isolation:
-
Anesthetize the experimental animal (e.g., male Wistar rat, 250-300g) with an appropriate anesthetic.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Isolate the aorta and remove surrounding tissue.
2. Langendorff Perfusion Setup:
-
Mount the heart on a Langendorff apparatus by cannulating the aorta.
-
Initiate retrograde perfusion with Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11) gassed with 95% O2 / 5% CO2 at 37°C.
-
Maintain a constant perfusion pressure (e.g., 70-80 mmHg).
3. Data Acquisition:
-
Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure isovolumetric ventricular pressure.
-
Record left ventricular developed pressure (LVDP), heart rate (HR), and the maximum rates of pressure development and decay (+dP/dtmax and -dP/dtmax) as indices of inotropy and lusitropy.
-
Place electrodes on the epicardial surface to record an electrocardiogram (ECG) for arrhythmia analysis.
4. Experimental Protocol:
-
Allow the heart to stabilize for a 20-30 minute period.
-
Record baseline parameters for 10 minutes.
-
Administer this compound or Epinephrine in increasing concentrations to generate a dose-response curve.
-
After the final concentration of the first drug, perform a washout with Krebs-Henseleit buffer until parameters return to baseline.
-
Administer the second drug in the same manner.
-
Continuously monitor for any arrhythmic events.
5. Data Analysis:
-
Analyze the collected data to determine the effects of each drug on inotropy, chronotropy, lusitropy, and arrhythmogenesis.
-
Compare the dose-response curves and potencies of the two catecholamines.
Conclusion
Both this compound and Epinephrine are powerful stimulants of cardiac tissue, enhancing contractility, heart rate, and relaxation. The choice between these two agents in a research setting should be guided by the specific experimental question. While both have similar mechanisms of action through adrenergic receptor stimulation, their differing receptor affinities and potential for arrhythmogenesis can lead to distinct outcomes. Epinephrine may produce a more pronounced chronotropic effect, while norepinephrine has been specifically implicated in arrhythmogenesis in the context of heart failure. Careful consideration of these differences is essential for the accurate interpretation of experimental results.
References
- 1. (-)-Adrenaline elicits positive inotropic, lusitropic, and biochemical effects through beta2 -adrenoceptors in human atrial myocardium from nonfailing and failing hearts, consistent with Gs coupling but not with Gi coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Effects of epinephrine and norepinephrine on hemodynamic parameters and arrhythmias during a continuous infusion of amitriptyline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norepinephrine induces action potential prolongation and early afterdepolarizations in ventricular myocytes isolated from human end-stage failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomeric Separation of DL-Norepinephrine by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The stereoisomers of norepinephrine (B1679862), a critical neurotransmitter and pharmaceutical agent, exhibit distinct pharmacological activities. Consequently, the accurate separation and quantification of its enantiomers are paramount in drug development, quality control, and pharmacokinetic studies. This guide provides a comparative overview of different chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of DL-Norepinephrine, supported by experimental data and detailed protocols.
Performance Comparison of Chiral HPLC Methods
The selection of the chiral stationary phase (CSP) and mobile phase composition is critical for achieving successful enantiomeric separation. Below is a summary of the performance of different CSPs in the resolution of DL-Norepinephrine enantiomers.
| Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Notes |
| Beta-Cyclodextrin (B164692) | 2.5 M Phosphate (B84403) Buffer (pH 3.0) | 1.04[1] | Not Specified | Demonstrates baseline separation capability.[1] |
| Shodex ORpak CDBS-453 (β-Cyclodextrin Derivative) | (0.05 % (w/v) Acetic Acid + 0.2 M NaCl) in Water/Acetonitrile (B52724) (95/5, v/v) | Not Specified | > 1.5 (for Epinephrine) | Method applied from USP for optical purity of epinephrine, also used for norepinephrine.[2][3] |
| Acetylated β-Cyclodextrin | 0.01 mol/L Potassium Hydrogen Phthalate (B1215562) / Methanol (B129727) (92/8, v/v) | Not Specified | Not Specified | Effects of mobile phase, temperature, and flow rate were investigated.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these separation techniques.
Method 1: Beta-Cyclodextrin Based Separation
This method utilizes a standard beta-cyclodextrin column and a high concentration phosphate buffer as the mobile phase.
-
Column: Beta-Cyclodextrin type chiral stationary phase.
-
Mobile Phase: 2.5 M Phosphate Buffer, adjusted to pH 3.0.[1]
-
Flow Rate: Not Specified.
-
Detection: UV detector (wavelength not specified).
-
Temperature: Not Specified.
-
Injection Volume: Not Specified.
Method 2: Shodex ORpak CDBS-453 Separation
This protocol is based on the analysis of norepinephrine using a specialized β-cyclodextrin derivative column.[2]
-
Column: Shodex ORpak CDBS-453 (4.6 mm I.D. x 150 mm).[3]
-
Mobile Phase: A mixture of an aqueous solution containing 0.05% (w/v) acetic acid and 0.2 M sodium chloride, and acetonitrile in a 95:5 (v/v) ratio.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Detection: UV at 280 nm.
-
Temperature: 25 °C.
-
Injection Volume: 20 μL.[3]
-
Sample Preparation: Racemic norepinephrine dissolved in the eluent.[2]
Method 3: Acetylated β-Cyclodextrin Based Separation
This method employs an acetylated version of the β-cyclodextrin CSP.
-
Column: Acetylated β-Cyclodextrin column.[4]
-
Mobile Phase: A mixture of 0.01 mol/L potassium hydrogen phthalate solution and methanol in a 92:8 (v/v) ratio.[4]
-
Flow Rate: Systematically investigated, but optimal value not specified.[4]
-
Detection: Not Specified.
-
Temperature: Systematically investigated, but optimal value not specified.[4]
-
Injection Volume: Not Specified.
Experimental Workflow
The following diagram illustrates the general workflow for the enantiomeric separation of DL-Norepinephrine using chiral HPLC.
Caption: General workflow for chiral HPLC analysis of DL-Norepinephrine.
References
Validating the Purity of a New Batch of DL-Norepinephrine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of a new batch of DL-Norepinephrine hydrochloride. It outlines key analytical techniques, compares the new batch against a certified reference standard and a competitor's product, and provides detailed experimental protocols. The objective is to ensure the identity, purity, and quality of the new batch, which is critical for reliable research and drug development.
Introduction to Purity Validation
This compound is a sympathomimetic amine that plays a crucial role in neuroscience research and as a therapeutic agent. Ensuring its purity is paramount to avoid confounding experimental results and to guarantee safety and efficacy in clinical applications. Purity validation involves a series of analytical tests designed to identify and quantify the main component and any potential impurities. These impurities can arise from the synthesis process, degradation, or improper storage.
This guide will compare a new in-house batch of this compound against two alternatives:
-
Alternative A: A commercially available, high-purity certified reference standard (CRS) of this compound.
-
Alternative B: A batch of this compound from a different commercial supplier.
Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is recommended to provide a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination due to its high resolution and sensitivity.[1][2] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural confirmation and are powerful tools for identifying unknown impurities.[1]
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): For quantitative determination of purity and separation of related substances.[2][3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the main component and identify impurities.[2][4][5]
-
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy: To confirm the chemical structure and identify organic impurities.[1][6][7][8]
-
Loss on Drying: To determine the amount of volatile matter (e.g., water or residual solvents).[9]
-
Residue on Ignition: To measure the amount of inorganic impurities.[9]
-
Specific Optical Rotation: To determine the enantiomeric purity, although for DL-Norepinephrine (a racemic mixture), this would be expected to be zero.
Comparative Data Presentation
The following tables summarize the hypothetical analytical data for the new batch of this compound and the two alternatives.
Table 1: Purity and Impurity Profile by HPLC
| Analyte | New Batch | Alternative A (CRS) | Alternative B | USP Specification |
| Purity (%) | 99.85 | ≥ 99.9 | 99.52 | NLT 97.0% and NMT 102.0% |
| Arterenone (%) | 0.03 | < 0.01 | 0.15 | Not more than 0.1% |
| Epinephrine (%) | < 0.01 | < 0.01 | 0.05 | Not specified in monograph snippet |
| Other Impurities (%) | 0.12 | < 0.09 | 0.28 | Sum of other impurities not specified |
| Total Impurities (%) | 0.15 | < 0.1 | 0.48 | Not specified |
NLT: Not Less Than, NMT: Not More Than
Table 2: Spectroscopic and Physicochemical Data
| Parameter | New Batch | Alternative A (CRS) | Alternative B |
| Molecular Weight (MS) | 205.64 | 205.64 | 205.65 |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Loss on Drying (%) | 0.2 | 0.1 | 0.5 |
| Residue on Ignition (%) | < 0.1 | < 0.1 | 0.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1 High-Performance Liquid Chromatography (HPLC)
This method is adapted from the USP monograph for Norepinephrine Bitartrate.[3][10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of a solution of sodium 1-heptanesulfonate in water and methanol. The pH is adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.2 mg/mL.
-
Data Analysis: Calculate the purity by the area normalization method. The percentage of any impurity is calculated by dividing the peak area of the impurity by the total area of all peaks.
4.2 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water) to a concentration of approximately 10 µg/mL.
-
Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for DL-Norepinephrine is m/z 170.1.
4.3 Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Compare the chemical shifts and coupling constants of the sample with a reference spectrum or theoretical values to confirm the structure.
Visualizations
5.1 Experimental Workflow for Purity Validation
Caption: Workflow for the purity validation of this compound.
5.2 Norepinephrine Signaling Pathway
Caption: Simplified signaling pathway of Norepinephrine.
Conclusion
Based on the comparative data, the new batch of this compound demonstrates high purity (99.85%), well within the USP specifications. The impurity profile is favorable, with the known impurity Arterenone at a very low level. The spectroscopic data confirms the correct chemical structure. When compared to the certified reference standard (Alternative A), the new batch shows comparable quality. In contrast, Alternative B exhibits a lower purity and a higher level of impurities.
This comprehensive validation approach, employing orthogonal analytical techniques, provides a high degree of confidence in the quality of the new batch of this compound, deeming it suitable for research and further development.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. USP Method for the Analysis of Norepinephrine using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. dl-Noradrenaline [webbook.nist.gov]
- 6. DL-NORADRENALINE HYDROCHLORIDE(55-27-6) 1H NMR spectrum [chemicalbook.com]
- 7. DL-NORADRENALINE HYDROCHLORIDE(55-27-6) 13C NMR [m.chemicalbook.com]
- 8. Norepinephrine hydrochloride, (A+-)- | C8H12ClNO3 | CID 5923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Cross-Reactivity of DL-Norepinephrine with Dopamine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of DL-Norepinephrine with dopamine (B1211576) receptor subtypes (D1, D2, D3, D4, and D5). The following sections present quantitative data on binding affinities and functional potencies, detailed experimental methodologies, and visual representations of the involved signaling pathways to support researchers in understanding the pharmacological profile of norepinephrine (B1679862) at these non-canonical targets.
Quantitative Comparison of Norepinephrine Activity at Dopamine Receptors
Norepinephrine, the primary neurotransmitter of the sympathetic nervous system, exhibits significant cross-reactivity with various dopamine receptor subtypes. This interaction is particularly pronounced at the D2-like family of receptors (D2, D3, and D4), where norepinephrine demonstrates high affinity and potent agonist activity. While its interaction with D1-like receptors (D1 and D5) is also evident, the potency is comparatively lower than that of the endogenous ligand, dopamine.
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of norepinephrine and dopamine at the five dopamine receptor subtypes, based on data from radioligand binding and functional assays.
| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Reference |
| D1 | Norepinephrine | 50000 | [1] |
| Dopamine | 2.6 - 7.6 (pKi) | [2] | |
| D2S | Norepinephrine | 1300 | [1] |
| Dopamine | 12.5 | [3] | |
| D2L | Norepinephrine | 50.8 | [3] |
| Dopamine | 12.8 | [3] | |
| D3 | Norepinephrine | 51.2 | [3] |
| Dopamine | 3.4 | [3] | |
| D4 | Norepinephrine | 49.9 | [3] |
| Dopamine | 5.0 | [3] | |
| D5 | Norepinephrine | Data not available | |
| Dopamine | High Affinity | [4] |
Table 1: Comparative Binding Affinities (Ki) of Norepinephrine and Dopamine at Dopamine Receptor Subtypes.
| Receptor Subtype | Ligand | Functional Potency (EC50, nM) | Assay Type | Reference |
| D1/D5 | Norepinephrine | 25 ± 2 | PKA Activation | |
| Dopamine | 460 ± 30 | PKA Activation | ||
| D2S | Norepinephrine | 262 | BRET | [3] |
| Dopamine | 13.5 | BRET | [3] | |
| D2L | Norepinephrine | 303 | BRET | [3] |
| Dopamine | 16.8 | BRET | [3] | |
| D3 | Norepinephrine | 121 | BRET | [3] |
| Dopamine | 4.8 | BRET | [3] | |
| D4 | Norepinephrine | 158 | BRET | [3] |
| Dopamine | 6.2 | BRET | [3] |
Table 2: Comparative Functional Potencies (EC50) of Norepinephrine and Dopamine at Dopamine Receptor Subtypes.
Signaling Pathways
Dopamine receptors are classified into two families based on their primary G-protein coupling and downstream signaling cascades. D1-like receptors (D1 and D5) are typically coupled to Gs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5][6][7] Conversely, D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[5][7]
Experimental Protocols
The data presented in this guide were primarily generated using radioligand binding assays and functional assays measuring second messenger modulation (e.g., cAMP levels). The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound (norepinephrine) by measuring its ability to compete with a radiolabeled ligand for binding to the dopamine receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine receptor subtype of interest.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand (e.g., [3H]Spiperone for D2-like receptors, [3H]SCH23390 for D1-like receptors).
-
Unlabeled norepinephrine (competitor).
-
Non-specific binding control (e.g., a high concentration of a known dopamine receptor antagonist like haloperidol).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target dopamine receptor to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled norepinephrine to the wells.
-
For determining non-specific binding, add a high concentration of a suitable antagonist to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the norepinephrine concentration.
-
Determine the IC50 value (the concentration of norepinephrine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of norepinephrine to modulate the intracellular concentration of cyclic AMP (cAMP), a key second messenger in dopamine receptor signaling.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine receptor subtype of interest.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Norepinephrine.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptor assays).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing the target dopamine receptor.
-
Seed the cells into a 384-well white plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Protocol (Gs-coupled D1-like receptors):
-
Aspirate the culture medium and replace it with stimulation buffer.
-
Add increasing concentrations of norepinephrine to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Assay Protocol (Gi-coupled D2-like receptors):
-
Aspirate the culture medium and replace it with stimulation buffer.
-
Add increasing concentrations of norepinephrine to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate the plate at 37°C for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels. The inhibitory effect of norepinephrine will be observed as a decrease in the forskolin-stimulated cAMP production.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration (or the signal from the detection kit) against the logarithm of the norepinephrine concentration.
-
Determine the EC50 value (the concentration of norepinephrine that produces 50% of the maximal response). For Gi-coupled receptors, this will be an IC50 value representing the inhibition of forskolin-stimulated cAMP production.
-
Experimental Workflow
The following diagram illustrates a general workflow for characterizing the cross-reactivity of a ligand with a G-protein coupled receptor.
Conclusion
The experimental data clearly demonstrate that DL-Norepinephrine acts as a potent agonist at D2-like dopamine receptors (D2, D3, and D4), with binding affinities and functional potencies in the nanomolar to low micromolar range. While norepinephrine also activates D1-like receptors, its potency is significantly lower compared to its activity at D2-like receptors and in comparison to the endogenous ligand, dopamine. This cross-reactivity has important implications for the physiological and pharmacological effects of norepinephrine, particularly in brain regions where both noradrenergic and dopaminergic systems overlap. Researchers and drug development professionals should consider these interactions when designing experiments and developing therapeutic agents targeting either of these neurotransmitter systems.
References
- 1. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for Noncanonical Neurotransmitter Activation: Norepinephrine as a Dopamine D2-Like Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine and norepinephrine are embracing their immune side and so should we - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Comparative Analysis of Adrenergic Agonists in HEK293 Cells: A Guide for Researchers
This guide provides a comparative analysis of the performance of various adrenergic agonists in the Human Embryonic Kidney (HEK) 293 cell line. This information is intended for researchers, scientists, and drug development professionals working with adrenergic receptor signaling. The data presented is compiled from multiple studies to offer a comprehensive overview of agonist activity.
HEK293 cells are a widely used model system for studying G-protein coupled receptors (GPCRs), including adrenergic receptors. They endogenously express several subtypes of adrenergic receptors, including α1, α2, and β-receptors, making them a suitable platform for comparative studies.[1] However, the specific expression profile of adrenergic receptor subtypes can vary between different HEK293 cell lines.[1]
Data Presentation: Agonist Potency and Efficacy
The following table summarizes the quantitative data on the potency (EC50) and efficacy (Emax) of various adrenergic agonists in HEK293 cells. The presented values are for specific downstream signaling events, such as the activation of Extracellular Signal-Regulated Kinase (ERK) 1/2 and the production of cyclic AMP (cAMP).
| Agonist | Receptor Target | Downstream Signal | Potency (EC50) | Efficacy (Emax) | Cell Line Context |
| Epinephrine | Endogenous β2-AR | ERK1/2 Activation | 5 to 6 nM | Not Reported | HEK293 cells |
| Epinephrine | Overexpressed WT β2-AR | ERK1/2 Activation | 20 to 60 pM | Not Reported | HEK293 cells stably overexpressing WTβ2AR |
| Isoproterenol | β-receptors | cAMP Accumulation | Not Reported | Full Agonist | HEK293 cells |
| Phenylephrine | α1-receptors | ERK Activation | Not Reported | Induces Activation | HEK293 cells |
| UK14,304 | α2-receptors | Weak ATP Release | Not Reported | Weak Agonist | HEK293 cells |
| Clenbuterol | β2-AR | cAMP Production | Not Reported | Full Agonist | Confluent HEK-β cells |
| Clenbuterol | β2-AR | ERK Phosphorylation | Very Weak Effect | Very Weak Agonist | Confluent HEK-β cells |
| Adrenaline | β2-AR | ERK Phosphorylation | Higher than for cAMP | Higher Intrinsic Activity | Confluent HEK-β cells |
| Noradrenaline | β2-AR | ERK Phosphorylation | Higher than for cAMP | Higher Intrinsic Activity | Confluent HEK-β cells |
| Salbutamol | Endogenous β2-AR | cAMP Response | Not Reported | Partial Agonist | HEK293 cells with cAMP GloSensor™ |
| Salmeterol | Endogenous β2-AR | cAMP Response | Not Reported | Partial Agonist | HEK293 cells with cAMP GloSensor™ |
Note: The data is compiled from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
1. Cell Culture and Stimulation: HEK293 cells are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells are typically seeded in multi-well plates. Prior to agonist stimulation, cells are often serum-starved for a period to reduce basal signaling. Adrenergic agonists are then added at various concentrations for a specified duration.[2]
2. ERK1/2 Activation Assay (Immunoblotting): Following stimulation with adrenergic agonists, HEK293 cells are lysed.[1] The total protein concentration in the lysates is determined to ensure equal loading. Proteins are separated by SDS-PAGE and transferred to a membrane. The activation of ERK1/2 is detected by immunoblotting using an antibody specific for the phosphorylated form of ERK (pERK).[1] Total ERK levels are also measured as a loading control using an antibody that recognizes both phosphorylated and non-phosphorylated ERK.[1]
3. cAMP Measurement Assay (Biosensor): Intracellular cAMP levels can be monitored in real-time using genetically encoded biosensors, such as the cAMP GloSensor™.[3][4] HEK293 cells are transfected with the biosensor. Upon agonist stimulation, changes in cAMP levels lead to a change in luminescence, which can be measured using a luminometer.[3][4] This allows for the kinetic analysis of cAMP responses.[3][4]
4. ATP Release Assay: ATP release from HEK293 cells can be measured using a bioluminescence assay kit.[1] Following stimulation with adrenergic agonists, the cell culture supernatant is collected. The amount of ATP in the supernatant is quantified by measuring the light produced from the luciferase-catalyzed reaction of ATP with luciferin.[1]
Visualizations
Signaling Pathways of Adrenergic Agonists
The following diagram illustrates the primary signaling pathways activated by α1, α2, and β-adrenergic agonists in HEK293 cells.
Caption: Adrenergic receptor signaling pathways in HEK293 cells.
Experimental Workflow for Comparative Analysis
The diagram below outlines a typical experimental workflow for the comparative analysis of adrenergic agonists.
Caption: General experimental workflow for agonist comparison.
References
- 1. Adrenergic receptor activation involves ATP release and feedback through purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic analysis of endogenous β2 -adrenoceptor-mediated cAMP GloSensor™ responses in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Labeling of DL-Norepinephrine for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isotopically labeled DL-Norepinephrine tracers, focusing on the two most common stable isotopes: Deuterium (B1214612) (²H) and Carbon-13 (¹³C). The choice of isotope can significantly impact the performance and interpretation of in vivo tracer studies. This document presents a comprehensive overview of their respective characteristics, supported by experimental data and detailed protocols, to aid in the selection of the most suitable tracer for your research needs.
Key Performance Parameters: Deuterium (²H) vs. Carbon-13 (¹³C) Labeling
The ideal isotopic tracer should be biochemically indistinguishable from its endogenous counterpart, allowing for accurate measurement of physiological processes. However, the introduction of heavier isotopes can lead to subtle but significant differences in physicochemical properties.
| Parameter | Deuterium (²H) Labeled Norepinephrine (B1679862) | Carbon-13 (¹³C) Labeled Norepinephrine | Key Findings & Implications |
| Isotopic Stability | Susceptible to back-exchange of deuterium with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[1][2] | High stability as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[1][2] | ¹³C-labeling offers greater assurance of isotopic integrity throughout the duration of the tracer study, preventing loss of the label and ensuring accurate quantification. |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte in liquid chromatography (LC).[1][2] | Typically co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[1] | Perfect co-elution of ¹³C-norepinephrine with the endogenous compound provides more accurate compensation for matrix effects during mass spectrometric analysis, leading to higher precision and accuracy.[1] |
| Kinetic Isotope Effect (KIE) | The significant mass difference between protium (B1232500) and deuterium can lead to a slower rate of enzymatic reactions involving C-H bond cleavage.[3] This may alter the metabolic profile of the tracer compared to the endogenous molecule. | The smaller mass difference between ¹²C and ¹³C results in a negligible KIE for most biological reactions.[3] | For studies investigating the metabolism of norepinephrine, ¹³C-labeling is generally preferred to avoid potential confounding effects from altered enzymatic kinetics. |
| Mass Spectrometric Analysis | Provides a clear mass shift for detection. However, the potential for isotopic exchange can complicate data interpretation. | Provides a distinct mass shift with a lower likelihood of isotopic interference from the natural abundance of isotopes in the unlabeled analyte.[4] | ¹³C-labeled standards generally provide a cleaner and more straightforward analytical signal in mass spectrometry.[4] |
| Cost | Generally more cost-effective to synthesize. | Synthesis can be more complex and expensive. | The choice may be influenced by budgetary constraints, but the potential for more robust data with ¹³C-labeling should be considered. |
Experimental Data Summary
The following table summarizes quantitative data from studies that highlight the performance differences between deuterated and ¹³C-labeled internal standards in mass spectrometric quantification. While not specific to norepinephrine, these data illustrate the general principles that apply.
| Analytical Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Reference |
| Mean Bias (%) | 96.8 | 100.3 | [1] |
| Standard Deviation of Bias (%) | 8.6 | 7.6 | [1] |
| Coefficient of Variation (CV%) | Higher CV% reported in lipidomics | Significantly reduced CV% | [1] |
| Chromatographic Retention Time Shift | Can be significant, leading to quantification errors up to 40% in some cases.[1][2] | Negligible | [1] |
Experimental Protocols
Synthesis of Isotopically Labeled DL-Norepinephrine
Detailed synthetic protocols for isotopically labeled compounds are often proprietary or highly specific to the labeling pattern. The following are generalized representations of synthetic strategies.
General Synthesis Workflow
Caption: Generalized workflow for the synthesis of isotopically labeled DL-Norepinephrine.
Protocol 1: Synthesis of Deuterium-Labeled DL-Norepinephrine (e.g., d6-Norepinephrine)
-
Principle: Introduction of deuterium atoms can be achieved through methods like catalytic H-D exchange or by using deuterated reducing agents.
-
Materials:
-
Norepinephrine precursor (e.g., 3,4-dihydroxy-α-aminoacetophenone)
-
Deuterium gas (D₂) or a deuterium source (e.g., D₂O)
-
Palladium on carbon (Pd/C) catalyst
-
Appropriate solvents (e.g., deuterated methanol, ethyl acetate)
-
-
Procedure:
-
Dissolve the norepinephrine precursor in a suitable deuterated solvent.
-
Add the Pd/C catalyst to the solution.
-
Introduce deuterium gas to the reaction vessel and maintain a positive pressure.
-
Stir the reaction at a controlled temperature for a specified duration to allow for H-D exchange.
-
Monitor the reaction progress using techniques like ¹H NMR or mass spectrometry to determine the degree of deuteration.
-
Upon completion, filter the catalyst and remove the solvent under reduced pressure.
-
Purify the crude product using flash chromatography or preparative HPLC to obtain the desired deuterated DL-Norepinephrine.[3]
-
Protocol 2: Synthesis of Carbon-13-Labeled DL-Norepinephrine
-
Principle: The ¹³C label is introduced using a ¹³C-containing building block early in the synthetic route.
-
Materials:
-
A ¹³C-labeled precursor (e.g., [¹³C]-cyanide, [¹³C]-nitromethane, or a ¹³C-labeled aromatic ring).
-
Other necessary unlabeled reagents for the multi-step synthesis.
-
-
Procedure:
-
The synthesis of ¹³C-labeled norepinephrine is typically a multi-step process. A common strategy involves the use of a ¹³C-labeled starting material that will form the carbon skeleton of the final molecule.
-
For example, a reaction sequence might start with a ¹³C-labeled catechol derivative, which is then elaborated through several chemical transformations to build the amino alcohol side chain.
-
Each step of the synthesis requires careful purification of the intermediate products.
-
The final steps involve the deprotection of any protecting groups used during the synthesis.
-
The final ¹³C-labeled DL-Norepinephrine is purified by recrystallization or chromatography.
-
In Vivo Tracer Study Protocol using LC-MS/MS
This protocol outlines a general procedure for a norepinephrine turnover study in a preclinical model.
Tracer Study Workflow
Caption: A typical workflow for an in vivo tracer study using isotopically labeled norepinephrine.
-
Animal Handling and Dosing:
-
Acclimatize animals to the experimental conditions.
-
Collect a baseline blood sample prior to tracer administration.
-
Administer the isotopically labeled DL-Norepinephrine tracer via intravenous (IV) bolus or continuous infusion. The dose and infusion rate should be optimized based on the animal model and the expected turnover rate of norepinephrine.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points following tracer administration. The sampling schedule should be designed to capture the distribution and elimination phases of the tracer.
-
Immediately place blood samples on ice and process to obtain plasma.
-
-
Sample Preparation for LC-MS/MS Analysis: [5][6]
-
To 100 µL of plasma, add an internal standard (a different isotopically labeled form of norepinephrine not used as the tracer).
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) and vortexing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: [5][6][7][8][9]
-
Use a suitable liquid chromatography column (e.g., C18) to separate norepinephrine from other plasma components.
-
Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the unlabeled (endogenous) norepinephrine, the isotopically labeled tracer, and the internal standard.
-
-
Data Analysis:
-
Calculate the tracer-to-tracee ratio (ratio of labeled to unlabeled norepinephrine) at each time point.
-
Use pharmacokinetic modeling software to fit the tracer decay curve and calculate key parameters such as clearance, volume of distribution, and half-life.
-
Norepinephrine Signaling Pathway
The following diagram illustrates the key steps in norepinephrine synthesis, release, and reuptake, which are the processes investigated in tracer studies.
Caption: Simplified signaling pathway of norepinephrine at a synapse.
Conclusion
Both Deuterium and Carbon-13 labeled DL-Norepinephrine are valuable tools for in vivo tracer studies. However, for applications requiring the highest accuracy and precision in quantifying norepinephrine kinetics and metabolism, ¹³C-labeled norepinephrine is the superior choice . Its isotopic stability and identical chromatographic behavior to the endogenous analyte minimize potential analytical errors. While deuterated norepinephrine may be a more cost-effective option, researchers must be aware of the potential for kinetic isotope effects and chromatographic shifts that could influence the interpretation of the results. The selection of the appropriate tracer should be based on the specific research question, the required level of analytical rigor, and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. criver.com [criver.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly sensitive LC-MS/MS analysis of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography/tandem mass spectrometric assay for the simultaneous measurement of dopamine, norepinephrine, 5-hydroxytryptamine and cocaine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Certificate of analysis for research-grade DL-Norepinephrine hydrochloride
A Comparative Guide to Research-Grade DL-Norepinephrine Hydrochloride
For researchers, scientists, and professionals in drug development, the quality and purity of reagents are paramount to achieving reliable and reproducible experimental results. This compound is a critical catecholamine used in a wide range of research applications, from neuroscience to cardiovascular studies. This guide provides a comparative analysis of key quality attributes for research-grade this compound, supported by experimental data and detailed methodologies.
Comparative Analysis of Quality Control Parameters
The quality of this compound can vary between suppliers. Below is a summary of typical specifications found in Certificates of Analysis (CoA) for research-grade material. While batch-to-batch variability is expected, reputable suppliers will consistently meet stringent purity and identity criteria.
Table 1: Comparison of Typical Certificate of Analysis Specifications for Research-Grade this compound
| Parameter | Method | Typical Specification | Supplier A (Representative) | Supplier B (Representative) | Supplier C (Representative) |
| Appearance | Visual Inspection | White to off-white or tan crystalline solid | Conforms | Conforms | Conforms |
| Purity (by HPLC) | High-Performance Liquid Chromatography (HPLC) | ≥97% | 99.78% | 98.61% | 99.2% |
| Identity | Proton Nuclear Magnetic Resonance (¹H NMR) | Conforms to structure | Conforms | Conforms | Conforms |
| Identity | Mass Spectrometry (MS) | Conforms to molecular weight | Conforms | Conforms | Conforms |
| Water Content | Thermogravimetric Analysis (TGA) or Karl Fischer | ≤1.0% | 0.25% | 0.18% | 0.5% |
| Solubility | Visual Inspection | Soluble in Water and DMSO | Soluble in Water (≥25 mg/mL) and DMSO (≥41 mg/mL)[1][2] | Soluble in Water and DMSO | Soluble in Water and DMSO |
| Residual Solvents | Gas Chromatography (GC) | As per USP <467> | Meets USP requirements | Meets USP requirements | Meets USP requirements |
Note: Data presented are representative values compiled from publicly available information and typical specifications. For specific batch information, always refer to the supplier's Certificate of Analysis.
Experimental Protocols for Quality Assessment
To ensure the quality of this compound in the laboratory, the following experimental protocols are commonly employed.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method separates DL-Norepinephrine from any potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer such as phosphate (B84403) or formate (B1220265) buffer at a pH of approximately 3.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and compare the peak area of the main component to the total peak area of all components to determine purity.
Identity Confirmation by Mass Spectrometry (MS)
This technique confirms the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of norepinephrine (B1679862) (C₈H₁₁NO₃), which has a molecular weight of 169.18 g/mol . For the hydrochloride salt, the free base is typically observed.
Biological Activity Assessment: Adrenergic Receptor Activation Assay
This assay determines the functional activity of this compound by measuring its ability to activate adrenergic receptors.
-
Cell Line: A cell line endogenously or recombinantly expressing α or β-adrenergic receptors (e.g., HEK293 cells).
-
Assay Principle: Activation of adrenergic receptors often leads to changes in intracellular second messengers like cyclic AMP (cAMP) or calcium.[3] These changes can be quantified using commercially available assay kits (e.g., ELISA, fluorescence-based).[4][5]
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the this compound.
-
Treat the cells with the different concentrations of norepinephrine.
-
After an appropriate incubation period, lyse the cells and measure the second messenger levels according to the assay kit manufacturer's instructions.
-
Plot the response versus the log of the concentration to determine the EC₅₀ (half-maximal effective concentration).
-
Visualizing Key Pathways and Workflows
Norepinephrine Signaling Pathway
Norepinephrine exerts its effects by binding to α and β-adrenergic receptors, which are G-protein coupled receptors. This diagram illustrates the downstream signaling cascades initiated upon receptor activation.
Caption: Norepinephrine signaling through α1 and β-adrenergic receptors.
Experimental Workflow for Quality Control
This workflow outlines the sequential steps for the comprehensive quality control analysis of a batch of this compound.
Caption: A typical experimental workflow for quality control of DL-Norepinephrine HCl.
Stability and Storage Considerations
Proper storage is crucial to maintain the integrity of this compound.
-
Storage Temperature: For long-term storage, it is recommended to store the solid powder at -20°C to -80°C, protected from light and moisture.[6][7]
-
Solution Stability: Solutions of norepinephrine can be stable for extended periods when stored at 4°C and protected from light.[8] However, for cell culture and in vivo experiments, it is always advisable to prepare fresh solutions.[6] Stability can be affected by the diluent, storage temperature, and exposure to light.[8][9] A study on ready-to-use norepinephrine solutions showed that chemical stability was maintained for 365 days at -20°C and +5°C.[9]
By understanding the key quality parameters, employing rigorous analytical methods, and adhering to proper storage conditions, researchers can ensure the reliability of their experiments involving this compound. Always consult the supplier-specific Certificate of Analysis and Safety Data Sheet for the most accurate and detailed information.
References
- 1. NB-64-05236-1mL | this compound [55-27-6] Clinisciences [clinisciences.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. alpco.com [alpco.com]
- 5. alpco-docs.s3.amazonaws.com [alpco-docs.s3.amazonaws.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability of norepinephrine solutions in normal saline and 5% dextrose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ejhp.bmj.com [ejhp.bmj.com]
A Comparative Guide to L-Norepinephrine and DL-Norepinephrine for In Vivo Adrenergic Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Norepinephrine and the racemic mixture DL-Norepinephrine for in vivo adrenergic stimulation. It is intended to assist researchers in selecting the appropriate compound for their experimental needs by presenting a comprehensive overview of their pharmacological properties, supported by experimental data and detailed methodologies.
Introduction to Norepinephrine (B1679862) Stereoisomers
Norepinephrine, a catecholamine, is a critical neurotransmitter and hormone that mediates a wide range of physiological responses through the activation of adrenergic receptors. It exists as two stereoisomers, or enantiomers: L-Norepinephrine (levo-norepinephrine) and D-Norepinephrine (dextro-norepinephrine). The racemic mixture of these two isomers is known as DL-Norepinephrine. In physiological systems and for pharmacological applications, the L-isomer is the biologically active form.[1]
Pharmacological Comparison: Potency and Efficacy
The adrenergic receptors exhibit a high degree of stereoselectivity, with a significantly greater affinity for L-Norepinephrine over D-Norepinephrine. This translates to a substantial difference in their potency and efficacy in eliciting physiological responses.
L-Norepinephrine is the endogenous neurotransmitter and is responsible for the physiological effects associated with sympathetic nervous system activation. It is a potent agonist at α- and β1-adrenergic receptors, with lower affinity for β2-receptors.[2] This receptor profile leads to its primary effects of vasoconstriction (α-receptor mediated) and increased heart rate and contractility (β1-receptor mediated).
D-Norepinephrine displays significantly lower pharmacological activity. Its affinity for adrenergic receptors is considerably weaker than that of the L-isomer. Consequently, much higher concentrations of D-Norepinephrine are required to elicit a comparable physiological response.
DL-Norepinephrine , being a 1:1 racemic mixture of the L- and D-isomers, exhibits approximately half the potency of an equivalent mass of pure L-Norepinephrine. The D-isomer in the mixture can be considered an impurity that contributes to the total mass but has minimal physiological effect at therapeutic concentrations.
Quantitative Data Comparison
The disparity in potency between the enantiomers is substantial. Pharmacologic activity generally resides in the R(-)-enantiomer (L-Norepinephrine), with the S(+)-enantiomer (D-Norepinephrine) being considerably less potent.[1] Studies have shown that the L-isomer can be anywhere from 10 to 500 times more potent than the D-isomer, depending on the specific receptor and tissue being examined.[1]
| Compound | Active Isomer Content | Relative Potency (Approximate) | Primary Receptor Affinity |
| L-Norepinephrine | >98% L-isomer | 100% | Potent agonist at α1, α2, and β1 receptors |
| DL-Norepinephrine | ~50% L-isomer | ~50% | Similar to L-Norepinephrine, but requires double the dose for a similar effect |
| D-Norepinephrine | >98% D-isomer | <1% - 10% | Very low affinity for α and β adrenergic receptors |
Adrenergic Signaling Pathway
Norepinephrine binding to its G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events. The specific pathway activated depends on the receptor subtype.
Experimental Protocols
The following is a representative in vivo experimental protocol for comparing the adrenergic stimulation of L-Norepinephrine and DL-Norepinephrine in a rat model.
Objective: To compare the pressor (blood pressure raising) and chronotropic (heart rate) effects of L-Norepinephrine and DL-Norepinephrine in anesthetized rats.
Animal Model: Male Sprague-Dawley rats (250-300g).
Materials:
-
L-Norepinephrine bitartrate
-
DL-Norepinephrine hydrochloride
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane (B1672236) or urethane)
-
Catheters for intravenous administration and blood pressure monitoring
-
Blood pressure transducer and data acquisition system
-
ECG electrodes and recording system
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using a suitable anesthetic agent.
-
Cannulate the femoral vein for intravenous drug administration.
-
Cannulate the carotid artery and connect it to a pressure transducer to continuously monitor arterial blood pressure.
-
Attach ECG electrodes to monitor heart rate.
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
-
Drug Preparation:
-
Prepare stock solutions of L-Norepinephrine and DL-Norepinephrine in saline.
-
Prepare serial dilutions to administer a range of doses. Note: Doses should be calculated based on the free base of norepinephrine.
-
-
Dose-Response Protocol:
-
Administer a bolus injection of saline (vehicle control) and record baseline blood pressure and heart rate.
-
Administer increasing doses of L-Norepinephrine intravenously (e.g., 0.1, 0.3, 1, 3, 10 µg/kg).
-
Allow sufficient time between doses for blood pressure and heart rate to return to baseline.
-
After the L-Norepinephrine dose-response curve is established, allow for a washout period.
-
Administer increasing doses of DL-Norepinephrine at double the molar equivalent of the L-Norepinephrine doses to account for the racemic mixture.
-
Record the peak change in mean arterial pressure (MAP) and heart rate for each dose.
-
-
Data Analysis:
-
Calculate the change in MAP and heart rate from baseline for each dose of L-Norepinephrine and DL-Norepinephrine.
-
Construct dose-response curves for both compounds.
-
Determine the ED50 (the dose that produces 50% of the maximal response) for both compounds to quantitatively compare their potency.
-
Conclusion
For in vivo adrenergic stimulation, L-Norepinephrine is the compound of choice due to its high potency and physiological relevance. DL-Norepinephrine, as a racemic mixture, is approximately half as potent and its use may introduce unnecessary variability due to the inactive D-isomer. Researchers should carefully consider the stereochemistry of norepinephrine when designing experiments and interpreting results to ensure accuracy and reproducibility. When using DL-Norepinephrine, it is crucial to adjust the dosage to account for the presence of the inactive D-isomer to achieve the desired physiological effect.
References
A Comparative Analysis of Norepinephrine Enantiomers: Biological Activity and Receptor Interactions
A comprehensive guide for researchers, scientists, and drug development professionals detailing the stereoselective activity of l-norepinephrine and d-norepinephrine at adrenergic receptors, supported by experimental data and methodologies.
Norepinephrine (B1679862), a catecholamine neurotransmitter and hormone, plays a pivotal role in the sympathetic nervous system, regulating a myriad of physiological processes. As a chiral molecule, it exists in two stereoisomeric forms: the naturally occurring l(-)-norepinephrine and its enantiomer, d(+)-norepinephrine. The biological activity of norepinephrine is predominantly attributed to the l-enantiomer (B50610), which exhibits significantly higher affinity and potency at adrenergic receptors compared to its d-counterpart. This guide provides a detailed comparison of the biological activities of these enantiomers, presenting quantitative data on their receptor binding affinities and functional potencies, outlining the experimental protocols used for their determination, and visualizing the key signaling pathways involved.
Data Presentation: A Quantitative Comparison
The stereoselectivity of norepinephrine's interaction with adrenergic receptors is a critical aspect of its pharmacology. The l-enantiomer consistently demonstrates a much greater affinity for these receptors, translating to a more potent physiological response. The S(+)-enantiomer is considerably less potent, with reported differences ranging from 10- to 500-fold[1].
Receptor Binding Affinity (Ki)
The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher affinity. The following table summarizes the reported Ki values for l-norepinephrine at various adrenergic receptor subtypes. Data for d-norepinephrine is limited due to its significantly lower affinity, often being reported as having "negligible" or "very low" affinity in comparison.
| Receptor Subtype | Ligand | Ki (nM) | Tissue/Cell Line | Reference |
| α1-Adrenoceptor | (-)-Noradrenaline | 1050 ± 150 | Human Internal Mammary Artery | [2] |
Functional Potency (EC50)
The functional potency of an agonist is measured by its half-maximal effective concentration (EC50), which is the concentration required to elicit 50% of the maximum response. A lower EC50 value indicates greater potency.
| Receptor/Response | Ligand | EC50 (µM) | System | Reference |
| α1-Adrenoceptor Mediated Contraction | (-)-Noradrenaline | 0.48 ± 0.12 | Human Internal Mammary Artery | [2] |
| α1-Adrenergic Receptor mRNA Regulation | Norepinephrine | ~0.3 | Rabbit Aortic Smooth Muscle Cells | [3] |
Note: Similar to binding affinity data, specific EC50 values for d-norepinephrine are scarce due to its significantly reduced potency.
Experimental Protocols
The quantitative data presented above are typically generated through standardized in vitro assays. The following are detailed methodologies for two key experimental approaches used to compare the biological activity of norepinephrine enantiomers.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.
Objective: To measure the affinity of l- and d-norepinephrine for various adrenergic receptor subtypes.
Principle: This is a competitive binding assay where the unlabeled norepinephrine enantiomers compete with a radiolabeled ligand (e.g., [3H]-prazosin for α1-receptors) for binding to receptors in a membrane preparation. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the adrenergic receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: In a multi-well plate, a fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled norepinephrine enantiomer (l- or d-norepinephrine). A set of wells containing only the radioligand and membranes serves as the total binding control, while another set with an excess of a non-radiolabeled, high-affinity ligand determines the non-specific binding.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value. The Ki value is then calculated.
Functional Assay (cAMP Accumulation)
This assay measures the functional potency (EC50) of an agonist by quantifying the downstream signaling events following receptor activation. For β-adrenergic receptors, which are coupled to Gs proteins, agonist binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Objective: To determine the EC50 of l- and d-norepinephrine for β-adrenergic receptor subtypes.
Principle: Cells expressing the β-adrenergic receptor of interest are stimulated with varying concentrations of the norepinephrine enantiomer. The resulting change in intracellular cAMP levels is measured, typically using a competitive immunoassay or a reporter gene assay.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the desired β-adrenergic receptor subtype are cultured in appropriate media.
-
Cell Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP. Subsequently, the cells are stimulated with a range of concentrations of the norepinephrine enantiomer (l- or d-norepinephrine) for a defined period.
-
Cell Lysis and cAMP Measurement: The cells are lysed to release the intracellular contents. The concentration of cAMP in the cell lysate is then quantified using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the experimental samples are determined from the standard curve. The data is then plotted as the cAMP concentration versus the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.
Signaling Pathways
Norepinephrine exerts its effects by binding to and activating adrenergic receptors, which are G-protein coupled receptors (GPCRs). The specific downstream signaling cascade depends on the receptor subtype.
α1-Adrenergic Receptor Signaling
α1-adrenergic receptors are coupled to Gq proteins. Upon activation by norepinephrine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway ultimately leads to smooth muscle contraction.
β-Adrenergic Receptor Signaling
β-adrenergic receptors are coupled to Gs proteins. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and force of contraction (β1) or smooth muscle relaxation (β2).
α2-Adrenergic Receptor Signaling
α2-adrenergic receptors are coupled to Gi proteins. When activated, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibitory effect is important in the presynaptic regulation of norepinephrine release, acting as a negative feedback mechanism.
Conclusion
The biological activity of norepinephrine is highly stereoselective, with the l(-)-enantiomer being the pharmacologically active form. This enantiomer exhibits significantly greater binding affinity and functional potency across all adrenergic receptor subtypes compared to the d(+)-enantiomer. This guide provides a foundational understanding for researchers and professionals in drug development, emphasizing the importance of stereochemistry in drug design and evaluation. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for further investigation into the nuanced pharmacology of norepinephrine and other chiral molecules.
References
- 1. ccjm.org [ccjm.org]
- 2. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for DL-Norepinephrine Hydrochloride
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety information and detailed operational plans for the proper handling and disposal of DL-Norepinephrine hydrochloride. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
I. Understanding the Hazard Profile
This compound is a catecholamine that is classified as toxic if swallowed.[1][2] Due to its pharmacological activity, it can have significant physiological effects if absorbed, inhaled, or ingested. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling and disposal.[1]
II. Personal Protective Equipment (PPE) and Handling
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure.
Handling Solid Form:
-
Gloves: Wear appropriate protective gloves.
-
Eye Protection: Use chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Respiratory Protection: In case of dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
-
Lab Coat: A lab coat or other protective clothing should be worn.
Handling Solutions:
-
All handling of solutions should be done in a well-ventilated area, preferably within a chemical fume hood.
-
In addition to the PPE listed above, consider using a face shield and an impervious apron.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Spill Response Protocol:
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.
-
Ventilate: Ensure adequate ventilation, especially for spills of powdered material.
-
Don PPE: Before cleaning, don the appropriate personal protective equipment as outlined in Section II.
-
Containment and Cleanup:
-
Solid Spills: Carefully sweep up the solid material, minimizing dust generation.
-
Liquid Spills: Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
-
-
Collection: Place the contained material into a suitable, clean, dry, and properly labeled, closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable detergent and water.
-
Waste Disposal: Dispose of all contaminated materials (including cleaning materials and PPE) as hazardous waste.
IV. Disposal Procedures
The disposal of this compound is regulated and must be conducted in compliance with federal, state, and local environmental control regulations.[3] Improper disposal can lead to environmental contamination and potential harm to human health.
General Disposal Guidelines:
-
Hazardous Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste under US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.
-
Licensed Disposal Vendor: The primary and recommended method for the disposal of this compound is to use a licensed professional waste disposal service.
-
Containerization: Collect waste this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.
Chemical Inactivation (Pre-treatment):
For laboratories that generate small quantities of this compound waste, chemical inactivation may be considered as a pre-treatment step to reduce its hazard before collection by a licensed disposal service. This procedure should be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol: Oxidative Degradation using Potassium Permanganate (B83412)
This protocol is based on the known susceptibility of catecholamines to oxidation.
Materials:
-
Waste this compound solution
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate PPE (gloves, safety goggles, lab coat, face shield)
Procedure:
-
Preparation: Perform this procedure in a chemical fume hood. Ensure all necessary safety equipment is readily available.
-
Alkalinization: Dilute the aqueous waste solution of this compound to a concentration of less than 1 mg/mL. Adjust the pH of the solution to >9 with the addition of 1 M sodium hydroxide while stirring. Catecholamines are more readily oxidized under alkaline conditions.
-
Oxidation: Slowly add a 5% solution of potassium permanganate to the stirring alkaline solution. A color change to brown or the formation of a brown precipitate (manganese dioxide) indicates the oxidation reaction is occurring. Continue adding the permanganate solution until a persistent purple color remains for at least 30 minutes, indicating an excess of the oxidizing agent.
-
Neutralization: After the reaction is complete (persistent purple color), neutralize the solution by slowly adding 1 M sulfuric acid until the pH is between 6 and 8. Be cautious as this may generate heat. If a brown precipitate of manganese dioxide is present, it can be reduced by the addition of a small amount of sodium bisulfite until the solution is colorless.
-
Disposal: The resulting solution, now containing the degradation products, should be collected in a properly labeled hazardous waste container for pickup by a licensed disposal service.
Quantitative Data Summary:
| Parameter | Value/Range |
| Initial Concentration of Waste | < 1 mg/mL |
| pH for Optimal Oxidation | > 9 |
| Potassium Permanganate Concentration | 5% (w/v) |
| Reaction Endpoint | Persistent purple color for ≥ 30 minutes |
| Final pH for Neutralization | 6 - 8 |
V. Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling DL-Norepinephrine Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling of DL-Norepinephrine hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is critical for minimizing risk and maintaining a safe research environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This is the minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is necessary.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2] A face shield should be worn in addition to goggles when there is a splash hazard. | To protect against splashes and dust. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemical-resistant gloves. | Disposable nitrile gloves are suitable for incidental contact.[3] Double-gloving is recommended to prevent contamination of the surrounding area.[4] |
| Body Protection | Laboratory coat.[3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced.[2] |
Operational Plan
A systematic approach to handling this compound is crucial for safety and research integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible substances such as strong acids, alkalis, and oxidizing/reducing agents.[5] The recommended storage temperature is in a freezer at -20°C, protected from light.[6]
Preparation and Handling
-
Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.
-
Personal Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in areas where the compound is handled.[5][7]
-
Avoiding Dust and Aerosols: Minimize the generation of dust and aerosols during handling.[1][2][6]
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily available.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][2] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[2][5] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |
Disposal Plan
Proper disposal of this compound and contaminated materials is imperative to prevent environmental contamination and potential harm.
-
Waste Collection: Collect all waste materials, including unused product and contaminated PPE, in a suitable, closed, and clearly labeled container.[1][2][6]
-
Disposal Method: Dispose of waste through a licensed disposal company.[6] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Regulatory Compliance: All disposal activities must comply with federal, state, and local environmental control regulations.[6]
Visual Safety Guides
The following diagrams illustrate critical safety workflows for handling this compound.
Caption: Step-by-step workflow for responding to a chemical spill.
Caption: Logical relationship of safety precautions for handling chemicals.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | CAS#:55-27-6 | Chemsrc [chemsrc.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. isotope.com [isotope.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
